Product packaging for Kalkitoxin(Cat. No.:CAS No. 247184-89-0)

Kalkitoxin

Cat. No.: B1246023
CAS No.: 247184-89-0
M. Wt: 366.6 g/mol
InChI Key: PHYRFZDJEDWWKT-UJWQCDCRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kalkitoxin is a potent lipopeptide neurotoxin originally isolated from the marine cyanobacterium Moorea producens (formerly known as Lyngbya majuscula ) . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Research Applications and Mechanism of Action this compound has emerged as a valuable tool for neuroscientific research due to its potent blockade of tetrodotoxin-sensitive, voltage-sensitive sodium channels (TTX-VSSC) . This activity inhibits neuronal firing and calcium influx, providing a mechanism to study channel function and related disorders . Beyond neuropharmacology, this compound has demonstrated significant bioactivity in other research areas. It suppresses hypoxia-inducible factor-1 (HIF-1) activation by inhibiting mitochondrial electron transport chain complex I, thereby disrupting cellular adaptation to low oxygen and exhibiting anti-angiogenic effects . Recent studies highlight its potential in cancer and bone disease research, showing it can attenuate vascular calcification , reduce osteoclast formation and resorption to protect against inflammatory bone loss , and suppress the migration and invasion of metastatic breast cancer cells . Key Research Areas: - Neuroscience Research: Probe for voltage-sensitive sodium channels and NMDA receptor-mediated neurotoxicity . - Cancer Biology: Investigation of anti-metastatic properties, particularly in breast cancer, and inhibition of tumor angiogenesis . - Bone Disease Research: Study of osteoclastogenesis and vascular calcification pathways . - Cell Biology: Tool for inducing cellular hypoxia and studying mitochondrial function . Researchers can use this compound to explore these diverse biological pathways and their implications in various disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38N2OS B1246023 Kalkitoxin CAS No. 247184-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

247184-89-0

Molecular Formula

C21H38N2OS

Molecular Weight

366.6 g/mol

IUPAC Name

(2R)-N-[(3S,5S,6R)-7-[(4R)-4-ethenyl-4,5-dihydro-1,3-thiazol-2-yl]-3,5,6-trimethylheptyl]-N,2-dimethylbutanamide

InChI

InChI=1S/C21H38N2OS/c1-8-16(4)21(24)23(7)11-10-15(3)12-17(5)18(6)13-20-22-19(9-2)14-25-20/h9,15-19H,2,8,10-14H2,1,3-7H3/t15-,16-,17+,18-,19-/m1/s1

InChI Key

PHYRFZDJEDWWKT-UJWQCDCRSA-N

SMILES

CCC(C)C(=O)N(C)CCC(C)CC(C)C(C)CC1=NC(CS1)C=C

Isomeric SMILES

CC[C@@H](C)C(=O)N(C)CC[C@@H](C)C[C@H](C)[C@H](C)CC1=N[C@@H](CS1)C=C

Canonical SMILES

CCC(C)C(=O)N(C)CCC(C)CC(C)C(C)CC1=NC(CS1)C=C

Synonyms

kalkitoxin

Origin of Product

United States

Foundational & Exploratory

The Origin and Biological Mechanisms of Kalkitoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalkitoxin is a potent lipopeptide neurotoxin that originates from the marine cyanobacterium Moorea producens (formerly classified as Lyngbya majuscula). First isolated from a Caribbean collection of this cyanobacterium, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. These activities include pronounced neurotoxicity, selective cytotoxicity against various cancer cell lines, and the ability to modulate key cellular signaling pathways. This technical guide provides an in-depth overview of the origin, isolation, structure elucidation, and biological mechanisms of this compound, with a focus on the experimental methodologies employed in its study.

Origin and Isolation of this compound

This compound is a secondary metabolite produced by the marine cyanobacterium Moorea producens. This filamentous cyanobacterium is commonly found in tropical and subtropical marine environments, often forming dense mats on coral reefs and other benthic substrates. The initial discovery and isolation of this compound were reported from a collection of Lyngbya majuscula from Curaçao.[1]

Experimental Protocol: Isolation of this compound

The isolation of this compound from Lyngbya majuscula is a multi-step process involving solvent extraction and chromatographic purification, guided by bioassays. The following protocol is a summary of the methodology described in the initial discovery of this compound.

1.1.1. Collection and Extraction:

  • Samples of Lyngbya majuscula are collected from their natural marine habitat.

  • The collected biomass is preserved, typically by freezing or immersion in an organic solvent like isopropanol.

  • The preserved cyanobacterial material is then subjected to exhaustive extraction with a mixture of organic solvents, commonly dichloromethane (B109758) and methanol, to isolate the lipophilic secondary metabolites.

1.1.2. Chromatographic Purification:

  • The crude extract is concentrated under reduced pressure.

  • The resulting residue is then fractionated using a series of chromatographic techniques. This typically begins with vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of increasing solvent polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol).

  • Bioactive fractions, identified through assays such as the brine shrimp lethality assay, are further purified by column chromatography on silica gel.

  • The final purification of this compound is achieved using high-performance liquid chromatography (HPLC), often on a normal-phase silica column with a mobile phase such as a hexane-isopropanol gradient.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Experimental Protocol: Structure Elucidation

2.1.1. Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule, providing the molecular formula.

2.1.2. NMR Spectroscopy:

  • A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule. These experiments include:

    • ¹H NMR: To identify the types and number of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting the different spin systems and determining the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in assigning the relative stereochemistry of the chiral centers.

Biological Activity and Quantitative Data

This compound exhibits a range of potent biological activities, including neurotoxicity and cytotoxicity. The quantitative aspects of these activities have been determined through various in vitro assays.

Biological Activity Test System Parameter Value Reference
NeurotoxicityRat Cerebellar Granule NeuronsLC503.86 nM[1][2][3]
Mouse Neuro-2a cells (Voltage-gated Na+ channel blockage)EC501 nM[2]
Cerebellar granule neuron cultures (Veratridine-induced neurotoxicity)EC5022.7 nM[2][4]
Cerebellar granule neuron cultures ([Ca2+]i elevation)EC5026.1 nM[4]
Cerebellar granule neuron cultures ([3H]BTX binding inhibition)IC5011.9 nM[4]
CytotoxicityBrine Shrimp (Artemia salina)LC50170 nM
Human Colon Carcinoma (HCT-116)Clonogenic Assay (10% survival)0.002 µg/mL (168 h exposure)
Anti-inflammatoryHepG2 cells (IL-1β-induced sPLA2 secretion)IC5027 nM[5]
Hypoxia-Inducible Factor-1 (HIF-1) InhibitionT47D breast tumor cellsIC505.6 nM
Experimental Protocols: Biological Assays

3.1.1. Neurotoxicity Assay in Cerebellar Granule Neurons:

  • Cell Culture: Primary cultures of cerebellar granule neurons are established from neonatal rat pups. The cells are plated on poly-L-lysine coated plates and maintained in a serum-containing medium.

  • Treatment: After a period of in vitro maturation, the neurons are exposed to varying concentrations of this compound.

  • Assessment of Viability: Neuronal viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., fluorescein (B123965) diacetate and propidium (B1200493) iodide).

  • Data Analysis: The concentration of this compound that causes 50% cell death (LC50) is determined by plotting cell viability against the logarithm of the toxin concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2. Cytotoxicity Assay (e.g., against HCT-116 cells):

  • Cell Culture: Human colon carcinoma (HCT-116) cells are maintained in an appropriate culture medium supplemented with fetal bovine serum.

  • Clonogenic Assay: A known number of cells are seeded into culture plates and allowed to attach. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 to 168 hours).

  • Colony Formation: After the treatment period, the drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for a period of time (typically 7-14 days) to form colonies.

  • Quantification: The plates are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The investigation of these pathways often involves techniques such as Western blotting to analyze changes in protein expression and phosphorylation status.

Inhibition of the HIF-1 Pathway

This compound has been shown to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of cellular response to low oxygen conditions.

HIF1_Pathway Hypoxia Hypoxia Mitochondrial_ETC Mitochondrial Electron Transport Chain (Complex I) Hypoxia->Mitochondrial_ETC Reduced O2 This compound This compound This compound->Mitochondrial_ETC Inhibits ROS Reactive Oxygen Species (ROS) Mitochondrial_ETC->ROS Generates HIF1a_Stabilization HIF-1α Stabilization ROS->HIF1a_Stabilization Promotes HIF1_Dimerization HIF-1α/β Dimerization HIF1a_Stabilization->HIF1_Dimerization HRE_Binding Binding to Hypoxia Response Elements (HREs) HIF1_Dimerization->HRE_Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE_Binding->Target_Genes

This compound inhibits the HIF-1 pathway by targeting Complex I of the mitochondrial ETC.
Modulation of MAPK and JAK/STAT Pathways

Studies have indicated that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways, which are crucial for cell proliferation, survival, and differentiation.

MAPK_JAK_STAT_Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway ERK p-ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JNK p-JNK JNK->Proliferation p38 p-p38 p38->Proliferation JAK2 p-JAK2 STAT3 p-STAT3 JAK2->STAT3 STAT5 p-STAT5 JAK2->STAT5 STAT3->Proliferation STAT5->Proliferation This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits This compound->JAK2 Inhibits This compound->STAT3 Inhibits This compound->STAT5 Inhibits

This compound inhibits key components of the MAPK and JAK/STAT signaling pathways.
Experimental Protocol: Western Blotting

4.3.1. Cell Lysis and Protein Quantification:

  • Cells are treated with this compound for a specified time and at various concentrations.

  • The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.

4.3.2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • The proteins are separated by size through electrophoresis.

  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4.3.3. Immunoblotting:

  • The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total-ERK, phospho-STAT3, total-STAT3).

  • After washing with TBST, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imaging system. Densitometry analysis is used to quantify the changes in protein expression or phosphorylation.

Total Synthesis of this compound

The total synthesis of this compound has been achieved by several research groups. These synthetic routes have been crucial for confirming the absolute stereochemistry of the natural product and for providing access to analogs for structure-activity relationship (SAR) studies.

Key Synthetic Strategies

A common retrosynthetic approach involves dissecting the molecule into key fragments that can be synthesized independently and then coupled together.

Total_Synthesis_Workflow This compound This compound Coupling Amide Bond Formation This compound->Coupling Thiazoline_Fragment Thiazoline (B8809763) Ring Fragment Lipophilic_Chain Lipophilic Chain Fragment Coupling->Thiazoline_Fragment Coupling->Lipophilic_Chain Final_Steps Deprotection & Final Modifications Coupling->Final_Steps Final_Steps->this compound

A generalized workflow for the total synthesis of this compound.

Key steps in the synthesis often include:

  • Asymmetric synthesis to establish the correct stereochemistry of the multiple chiral centers in the lipophilic side chain.

  • Formation of the thiazoline ring , which is a characteristic feature of this compound and many other cyanobacterial natural products.

  • Amide bond formation to couple the lipophilic side chain with the thiazoline-containing fragment.

Conclusion

This compound, a natural product from the marine cyanobacterium Moorea producens, represents a fascinating and potent molecule with significant potential for further investigation. Its complex chemical structure, coupled with its diverse and powerful biological activities, makes it a valuable tool for studying fundamental cellular processes and a potential lead compound for drug discovery, particularly in the areas of neuropharmacology and oncology. The detailed experimental protocols and understanding of its mechanisms of action outlined in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound and its analogs.

References

The Discovery and Biological Profiling of Kalkitoxin: A Potent Lipopeptide from Lyngbya majuscula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kalkitoxin, a potent lipopeptide natural product, was first isolated from the marine cyanobacterium Lyngbya majuscula (now also classified as Moorea producens). This discovery has since spurred significant interest within the scientific community due to its diverse and potent biological activities, including pronounced cytotoxicity against a range of cancer cell lines, neurotoxicity, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its isolation, structure elucidation, and biological activities. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the elucidated mechanisms of action to serve as a valuable resource for researchers in natural product chemistry, oncology, and pharmacology.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive secondary metabolites. Among the diverse organisms inhabiting this ecosystem, cyanobacteria, particularly of the genus Lyngbya, have proven to be a prolific source of structurally unique and biologically active compounds.[1][2] One such compound is this compound, a lipopeptide that has demonstrated significant potential as a lead compound in drug discovery programs. This document outlines the key scientific findings related to this compound, from its initial discovery to the elucidation of its mechanisms of action.

Isolation and Structure Elucidation

Collection and Extraction of Lyngbya majuscula

The initial discovery of this compound began with the collection of Lyngbya majuscula from marine environments, such as the coral reefs near Curaçao and Puerto Rico.[3] The collected cyanobacterial biomass is typically preserved, for example in isopropyl alcohol, and then subjected to an exhaustive extraction process.

Experimental Protocol: Extraction

  • Biomass Preparation: The preserved Lyngbya majuscula is drained and lyophilized to remove water.

  • Solvent Extraction: The dried biomass is then repeatedly extracted with a mixture of organic solvents, commonly dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), to isolate a wide range of secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning, for example, between hexane (B92381) and aqueous methanol, to separate compounds based on their polarity. The bioactive fractions are identified using bioassay-guided fractionation.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques. Bioassays, such as the brine shrimp toxicity assay, are used to guide the fractionation process and isolate the active compound.[4]

Experimental Protocol: Purification

  • VLC and Column Chromatography: The active fraction from the solvent partitioning is first subjected to Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) over silica (B1680970) gel. A gradient of solvents, such as hexane and ethyl acetate, is used to elute fractions of decreasing polarity.

  • High-Performance Liquid Chromatography (HPLC): The fractions showing the highest activity are then further purified using normal-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4][5]

G cluster_collection Collection & Extraction cluster_purification Purification Lyngbya majuscula Lyngbya majuscula Biomass Extraction (CH2Cl2/MeOH) Extraction (e.g., CH2Cl2/MeOH) Lyngbya majuscula->Extraction (CH2Cl2/MeOH) Crude Extract Crude Organic Extract Extraction (CH2Cl2/MeOH)->Crude Extract Silica Gel Chromatography Silica Gel Chromatography (VLC or CC) Crude Extract->Silica Gel Chromatography Active Fractions Bioactive Fractions Silica Gel Chromatography->Active Fractions Normal-Phase HPLC Normal-Phase HPLC Active Fractions->Normal-Phase HPLC Pure this compound Pure this compound Normal-Phase HPLC->Pure this compound

Structure Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] this compound is a lipopeptide with the chemical formula C₂₁H₃₈N₂OS and a molecular weight of 366.604 Da.[3] Its structure features a 2,4-disubstituted thiazoline (B8809763) ring system and five chiral centers.[3]

Experimental Protocol: Structure Elucidation

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the isolated compound.

  • NMR Spectroscopy: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

  • Stereochemistry Determination: The relative and absolute stereochemistry of the chiral centers is determined through advanced NMR techniques (e.g., NOESY) and by comparing the spectral data of the natural product with that of synthetically prepared stereoisomers.[1]

Biological Activity of this compound

This compound exhibits a broad spectrum of potent biological activities. Its cytotoxic and neurotoxic effects have been extensively studied.

Cytotoxicity

This compound has demonstrated significant cytotoxicity against various human cancer cell lines. The potency of its cytotoxic effects is often dependent on the cell line and the duration of exposure.

Cell LineAssay TypeEndpointValueReference
T47D (Breast Cancer)HIF-1 Reporter AssayIC₅₀5.6 nM[6][7]
HCT-116 (Colorectal Carcinoma)Clonogenic Assay (168h)10% Survival0.002 µg/mL[8]
MDA-MB-231 (Breast Cancer)MTT AssayIC₅₀27.64 µM[9][10]
Rat Cerebellar Granule NeuronsCytotoxicity AssayLC₅₀3.86 nM[8]
Brine Shrimp (Artemia salina)Toxicity AssayLC₅₀170 nM[8]
Goldfish (Carassius auratus)Ichthyotoxicity AssayLC₅₀700 nM[8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 4 x 10³ cells/well and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 25, 50, 100 nM) and incubated for 24 to 48 hours.[9]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[9]

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 570 nm using a microplate reader. The IC₅₀ value is then calculated.[9]

Experimental Protocol: Clonogenic Assay

  • Cell Seeding: A known number of cells are seeded into culture dishes.

  • Treatment: The cells are treated with this compound for a specified period.

  • Incubation: The cells are then washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

  • Staining and Counting: The resulting colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells. The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.

Neurotoxicity

This compound exhibits potent neurotoxicity, acting as an inhibitory ligand for voltage-sensitive sodium channels and inducing N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[6][8]

Mechanism of Action

The potent biological activities of this compound are attributed to its interaction with multiple cellular targets and signaling pathways.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

This compound is a potent inhibitor of HIF-1 activation, a key regulator of oxygen homeostasis that is often dysregulated in cancer cells.[6][7] It selectively blocks the hypoxia-induced activation of HIF-1 in tumor cells.[6][7]

Experimental Protocol: HIF-1 Reporter Assay

  • Cell Transfection: Cells (e.g., T47D) are co-transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound.

  • Hypoxic Induction: The cells are then exposed to hypoxic conditions (e.g., 1% O₂) for a defined period (e.g., 16 hours).

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_normoxia HIF-1α VHL VHL HIF-1α_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF-1β HIF-1β HIF-1 HIF-1 Complex HRE Hypoxia Response Element (HRE) Target Genes Target Gene Expression (e.g., VEGF) This compound This compound Mitochondrial ETC Complex I Mitochondrial ETC Complex I This compound->Mitochondrial ETC Complex I Inhibits Mitochondrial ETC Complex I->HIF-1α_hypoxia Suppresses O2 consumption, leading to HIF-1α stabilization

Disruption of Mitochondrial Function

The mechanism by which this compound inhibits HIF-1 activation involves the suppression of mitochondrial oxygen consumption at the electron transport chain (ETC) complex I (NADH-ubiquinone oxidoreductase).[6][7] This disruption of mitochondrial function leads to a decrease in cellular oxygen consumption, thereby preventing the stabilization of HIF-1α under hypoxic conditions.

Modulation of Cancer-Related Signaling Pathways

Recent studies have revealed that this compound can modulate several signaling pathways implicated in cancer progression and metastasis.

  • RUNX-2 Signaling: In the context of vascular calcification, this compound has been shown to inhibit this process via the RUNX-2 signaling pathway.[11]

  • MAPK and Akt Pathways: this compound has been observed to suppress the phosphorylation of key proteins in the MAPK (pERK, pJNK, p-p38) and Akt (pAkt) pathways in breast cancer cells, which are crucial for cancer cell proliferation and metastasis.[9]

G cluster_mapk MAPK Pathway cluster_akt Akt Pathway This compound This compound pERK pERK This compound->pERK Inhibits pJNK pJNK This compound->pJNK Inhibits p-p38 p-p38 This compound->p-p38 Inhibits pAkt pAkt This compound->pAkt Inhibits Proliferation & Metastasis Proliferation & Metastasis pERK->Proliferation & Metastasis pJNK->Proliferation & Metastasis p-p38->Proliferation & Metastasis pAkt->Proliferation & Metastasis

Conclusion

This compound, a marine natural product from Lyngbya majuscula, stands out as a molecule of significant scientific interest due to its potent and diverse biological activities. Its unique chemical structure and its ability to interact with multiple key cellular pathways, including HIF-1, MAPK, and Akt signaling, make it a compelling candidate for further investigation in the development of novel therapeutics, particularly in the field of oncology. The detailed experimental protocols and compiled data presented in this guide are intended to facilitate future research into this promising natural product.

References

Kalkitoxin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalkitoxin is a potent lipopeptide neurotoxin isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental methodologies for its characterization and synthesis are presented, along with a summary of its toxicological profile. The information is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a complex lipopeptide characterized by a 2,4-disubstituted thiazoline (B8809763) ring and a lipophilic aliphatic chain containing five chiral centers.[1] Its systematic IUPAC name is (2R)-N-{(3S,5S,6R)-7-[(4R)-4-Ethenyl-4,5-dihydro-1,3-thiazol-2-yl]-3,5,6-trimethylheptyl}-N,2-dimethylbutanamide.[1][2]

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
CAS Number 247184-89-0[1][2]
Molecular Formula C21H38N2OS[1][2]
Molecular Weight 366.60 g/mol [2]
InChI Key PHYRFZDJEDWWKT-UJWQCDCRSA-N[3]
SMILES CC--INVALID-LINK--C(=O)N(C)CC--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--CC1=N--INVALID-LINK--C=C[1]

The absolute stereochemistry of the five chiral centers has been determined as 3R, 7R, 8S, 10S, and 2'R.[1][4] The presence of a tertiary amide results in the existence of cis/trans conformers.[1]

Physicochemical Properties

This compound is a lipophilic molecule with specific optical and spectral properties.

Table 2: Physicochemical Properties of this compound

PropertyValueConditionsReference
Optical Rotation [α]D25 +16°c = 0.07 in CHCl3[2]
UV Maximum 250 nmMethanol[2]
Appearance Not specified-
Solubility Soluble in organic solvents like chloroform (B151607) and methanol-[2]
Stability Stable for weeks during ordinary shipping and for months to years at -20°C when stored dry and dark.-[3]

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity, primarily as a neurotoxin. Its mechanism of action is multifaceted, involving the modulation of ion channels and induction of cellular stress.

Neurotoxicity

This compound is a potent neurotoxin that induces delayed neuronal necrosis.[1] It acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity in cultured rat cerebellar granule neurons.[1] Additionally, it blocks voltage-dependent sodium channels.[1]

Cytotoxicity

Beyond its neurotoxic effects, this compound displays significant cytotoxicity against various cancer cell lines.[5] This activity is critically dependent on the integrity of the thiazoline ring.[1] Analogs lacking a complete thiazoline ring show a dramatic reduction in toxicity.[1] The stereochemistry of the molecule, particularly at the terminal chiral centers and the presence of the N-methyl amide group, is also crucial for its cytotoxic effects.[1]

Other Biological Activities

This compound also induces cellular hypoxia by inhibiting complex I of the mitochondrial electron transport chain.[1][3] It is also known to be ichthyotoxic and toxic to brine shrimp.[1][4]

Experimental Protocols

The determination of this compound's structure and its total synthesis have been described in the literature. Below are summaries of the key experimental methodologies.

Structure Elucidation

The planar structure and relative stereochemistry of this compound were determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, COSY, HSQC, and HMBC experiments were used to establish the connectivity of the atoms.[1][4] The relative stereochemistry of the chiral centers in the aliphatic chain was determined using J-based configuration analysis, including measurements of 3JCH and 3JHH coupling constants.[4]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) was employed to confirm the presence of the thiazoline ring and determine the molecular formula.[1][4]

  • Marfey's Analysis : The absolute stereochemistry at the C3 position was determined by ozonolysis of this compound, followed by acid hydrolysis and analysis of the resulting cysteic acid using Marfey's method, which confirmed the L-cysteic acid derivative and thus the R configuration at C3.[1][4]

Total Synthesis

The total synthesis of this compound has been achieved, confirming its absolute stereochemistry. A key synthetic strategy involved the following steps:

  • Synthesis of the Aliphatic Chain : The chiral centers in the aliphatic portion were established through stereoselective reactions.

  • Formation of the Thiazoline Ring : The thiazoline ring was constructed and coupled to the aliphatic chain.

  • Final Assembly : The final molecule was assembled through amide bond formation.

The identity of the synthetic this compound with the natural product was confirmed by comparing their spectroscopic data (NMR) and biological activity.[4]

Structure-Activity Relationships and Toxicological Summary

The biological activity of this compound is intrinsically linked to its chemical structure.

  • Thiazoline Ring : The integrity of the 2,4-disubstituted thiazoline ring is essential for its potent cytotoxicity.[1]

  • Stereochemistry : The specific stereoconfiguration of the five chiral centers is crucial for its biological activity. The natural (+)-enantiomer is significantly more potent than its synthetic (-)-enantiomer.[4]

  • N-methyl Amide : The tertiary amide group is critical for its toxicity; replacement with a secondary amide abolishes its activity.[1]

Table 3: Toxicological Data for this compound

Organism/Cell LineAssayValueReference
Goldfish (Carassius auratus) LC50700 nM[1][4]
Brine Shrimp (Artemia salina) LC50150-180 nM[1][4]
Rat Cerebellar Granule Neurons LC503.86 nM[1]
Fertilized Sea Urchin Embryos IC50~25 nM[4]
MDA-MB-231 (Human Breast Cancer) IC5027.64 µM[5]

Visualizations

Logical Relationship of this compound's Core Structural Features to its Biological Activity

This compound This compound Structure Core Structural Features This compound->Structure Thiazoline Thiazoline Ring Structure->Thiazoline Stereochem Stereochemistry (3R, 7R, 8S, 10S, 2'R) Structure->Stereochem Amide N-methyl Amide Structure->Amide Cytotoxicity Cytotoxicity Thiazoline->Cytotoxicity Essential for Activity Biological Activity Stereochem->Activity Crucial for Amide->Cytotoxicity Essential for Neurotoxicity Neurotoxicity Activity->Neurotoxicity Activity->Cytotoxicity ETC_Inhibition ETC Complex I Inhibition Activity->ETC_Inhibition

Caption: Key structural determinants of this compound's biological effects.

Simplified Workflow for this compound Structure Elucidation

start Isolation from Lyngbya majuscula nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) start->nmr ms Mass Spectrometry (EI-MS) start->ms planar Planar Structure Determination nmr->planar ms->planar j_analysis J-based Configuration Analysis planar->j_analysis marfey Marfey's Analysis planar->marfey relative_stereo Relative Stereochemistry j_analysis->relative_stereo synthesis Total Synthesis & Comparison relative_stereo->synthesis absolute_stereo Absolute Stereochemistry (at C3) marfey->absolute_stereo absolute_stereo->synthesis final_structure Complete Structure Elucidation synthesis->final_structure

Caption: Experimental workflow for determining the structure of this compound.

Signaling Pathway of this compound-Induced Neurotoxicity

This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Agonist Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocker ETC_Complex1 Mitochondrial ETC Complex I This compound->ETC_Complex1 Inhibitor Ca_Influx ↑ Intracellular Ca2+ NMDA_R->Ca_Influx Hypoxia Cellular Hypoxia ETC_Complex1->Hypoxia Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Necrosis Neuronal Necrosis Excitotoxicity->Necrosis Hypoxia->Necrosis

Caption: Proposed mechanism of this compound-induced neurotoxicity.

References

An In-depth Technical Guide to the Stereochemistry of Kalkitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalkitoxin is a potent lipopeptide neurotoxin isolated from the marine cyanobacterium Lyngbya majuscula. Its complex molecular architecture, featuring multiple stereocenters, has made it a challenging and intriguing target for stereochemical elucidation and total synthesis. The precise three-dimensional arrangement of its atoms is critical to its significant biological activity, including the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the stereochemical determination of (+)-kalkitoxin, consolidating quantitative data from pivotal studies and detailing the experimental methodologies employed. Through structured data tables and logical workflow diagrams, this document serves as an in-depth resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

(+)-Kalkitoxin, first isolated and characterized by Wu et al., is a fascinating marine natural product with the IUPAC name (2R)-N-{(3S,5S,6R)-7-[(4R)-4-Ethenyl-4,5-dihydro-1,3-thiazol-2-yl]-3,5,6-trimethylheptyl}-N,2-dimethylbutanamide. The molecule possesses five stereogenic centers, including one in the thiazoline (B8809763) ring and four in the acyclic lipid chain. The determination of both the relative and absolute configurations of these centers was a significant challenge, ultimately solved through a combination of spectroscopic analysis, chemical degradation, and asymmetric total synthesis. Understanding the stereochemistry is paramount, as studies on synthetic analogues have demonstrated that alterations to the natural configuration lead to a dramatic decrease in cytotoxicity.

Stereochemical Elucidation Workflow

The determination of this compound's complex stereochemistry followed a multi-step, logical progression. The process involved initial analysis of the natural product to determine the relative configuration of adjacent stereocenters, followed by chemical degradation and derivatization to assign the absolute configuration of key fragments. Finally, enantioselective total synthesis of the proposed structure and comparison of its properties with the natural isolate provided ultimate confirmation.

stereochemistry_workflow cluster_0 Initial Analysis of Natural Product cluster_1 Stereochemical Assignment cluster_2 Confirmation cluster_3 Final Structure Isolation Isolation of (+)-Kalkitoxin NMR_Analysis 2D NMR Spectroscopy (COSY, HMBC, NOESY) Isolation->NMR_Analysis Spectroscopic Analysis Relative_Config Determination of Relative Stereochemistry NMR_Analysis->Relative_Config J-coupling & NOE data Degradation Chemical Degradation & Chiral GC Analysis Relative_Config->Degradation Guides degradation strategy Absolute_Config Assignment of Absolute Stereochemistry Degradation->Absolute_Config Comparison to known standards Total_Synthesis Enantioselective Total Synthesis Absolute_Config->Total_Synthesis Provides synthetic target Comparison Spectroscopic & Chiral Analysis Comparison Total_Synthesis->Comparison Synthetic vs. Natural Final_Structure Confirmed Absolute Structure of (+)-Kalkitoxin Comparison->Final_Structure Confirmation of Stereochemistry

Caption: Logical workflow for the stereochemical elucidation of (+)-Kalkitoxin.

Quantitative Stereochemical Data

The stereochemical assignment of (+)-kalkitoxin relies on precise quantitative data obtained from polarimetry and extensive NMR spectroscopy. The optical rotation confirms the chiral nature of the molecule, while detailed analysis of NMR coupling constants and Nuclear Overhauser Effect (NOE) correlations reveals the relative disposition of substituents along the carbon chain.

Optical Rotation

The specific rotation of natural (+)-kalkitoxin provides a key physical constant for comparison with synthetic samples.

CompoundSpecific Rotation [α]DSolventReference
Natural (+)-Kalkitoxin+55CHCl₃Wu et al., 2000
Synthetic (+)-Kalkitoxin+54.7 (c 0.47)CHCl₃White et al., 2004
NMR Spectroscopic Data for Stereochemical Assignment

The ¹H and ¹³C NMR spectra of this compound are complicated by the presence of two slowly interconverting amide rotamers (cis/trans about the N-methyl amide bond) in an approximate 1:1 ratio. The data presented below are for the major rotamer. Analysis of coupling constants (³JH,H) and NOESY correlations were instrumental in establishing the relative stereochemistry.

Table 2: Key ¹H and ¹³C NMR Data for (+)-Kalkitoxin (CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm)Multiplicity (J, Hz)Key NOESY Correlations
234.52.58mH-15
331.91.85mH-16, H-5
442.11.25, 1.45mH-5, H-17
532.71.65mH-3, H-17, H-6
636.11.95mH-5, H-18, H-7
739.81.50, 1.60mH-6, H-18
8170.1---
970.94.90mH-10, H-11, H-19
1040.53.20, 3.55mH-9, H-19
1159.85.85ddd (17.1, 10.4, 7.5)H-9, H-12, H-13
12138.95.05d (10.4)H-11
13115.25.10d (17.1)H-11
14176.2---
1517.51.05d (6.6)H-2
1614.10.85d (6.8)H-3
1720.10.88d (6.7)H-5
1816.90.95d (6.5)H-6
1929.82.95s-
2037.23.30, 3.60m-
2120.50.90t (7.4)-

Data compiled from Wu et al., 2000 and White et al., 2004.

Experimental Protocols

The determination of stereochemistry required a combination of advanced spectroscopic and synthetic methods. Below are the generalized protocols for the key experiments performed.

NMR Spectroscopy

Objective: To determine the planar structure and relative stereochemistry of this compound.

Methodology:

  • Sample Preparation: Approximately 1-5 mg of purified this compound was dissolved in ~0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HMBC, and NOESY spectra were acquired on a high-field NMR spectrometer (typically 400 MHz or higher).

  • ¹H and ¹³C NMR: Standard 1D spectra were run to identify the chemical environments of all proton and carbon atoms. The presence of amide rotamers was noted.

  • COSY (Correlation Spectroscopy): This 2D experiment was used to establish proton-proton coupling networks, allowing for the tracing of the carbon skeleton through adjacent protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identified long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting different spin systems and confirming the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment was critical for determining the relative stereochemistry. Cross-peaks in the NOESY spectrum indicate protons that are close in space (< 5 Å). For the acyclic chain of this compound, key NOE correlations between methyl groups and backbone protons were used to deduce the anti,anti relationship of the C3, C5, and C6 methyl groups.

Determination of Absolute Configuration via Chemical Degradation

Objective: To determine the absolute stereochemistry of the N-methyl-N,2-dimethylbutanamide and thiazoline-containing fragments.

Methodology:

  • Ozonolysis: The natural product was subjected to ozonolysis followed by an oxidative workup. This cleaved the vinyl group at C-9, allowing for the isolation of two key fragments: the N-acyl amino acid portion and the thiazoline-containing segment.

  • Fragment Derivatization: The resulting carboxylic acid from the thiazoline fragment was converted to its methyl ester. The N-methyl-N,2-dimethylbutanamide fragment was hydrolyzed to yield 2-methylbutanoic acid, which was also derivatized.

  • Chiral Gas Chromatography (GC) Analysis: The derivatized fragments were analyzed by chiral GC. Their retention times were compared against those of authentic, commercially available standards of known absolute configuration (e.g., (R)- and (S)-2-methylbutanoic acid).

  • Assignment: By matching the retention times, the absolute configurations of the C2 and C9 (thiazoline C4) stereocenters were determined to be R.

Confirmation by Total Synthesis

The ultimate proof of the assigned stereochemistry was achieved through the total synthesis of the proposed structure of (+)-kalkitoxin by the group of White et al. The synthetic route established all five stereocenters in a controlled manner.

synthesis_confirmation Proposed_Structure Proposed Structure (2R, 3S, 5S, 6R, 4'R) Total_Synthesis Enantioselective Total Synthesis Proposed_Structure->Total_Synthesis Synthetic_this compound Synthetic (+)-Kalkitoxin Total_Synthesis->Synthetic_this compound Comparison Comparative Analysis Synthetic_this compound->Comparison Natural_this compound Natural (+)-Kalkitoxin Natural_this compound->Comparison Confirmation Stereochemical Confirmation Comparison->Confirmation Identical Spectroscopic Data & Optical Rotation

Caption: Confirmation of stereochemistry via total synthesis.

The synthetic material exhibited spectroscopic data (¹H NMR, ¹³C NMR) and an optical rotation value that were identical to those of the natural product, unequivocally confirming the assigned absolute configuration of (2R, 3S, 5S, 6R, 4'R).

Conclusion

The stereochemical elucidation of (+)-kalkitoxin stands as a testament to the power of combining modern spectroscopic techniques with classical chemical methods and rigorous synthetic confirmation. The determination of its five stereocenters was achieved through meticulous analysis of NMR data to establish relative configurations, followed by chemical degradation and chiral GC analysis to anchor the absolute stereochemistry. The successful enantioselective total synthesis ultimately verified the proposed structure. This detailed stereochemical knowledge is fundamental for any future work on this compound, including the development of synthetic analogues, the investigation of its mechanism of action, and its potential as a pharmacological tool or therapeutic lead.

Kalkitoxin's Enigmatic Grip: An In-depth Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – Kalkitoxin, a potent lipopeptide neurotoxin isolated from the marine cyanobacterium Lyngbya majuscula, has garnered significant interest within the scientific community for its pronounced effects on neuronal signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its interaction with voltage-gated sodium channels (Nav). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, toxicology, and ion channel research.

Executive Summary

This compound acts as a potent inhibitor of voltage-gated sodium channels, a crucial class of transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells. Experimental evidence strongly indicates that this compound exerts its inhibitory effects by interacting with neurotoxin receptor site 2 on the α-subunit of the sodium channel. This interaction impedes the normal physiological function of the channel, leading to a blockade of sodium ion influx and subsequent disruption of neuronal excitability. While the primary binding site and inhibitory nature of this compound are well-established, a detailed characterization of its effects on the specific gating kinetics of the channel, including activation, inactivation, and recovery from inactivation, remains to be fully elucidated in publicly available literature.

Quantitative Analysis of this compound's Inhibitory Activity

Multiple studies have quantified the potent inhibitory effects of this compound on voltage-gated sodium channels using various experimental models. The following table summarizes the key quantitative data reported in the literature.

Assay Type Experimental Model Parameter Value (nM) 95% Confidence Interval (nM) Reference
Veratridine-Induced NeurotoxicityCerebellar Granule Neurons (CGN)EC5022.79.5 - 53.9[1]
Veratridine-Induced Ca2+ InfluxCerebellar Granule Neurons (CGN)EC5026.112.3 - 55.0[1][2]
[3H]Batrachotoxin Binding InhibitionCerebellar Granule Neurons (CGN)IC5011.93.8 - 37.2[1][2]

These data consistently demonstrate that this compound is a nanomolar-potency inhibitor of voltage-gated sodium channel function.

Mechanism of Action: Interaction with Neurotoxin Site 2

The primary mechanism by which this compound inhibits sodium channel function is through its interaction with neurotoxin receptor site 2. This site is a well-characterized allosteric modulatory site on the sodium channel α-subunit, known to bind other lipid-soluble toxins such as batrachotoxin (B49), veratridine, and grayanotoxin.

The interaction of this compound with site 2 is inferred from competitive binding assays. This compound was shown to inhibit the binding of [3H]batrachotoxin, a specific site 2 ligand, to sodium channels in cerebellar granule neurons.[1][2] This competitive inhibition suggests that this compound physically occupies or allosterically modifies the batrachotoxin binding site. It is important to note that this inhibitory effect on [3H]batrachotoxin binding was observed in the presence of deltamethrin, a positive allosteric modulator that enhances ligand binding to site 2.[1][2] This suggests that the binding of this compound may be state-dependent, favoring a channel conformation that is also stabilized by deltamethrin.

The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action:

Kalkitoxin_Mechanism This compound This compound NavChannel Voltage-Gated Sodium Channel (Nav) Site2 Neurotoxin Site 2 This compound->Site2 Binds to Na_Influx Na+ Influx NavChannel->Na_Influx Inhibits Depolarization Membrane Depolarization Site2->NavChannel ActionPotential Action Potential Propagation Normal_Nav Open Nav Channel Normal_Na_Influx Na+ Influx Normal_Nav->Normal_Na_Influx Normal_Depolarization Depolarization Normal_Na_Influx->Normal_Depolarization Normal_AP Action Potential Normal_Depolarization->Normal_AP Veratridine_Assay_Workflow Start Start Culture Culture Cerebellar Granule Neurons Start->Culture Preincubation Pre-incubate with This compound Culture->Preincubation Veratridine Add Veratridine Preincubation->Veratridine Incubation Incubate for 24h Veratridine->Incubation Assessment Assess Cell Viability (e.g., LDH Assay) Incubation->Assessment Analysis Calculate EC50 Assessment->Analysis End End Analysis->End BTX_Binding_Assay_Workflow Start Start MembranePrep Prepare Synaptosomal Membranes Start->MembranePrep Incubation Incubate Membranes with [3H]BTX and this compound MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Calculate IC50 Scintillation->Analysis End End Analysis->End

References

The Neurotoxic Enigma of Kalkitoxin: A Technical Guide to its Effects on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalkitoxin, a lipopeptide derived from the marine cyanobacterium Lyngbya majuscula, has emerged as a potent neurotoxin with significant implications for neuroscience research and drug development.[1] Its unique chemical structure and profound effects on neuronal function have made it a subject of intense investigation. This technical guide provides an in-depth analysis of the neurotoxic effects of this compound, with a focus on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Core Neurotoxic Mechanism: Blockade of Voltage-Sensitive Sodium Channels

The primary neurotoxic action of this compound is its interaction with voltage-sensitive sodium channels (VSSCs) in neurons.[2] Specifically, it acts as a potent blocker of these channels, thereby interfering with the normal propagation of action potentials. This blockade is the initiating event in a cascade that leads to the observed neurotoxic outcomes.

Quantitative Effects of this compound on Neuronal Function

The potency of this compound has been quantified in several studies, primarily using primary cultures of cerebellar granule neurons (CGNs). These studies have established key dose-response relationships for its various neurotoxic effects.

ParameterValueCell TypeExperimental ConditionReference
EC50 (Neurotoxicity) 22.7 nM (95% CI: 9.5-53.9 nM)Cerebellar Granule NeuronsBlockade of veratridine-induced neurotoxicity[2]
EC50 (Ca2+ Influx) 26.1 nM (95% CI: 12.3-55.0 nM)Cerebellar Granule NeuronsInhibition of veratridine-induced Ca2+ elevation[2]
IC50 ([3H]BTX Binding) 11.9 nM (95% CI: 3.8-37.2 nM)Cerebellar Granule NeuronsInhibition of [3H]batrachotoxin binding in the presence of deltamethrin[2]
LC50 (Cytotoxicity) 3.86 nMPrimary Rat Cerebellar Granular NeuronsTime-dependent neurotoxicity[3]
EC50 (VSCC Blockade) 1 nMMurine neuro-2a cellsBlockade of voltage-sensitive sodium channels[3]

Table 1: Quantitative analysis of this compound's neurotoxic effects. This table summarizes the effective and inhibitory concentrations of this compound in various neuronal assays.

Signaling Pathway of this compound-Induced Neurotoxicity

This compound's neuroprotective effect in the context of veratridine-induced toxicity stems from its ability to prevent the cascade of events initiated by VSSC activators. The signaling pathway can be visualized as follows:

Kalkitoxin_Signaling_Pathway Veratridine (B1662332) Veratridine (VSSC Activator) VSSC Voltage-Sensitive Sodium Channel (VSSC) Veratridine->VSSC Activates Na_Influx Na+ Influx VSSC->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Neurotoxicity Neurotoxicity (Cell Death) Ca_Influx->Neurotoxicity Induces This compound This compound This compound->VSSC Blocks

Figure 1: this compound's inhibitory effect on the veratridine-induced neurotoxic cascade. This diagram illustrates how this compound blocks the activation of voltage-sensitive sodium channels, thereby preventing the downstream events of sodium and calcium influx that lead to neuronal death.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the neurotoxic effects of this compound.

Cerebellar Granule Neuron (CGN) Culture

Primary cultures of CGNs are a widely used model system for studying neuronal function and neurotoxicity.

Experimental Workflow:

CGN_Culture_Workflow start Start: Postnatal Day 6-8 Rat Pups dissection Cerebella Dissection start->dissection mincing Mechanical Mincing dissection->mincing trypsinization Trypsin-DNase Digestion (37°C, 15 min) mincing->trypsinization dissociation Mechanical Dissociation (Pipetting) trypsinization->dissociation centrifugation Centrifugation (200 x g, 5 min) dissociation->centrifugation resuspension Resuspend in Culture Medium centrifugation->resuspension plating Plate on Poly-L-lysine Coated Plates resuspension->plating incubation Incubate at 37°C, 5% CO2 plating->incubation end Mature CGN Culture incubation->end

Figure 2: Workflow for the preparation of primary cerebellar granule neuron cultures. This diagram outlines the key steps involved in isolating and culturing CGNs from postnatal rat pups.

Detailed Methodology:

  • Dissection: Cerebella are dissected from 6-8 day old rat pups in a sterile dissection solution (e.g., HHGN).

  • Mincing and Digestion: The tissue is minced and then incubated in a trypsin-DNase solution at 37°C for 15 minutes to enzymatically digest the tissue.

  • Dissociation: The digested tissue is mechanically dissociated by gentle trituration with a pipette.

  • Cell Plating: The dissociated cells are centrifuged, resuspended in a serum-containing culture medium, and plated onto poly-L-lysine coated culture dishes.

  • Culture Maintenance: An antimitotic agent, such as cytosine arabinoside (AraC), is added after 24 hours to inhibit the proliferation of non-neuronal cells, resulting in a highly enriched neuronal culture.

Neurotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Experimental Workflow:

MTT_Assay_Workflow start Start: Seed CGNs in 96-well plate treatment Treat with this compound and/or Veratridine start->treatment incubation_24h Incubate for 24 hours treatment->incubation_24h mtt_addition Add MTT solution (0.5 mg/mL) incubation_24h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add Solubilization Buffer (e.g., DMSO) incubation_4h->solubilization readout Measure Absorbance at 570 nm solubilization->readout end Determine Cell Viability readout->end

Figure 3: Workflow for the MTT cell viability assay. This diagram details the sequential steps of the MTT assay for assessing the neurotoxicity of this compound.

Detailed Methodology:

  • Cell Seeding: CGNs are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/well.

  • Treatment: After allowing the cells to adhere and mature for several days, they are treated with various concentrations of this compound, with or without an inducer of neurotoxicity like veratridine (e.g., 30 µM).

  • MTT Incubation: Following a 24-hour incubation with the toxins, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Intracellular Calcium Imaging

This technique allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli.

Experimental Workflow:

Calcium_Imaging_Workflow start Start: CGNs on glass coverslips loading Load with Fura-2 AM (calcium indicator) start->loading wash Wash to remove excess dye loading->wash mounting Mount on microscope stage wash->mounting baseline Record baseline fluorescence mounting->baseline stimulation Perfuse with this compound and Veratridine baseline->stimulation recording Record fluorescence changes (340/380 nm excitation) stimulation->recording analysis Calculate [Ca2+]i from fluorescence ratio recording->analysis end Determine effect on calcium influx analysis->end

Figure 4: Workflow for intracellular calcium imaging. This diagram illustrates the procedure for measuring changes in intracellular calcium in neurons treated with this compound.

Detailed Methodology:

  • Dye Loading: CGNs cultured on glass coverslips are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for approximately 30-60 minutes at 37°C.

  • Imaging Setup: The coverslips are mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Stimulation and Recording: A baseline fluorescence is recorded before the cells are perfused with a solution containing veratridine to induce calcium influx. The effect of this compound is assessed by pre-incubating or co-perfusing the cells with the toxin.

  • Data Analysis: The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is calculated to determine the intracellular calcium concentration.

Conclusion and Future Directions

This compound is a powerful neurotoxin that exerts its effects primarily through the blockade of voltage-sensitive sodium channels. This action prevents the detrimental cascade of sodium and calcium influx, thereby protecting neurons from excitotoxicity induced by agents like veratridine. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers studying neuronal ion channels, neurotoxicity, and for those in the process of discovering and developing new therapeutic agents. Future research should focus on elucidating the precise binding site of this compound on the VSSC, exploring its effects on different neuronal subtypes, and investigating its potential as a pharmacological tool to probe the mechanisms of neuronal function and disease.

References

Early studies on Kalkitoxin's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Biological Activities of Kalkitoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (KT), a lipopeptide natural product, was first isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2] Early investigations into its biological profile revealed potent neurotoxic and cytotoxic activities. This technical guide provides a comprehensive overview of these initial studies, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action, including its interaction with voltage-sensitive sodium channels and its impact on cellular hypoxic signaling.

Data Presentation: Quantitative Biological Activity

The following tables summarize the key quantitative data from early studies on this compound's bioactivity, providing a comparative view of its potency across different biological assays.

Table 1: Neurotoxicity and Voltage-Sensitive Sodium Channel (VSSC) Inhibition [3]

AssayCell TypeParameterValue (95% CI)Description
Veratridine-Induced NeurotoxicityCerebellar Granule Neurons (CGN)EC5022.7 nM (9.5-53.9 nM)Inhibition of neurotoxicity induced by the VSSC activator veratridine (B1662332).
Veratridine-Induced Ca2+ ElevationCerebellar Granule Neurons (CGN)EC5026.1 nM (12.3-55.0 nM)Inhibition of intracellular Ca2+ increase following veratridine exposure.
[3H]Batrachotoxin BindingCerebellar Granule Neurons (CGN)IC5011.9 nM (3.8-37.2 nM)Inhibition of [3H]BTX binding to neurotoxin site 2 on the VSSC in the presence of deltamethrin.

Table 2: Cytotoxicity and Anti-proliferative Activity [1][2]

Assay TypeOrganism / Cell LineParameterValueExposure Time
IchthyotoxicityCarassius auratus (Goldfish)LC50700 nMNot Specified
Brine Shrimp ToxicityArtemia salinaLC50170 nMNot Specified
Cell Division InhibitionFertilized Sea Urchin EmbryoIC50~50 nMNot Specified
NeurotoxicityRat Cerebellar Granular Neurons (CGN)LC503.86 nMNot Specified
Clonogenic Cell SurvivalHCT-116 (Colorectal Carcinoma)% Survival10% at 20 ng/mL168 hours
Cell Viability (MTT Assay)MDA-MB-231 (Breast Cancer)IC5027.64 µM24-48 hours

Table 3: Inhibition of Hypoxic Signaling [1][4]

AssayCell LineParameterValue (95% CI)Conditions
HIF-1 ActivationT47D (Breast Tumor)IC505.6 nM (4.6-7.1 nM)Hypoxia-induced (1% O2, 16h)
HIF-1 ActivationT47D (Breast Tumor)IC50> 1 µMChemically-induced (1,10-phenanthroline)

Experimental Protocols

This section details the methodologies employed in the key early studies to characterize the biological activity of this compound.

Neurotoxicity and VSSC Interaction Assays in Cerebellar Granule Neurons (CGN)[3]

These assays were crucial in identifying this compound as a potent neurotoxin that interacts with voltage-sensitive sodium channels.

  • Cell Culture:

    • Primary cultures of cerebellar granule neurons were established from 7-day-old rat pups.

    • Cerebella were dissected, trypsinized, and triturated to form a single-cell suspension.

    • Cells were plated on poly-L-lysine-coated plates and maintained in a serum-containing medium, with cytosine arabinoside added after 24 hours to inhibit the proliferation of non-neuronal cells.

  • Veratridine-Induced Neurotoxicity Assay:

    • CGN cultures (7-8 days in vitro) were washed with a buffer containing 1.2 mM Ca2+.

    • Cells were pre-incubated with varying concentrations of this compound for 30 minutes.

    • Veratridine (30 µM) was added to stimulate the VSSCs, leading to Na+ influx and subsequent excitotoxicity.

    • After a 6-hour incubation period, neurotoxicity was quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.

    • EC50 values were calculated based on the concentration-dependent inhibition of LDH release.

  • Intracellular Ca2+ Concentration ([Ca2+]i) Measurement:

    • CGN cultures were loaded with the Ca2+-sensitive fluorescent dye Fura-2 AM.

    • Cells were washed and incubated in a buffer.

    • This compound was added at various concentrations for a 5-minute pre-incubation.

    • Veratridine (30 µM) was then added to induce Na+ influx, which in turn opens voltage-gated Ca2+ channels, leading to a rise in [Ca2+]i.

    • Changes in fluorescence were monitored using a fluorometer to determine the extent of [Ca2+]i elevation.

    • The inhibitory effect of this compound was quantified to determine the EC50.

  • [3H]Batrachotoxin ([3H]BTX) Binding Assay:

    • Intact CGN cultures were used to assess the binding of [3H]BTX, a ligand that binds to site 2 of the VSSC alpha subunit.

    • Cells were incubated with [3H]BTX, the positive allosteric modulator deltamethrin, and varying concentrations of this compound. Deltamethrin enhances the binding of [3H]BTX, making it easier to detect inhibition.

    • After incubation, cells were washed to remove unbound ligand, and the amount of bound [3H]BTX was quantified by scintillation counting.

    • The IC50 value was determined from the concentration-dependent inhibition of [3H]BTX binding.

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition Assays[1][5]

These experiments revealed this compound's ability to disrupt cellular responses to hypoxia, a critical factor in tumor survival and angiogenesis.

  • HIF-1 Reporter Gene Assay:

    • T47D human breast tumor cells were stably transfected with a reporter plasmid containing a hypoxia-response element (HRE) linked to a luciferase gene.

    • Cells were plated in 96-well plates.

    • The cells were treated with various concentrations of this compound.

    • HIF-1 activation was induced by either exposing the cells to hypoxic conditions (1% O2) or by adding a chemical inducer like 1,10-phenanthroline (B135089) for 16 hours.

    • After induction, cells were lysed, and luciferase activity was measured using a luminometer.

    • The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in luciferase activity compared to untreated hypoxic controls.

  • Western Blot Analysis of HIF-1α Protein:

    • T47D cells were treated with this compound at specified concentrations.

    • Cells were exposed to hypoxic conditions (1% O2) for 4 hours to induce the stabilization and accumulation of the HIF-1α protein subunit.

    • Following treatment, nuclear extracts were prepared from the cells.

    • Proteins from the nuclear extracts were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase-conjugated secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence detection system. The levels of HIF-1β, a constitutively expressed protein, were often used as a loading control.

  • Mitochondrial Oxygen Consumption:

    • To determine if this compound's effect on HIF-1 was due to mitochondrial inhibition, oxygen consumption rates were measured.

    • Tumor cells were placed in a sealed chamber equipped with an oxygen electrode.

    • A baseline oxygen consumption rate was established.

    • This compound was added, and the change in oxygen consumption was monitored over time.

    • Studies showed that this compound suppressed mitochondrial oxygen consumption at the electron transport chain (ETC) complex I, similar to the known inhibitor rotenone.[1][4]

Mandatory Visualization: Diagrams and Workflows

The following diagrams illustrate the key pathways and experimental processes related to this compound's biological activity.

kalkitoxin_vssc_interaction Veratridine Veratridine VSSC Voltage-Sensitive Sodium Channel (VSSC) Veratridine->VSSC Activates Na_Influx Na+ Influx VSSC->Na_Influx Mediates Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Neurotoxicity Neurotoxicity Ca_Influx->Neurotoxicity Leads to This compound This compound This compound->VSSC Inhibits

Caption: this compound's inhibition of veratridine-induced neurotoxicity via VSSC blockade.

hif1_inhibition_pathway cluster_Mitochondria Mitochondrion ETC Electron Transport Chain (Complex I) O2_Consumption O2 Consumption ETC->O2_Consumption HIF1a_Prolyl Prolyl Hydroxylases (PHDs) O2_Consumption->HIF1a_Prolyl Required for Activity Hypoxia Hypoxia (Low O2) Hypoxia->HIF1a_Prolyl Inhibits HIF1a_Degradation HIF-1α Degradation HIF1a_Prolyl->HIF1a_Degradation Causes HIF1a_Stabilization HIF-1α Stabilization HIF1_Dimer HIF-1α / HIF-1β Dimerization HIF1a_Stabilization->HIF1_Dimer HRE Hypoxia Response Element (HRE) Binding HIF1_Dimer->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT-1) HRE->Target_Genes This compound This compound This compound->ETC Inhibits

Caption: this compound inhibits HIF-1 signaling by suppressing mitochondrial O2 consumption.

cytotoxicity_workflow start Start seed_cells Seed Adherent Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_this compound Add Serial Dilutions of this compound incubate1->add_this compound incubate2 Incubate (e.g., 24h, 48h, 168h) add_this compound->incubate2 add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 read_plate Measure Absorbance/ Fluorescence incubate3->read_plate calculate_ic50 Calculate % Viability and IC50 Value read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Generalized experimental workflow for determining this compound's cytotoxicity.

References

Kalkitoxin: A Comprehensive Technical Guide to a Potent Marine Neurotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kalkitoxin is a potent lipopeptide marine natural product isolated from the cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, multifaceted biological activities, and mechanisms of action. Special emphasis is placed on its role as a neurotoxin, its interaction with voltage-gated sodium channels, and its emerging potential in cancer and vascular calcification research. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating critical signaling pathways and workflows through diagrams to support advanced research and drug development endeavors.

Introduction: The Marine Origin and Chemical Profile of this compound

This compound was first isolated from the filamentous cyanobacterium Moorea producens, a marine microorganism found in coral reef ecosystems.[1][3] Chemically, it is a lipopeptide with a molecular weight of 366.604 Da and a chemical formula of C₂₁H₃₈N₂OS.[4] The structure of this compound is characterized by a 2,4-disubstituted thiazoline (B8809763) ring system and five chiral centers, contributing to its complex stereochemistry and potent biological activity.[4][5] The total synthesis of (+)-kalkitoxin has been achieved, confirming its absolute stereochemistry and enabling the generation of analogues for structure-activity relationship studies.[6][7]

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of potent biological effects, ranging from neurotoxicity and cytotoxicity to anti-inflammatory and anti-angiogenic activities. Its mechanisms of action are multifaceted, targeting several key cellular components and signaling pathways.

Neurotoxicity: A Primary Characteristic

The most prominent biological activity of this compound is its potent neurotoxicity. It induces a delayed form of neuronal necrosis in rat cerebellar granule neurons.[4][8] This neurotoxic effect is mediated, at least in part, through the activation of N-methyl-D-aspartate (NMDA) receptors.[4][8]

This compound is a potent blocker of voltage-gated sodium channels (VGSCs), a key function that underpins its neurotoxic and ichthyotoxic effects.[9][10] It inhibits the veratridine-induced elevation of intracellular Ca²⁺ in cerebellar granule neurons, providing functional evidence of its interaction with these channels.[9] While the exact binding site on the VGSC is not fully elucidated, sites 1 and 2 have been ruled out, with site 7 being a probable candidate.[4]

Cytotoxicity and Anti-Tumor Potential

This compound displays significant cytotoxicity against various cancer cell lines, often with a delayed onset of action.[2] This has led to investigations into its potential as an anti-cancer agent.

In tumor cells, this compound potently inhibits the hypoxia-induced activation of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cancer progression and angiogenesis.[2][7] This inhibition is achieved by suppressing mitochondrial oxygen consumption at the electron transport chain (ETC) complex I.[2][7] By disrupting hypoxic signaling, this compound can block the induction of angiogenic factors like VEGF, thereby inhibiting tumor angiogenesis.[2]

Recent studies have highlighted the anti-metastatic potential of this compound. It has been shown to suppress the migration and invasion of breast cancer cells in vitro and in vivo.[3][11] This is associated with the inhibition of the MAPK and Akt signaling pathways.[12]

Anti-Inflammatory and Anti-Calcification Properties

Beyond its toxic properties, this compound has demonstrated anti-inflammatory and anti-calcification activities. It can suppress inflammation and has been shown to attenuate the calcification of vascular smooth muscle cells.[1][10] This effect is mediated through the downregulation of the RUNX-2 signaling pathway, a key regulator of osteoblast differentiation.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Cytotoxicity and Lethal Concentration Data for this compound

Organism/Cell LineAssay TypeValueReference
Goldfish (Carassius auratus)LC₅₀700 nM[4]
Brine Shrimp (Artemia salina)LC₅₀150-180 nM[4]
Rat Cerebellar Granule NeuronsLC₅₀3.86 nM[4][8]
T47D Breast Tumor CellsIC₅₀ (HIF-1 Activation)5.6 nM[2]
MDA-MB-231 Breast Cancer CellsIC₅₀27.64 µM[3]

Table 2: Inhibitory Concentrations of this compound on Cellular Processes

Cellular ProcessCell Line/SystemValueReference
Veratridine-induced NeurotoxicityCerebellar Granule NeuronsEC₅₀ = 22.7 nM[9]
Veratridine-induced Ca²⁺ ElevationCerebellar Granule NeuronsEC₅₀ = 26.1 nM[9]
[³H]Batrachotoxin Binding (in the presence of deltamethrin)Cerebellar Granule NeuronsIC₅₀ = 11.9 nM[9]
Cell DivisionFertilized Sea Urchin EmbryoIC₅₀ ≈ 50 nM[13]
IL-1β-induced sPLA₂ SecretionHepG2 CellsIC₅₀ = 27 nM[14]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Clonogenic Cell Survival Assay

Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.

Methodology:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration.

  • Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.

  • Fixation and Staining: Wash the colonies with PBS, fix with a solution such as 4% paraformaldehyde or a methanol:acetic acid mixture, and then stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.

Neurotoxicity Assay in Primary Cerebellar Granule Neurons

Objective: To evaluate the neurotoxic effects of this compound on primary neurons.

Methodology:

  • Neuron Culture: Isolate and culture cerebellar granule neurons from postnatal rat or mouse pups on poly-L-lysine coated plates. Maintain the cultures for 6-8 days in vitro to allow for maturation.

  • Compound Treatment: Expose the mature neuron cultures to different concentrations of this compound for various time points (e.g., acute or delayed exposure).

  • Viability Assessment: Assess neuronal viability using methods such as:

    • LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase released into the culture medium from damaged cells.

    • MTT Assay: As described in section 5.1.

    • Live/Dead Staining: Use fluorescent dyes like calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) to visualize cell viability.

  • Data Analysis: Quantify the percentage of neuronal death for each treatment condition compared to the control.

HIF-1 Activation Reporter Assay

Objective: To measure the effect of this compound on the transcriptional activity of HIF-1.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., T47D) with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

  • Hypoxia Induction: Incubate the cells under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of hypoxia (e.g., cobalt chloride).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. Calculate the percentage of inhibition of HIF-1 activity relative to the control.

Measurement of Mitochondrial Oxygen Consumption

Objective: To determine the effect of this compound on mitochondrial respiration.

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Preparation: On the day of the assay, replace the culture medium with a specialized assay medium and incubate the cells in a CO₂-free incubator. Hydrate the sensor cartridge of the Seahorse XF Analyzer.

  • Compound Injection: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) and this compound at the desired concentrations.

  • Oxygen Consumption Rate (OCR) Measurement: Place the cell plate in the Seahorse XF Analyzer, which measures the OCR in real-time before and after the injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration, and assess the impact of this compound on these parameters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its characterization.

Signaling Pathway Diagrams

kalkitoxin_hif1_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_this compound This compound Action HIF-1α_p1 HIF-1α VHL VHL HIF-1α_p1->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF-1α_p2 HIF-1α HIF-1 HIF-1 Complex HIF-1α_p2->HIF-1 HIF-1β HIF-1β HIF-1β->HIF-1 HRE HRE HIF-1->HRE Binds to VEGF VEGF HRE->VEGF Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis This compound This compound ETC_I ETC Complex I This compound->ETC_I Inhibits O2_Consumption O₂ Consumption ETC_I->O2_Consumption HIF-1α_Stabilization HIF-1α Stabilization O2_Consumption->HIF-1α_Stabilization Prevents

Caption: this compound's inhibition of HIF-1 signaling pathway.

kalkitoxin_vsmc_pathway Ca2+ High Ca²⁺ BMP-2 BMP-2 Ca2+->BMP-2 SMAD4 SMAD4 BMP-2->SMAD4 RUNX-2 RUNX-2 SMAD4->RUNX-2 Osteogenic_Markers Osteogenic Markers (Collagen 1α, OPN, etc.) RUNX-2->Osteogenic_Markers Upregulates Calcification Vascular Calcification Osteogenic_Markers->Calcification This compound This compound This compound->BMP-2 This compound->RUNX-2 This compound->Osteogenic_Markers Downregulates

Caption: this compound's role in attenuating vascular calcification.

Experimental Workflow Diagram

kalkitoxin_research_workflow Start Start: this compound Isolation or Synthesis Characterization Structural Characterization (NMR, MS) Start->Characterization In_Vitro_Screening In Vitro Screening Characterization->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (MTT, Clonogenic) In_Vitro_Screening->Cytotoxicity Neurotoxicity Neurotoxicity Assays (Primary Neurons) In_Vitro_Screening->Neurotoxicity Anti-inflammatory Anti-inflammatory Assays In_Vitro_Screening->Anti-inflammatory Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action VGSC_Interaction VGSC Interaction (Electrophysiology, Binding Assays) Mechanism_of_Action->VGSC_Interaction Signaling_Pathways Signaling Pathway Analysis (Western Blot, Reporter Assays) Mechanism_of_Action->Signaling_Pathways In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Evaluation Toxicity Evaluation In_Vivo_Studies->Toxicity_Evaluation Efficacy_Studies Efficacy Studies (e.g., Tumor Models) In_Vivo_Studies->Efficacy_Studies End End: Lead Compound Development Efficacy_Studies->End

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a marine natural product with a remarkable range of potent biological activities. Its well-defined interactions with voltage-gated sodium channels and the NMDA receptor make it a valuable tool for neurobiology research. Furthermore, its ability to modulate key signaling pathways in cancer and vascular calcification highlights its potential for the development of novel therapeutic agents. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its therapeutic window for different disease models, and developing synthetic analogues with improved selectivity and reduced toxicity. The comprehensive data and protocols presented in this guide are intended to facilitate these future investigations and accelerate the translation of this fascinating marine compound from a laboratory curiosity to a clinically relevant molecule.

References

The Uncharted Blueprint: A Technical Guide to the Biosynthesis of Kalkitoxin in Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalkitoxin, a potent lipopeptide neurotoxin isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), has garnered significant interest for its diverse biological activities, including potent cytotoxicity against cancer cell lines.[1] Its complex chemical structure, featuring a fatty acid tail, a stereochemically rich polyketide backbone, and a terminal thiazoline (B8809763) heterocycle, suggests a fascinating and intricate biosynthetic origin.[2] This technical guide provides a comprehensive overview of the current understanding and a plausible hypothetical pathway for this compound biosynthesis. While the definitive biosynthetic gene cluster has yet to be experimentally characterized, this document leverages the available genomic data for Moorea producens and established principles of natural product biosynthesis to propose a detailed enzymatic assembly line. This guide is intended to serve as a foundational resource for researchers seeking to elucidate this novel pathway, harness its biosynthetic machinery for synthetic biology applications, and explore the therapeutic potential of this compound and its analogs.

Introduction: The Enigmatic this compound

This compound is a secondary metabolite produced by the filamentous tropical marine cyanobacterium Moorea producens.[1] This lipopeptide exhibits a range of potent biological effects, including neurotoxicity through the blockade of voltage-gated sodium channels and cytotoxicity against various cancer cell lines.[1] The intricate molecular architecture of this compound, characterized by a lipid moiety, a polyketide chain with multiple chiral centers, and a terminal thiazoline ring, points towards a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) biosynthetic pathway.[2][3][4]

Genomic investigations into Moorea producens have revealed a remarkably large genome, with a significant portion—approximately one-fifth—dedicated to the production of secondary metabolites.[5][6] These genomes are rich in PKS and NRPS gene clusters, providing the genetic blueprint for the synthesis of a vast array of bioactive natural products.[3][4][7][8][9] Although the specific gene cluster responsible for this compound has not been definitively identified, the genomic landscape of Moorea producens strongly supports the existence of the necessary enzymatic machinery.

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway involving a hybrid NRPS-PKS system is proposed. This assembly line likely initiates with a fatty acid precursor, followed by chain extension with methylmalonyl-CoA and malonyl-CoA extender units, and terminates with the incorporation of a cysteine residue that is subsequently modified to form the characteristic thiazoline ring.

Initiation: Fatty Acid Activation

The biosynthesis is postulated to commence with the activation of a short-chain fatty acid, likely isobutyric acid, which forms the starter unit of the this compound backbone. This activation is probably carried out by a Fatty Acyl-AMP Ligase (FAAL), an enzyme commonly found at the beginning of lipopeptide biosynthetic pathways.[10][11] The FAAL activates the fatty acid as an acyl-adenylate, which is then loaded onto a dedicated Acyl Carrier Protein (ACP).

Elongation: The Polyketide Synthase (PKS) Assembly Line

The activated fatty acid starter unit is then passed to a series of Type I PKS modules for chain elongation. Each module is responsible for the incorporation of a specific extender unit (malonyl-CoA or methylmalonyl-CoA) and for setting the stereochemistry of the growing polyketide chain. The PKS modules would contain a canonical set of domains:

  • Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.

  • Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group. The stereospecificity of the KR domain determines the chirality of the resulting alcohol.

  • Dehydratase (DH): Eliminates a water molecule to form a double bond.

  • Enoylreductase (ER): Reduces the double bond to a single bond.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

The specific sequence and combination of these domains within the PKS modules would dictate the final structure of the polyketide backbone of this compound, including the positions of the methyl groups and their stereochemistry.

Termination and Modification: The Non-Ribosomal Peptide Synthetase (NRPS) Module

The final step in the assembly of the this compound backbone is the incorporation of a cysteine residue, which is catalyzed by a terminal NRPS module. This module would consist of:

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the completed polyketide chain and the amino group of cysteine.

  • Adenylation (A) domain: Selects and activates cysteine as an aminoacyl-adenylate.

  • Peptidyl Carrier Protein (PCP) domain: Tethers the activated cysteine.

  • Cyclization (Cy) domain: Catalyzes the intramolecular cyclization of the cysteine residue to form a thiazoline ring.[12][13][14]

Release

The final lipopeptide is then released from the enzymatic assembly line, likely through the action of a Thioesterase (TE) domain, which is typically found at the C-terminus of NRPS and PKS megasynthases.

Visualizing the Hypothetical Biosynthesis

Proposed this compound Biosynthetic Pathway

Kalkitoxin_Biosynthesis cluster_loading Initiation cluster_pks PKS Elongation Modules cluster_nrps NRPS Termination Module cluster_release Release FA Isobutyryl-CoA FAAL Fatty Acyl-AMP Ligase (FAAL) FA->FAAL ACP_L ACP-L FAAL->ACP_L Activation Module1 KS AT KR ACP Module 1 ACP_L->Module1:ks Loading Module2 KS AT DH ER KR ACP Module 2 Module1:acp->Module2:ks Module3 KS AT KR ACP Module 3 Module2:acp->Module3:ks NRPS_Module C A (Cys) PCP Cy NRPS Module Module3:acp->NRPS_Module:c Extender1 Methylmalonyl-CoA Extender1->Module1:at Extender2 Malonyl-CoA Extender2->Module2:at Extender3 Methylmalonyl-CoA Extender3->Module3:at TE Thioesterase (TE) NRPS_Module:pcp->TE Cysteine L-Cysteine Cysteine->NRPS_Module:a_cys This compound This compound TE->this compound Hydrolysis

Caption: Hypothetical hybrid PKS-NRPS assembly line for this compound biosynthesis.

Workflow for In Silico Identification of the this compound Gene Cluster

Gene_Cluster_Identification_Workflow start Obtain Moorea producens Genome genome_mining Genome Mining with antiSMASH/PRISM start->genome_mining identify_clusters Identify Hybrid PKS-NRPS Clusters genome_mining->identify_clusters domain_analysis Analyze Domain Architecture (KS, AT, KR, A, Cy) identify_clusters->domain_analysis precursor_prediction Predict Substrate Specificity of A and AT Domains domain_analysis->precursor_prediction compare_structure Compare Predicted Product with this compound Structure precursor_prediction->compare_structure candidate_cluster Identify Putative this compound Biosynthetic Gene Cluster compare_structure->candidate_cluster experimental_validation Experimental Validation (Gene Knockout, Heterologous Expression) candidate_cluster->experimental_validation

Caption: Workflow for the in silico identification of the putative this compound biosynthetic gene cluster.

Quantitative Data

Currently, there is no published quantitative data regarding the enzyme kinetics, precursor concentrations, or product yields specifically for the this compound biosynthetic pathway. The table below is provided as a template for future research findings.

ParameterEnzyme/ModuleValueUnitsReference
Enzyme Kinetics
Km (Isobutyryl-CoA)FAALData not availableµM
kcatFAALData not availables-1
Km (Methylmalonyl-CoA)PKS Module 1 ATData not availableµM
Km (L-Cysteine)NRPS A-domainData not availableµM
Metabolite Concentrations
Intracellular pool of Isobutyryl-CoAMoorea producensData not availableµmol/g dry weight
Intracellular pool of L-CysteineMoorea producensData not availableµmol/g dry weight
Product Yield
This compound TiterMoorea producens cultureData not availablemg/L

Experimental Protocols

As the this compound biosynthetic gene cluster has not yet been identified, specific experimental protocols for its characterization are not available. However, the following established methodologies are standard approaches for the elucidation of natural product biosynthetic pathways and would be applicable to the study of this compound.

Identification of the Putative Biosynthetic Gene Cluster (BGC)
  • Genome Sequencing and Assembly:

    • High-quality genomic DNA is extracted from a this compound-producing strain of Moorea producens.

    • The genome is sequenced using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies to achieve a complete and accurate genome assembly.[5]

  • Bioinformatic Analysis:

    • The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Structures) to identify putative secondary metabolite BGCs.

    • Hybrid PKS-NRPS clusters are specifically screened.

    • The domain architecture of the identified clusters is analyzed to predict the sequence of enzymatic reactions and the structure of the resulting natural product.

    • The predicted structure is compared with the known structure of this compound to identify the most likely candidate BGC.

Functional Characterization of the BGC
  • Gene Inactivation/Knockout:

    • A targeted gene within the candidate BGC (e.g., a KS or A domain) is inactivated using genetic techniques such as homologous recombination or CRISPR-Cas9.

    • The resulting mutant strain is cultured, and the metabolite profile is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The absence of this compound production in the mutant strain compared to the wild-type would confirm the involvement of the BGC in its biosynthesis.

  • Heterologous Expression:

    • The entire putative this compound BGC is cloned into a suitable expression vector.

    • The vector is introduced into a heterologous host, such as E. coli or a model cyanobacterium, that is known to be a good producer of secondary metabolites and does not produce interfering compounds.

    • The heterologous host is cultured, and the production of this compound is monitored by LC-MS. Successful production of this compound would provide definitive proof of the BGC's function.

Biochemical Characterization of Key Enzymes
  • Enzyme Expression and Purification:

    • Individual genes encoding key enzymes (e.g., the FAAL, a specific PKS module, or the NRPS module) are cloned and expressed in a suitable host like E. coli.

    • The enzymes are purified using affinity chromatography (e.g., His-tag purification).

  • In Vitro Enzyme Assays:

    • The activity of the purified enzymes is tested in vitro using synthetic substrates.

    • For example, the substrate specificity of the A-domain can be determined by ATP-PPi exchange assays.

    • The catalytic function of the Cy domain in thiazoline formation can be assayed using a fluorescently labeled peptide substrate.

    • Enzyme kinetics (Km and kcat) are determined by measuring the rate of product formation at varying substrate concentrations.

Conclusion and Future Perspectives

The biosynthesis of this compound in Moorea producens presents a compelling area of research with implications for drug discovery and synthetic biology. While the precise enzymatic pathway remains to be elucidated, the genomic data available for this cyanobacterium, combined with our understanding of PKS and NRPS systems, allows for the formulation of a robust hypothetical pathway. This guide provides a framework for future research aimed at identifying the this compound biosynthetic gene cluster and characterizing its enzymatic machinery. The successful elucidation of this pathway will not only deepen our understanding of natural product biosynthesis in cyanobacteria but also open up opportunities for the engineered production of this compound and novel, structurally diverse analogs with potentially improved therapeutic properties. The experimental protocols outlined herein provide a roadmap for the functional genomics and biochemical studies that will be necessary to transform the proposed pathway from a hypothesis into a well-characterized biological blueprint.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Kalkitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalkitoxin, a lipopeptide derived from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), has emerged as a molecule of significant interest in biomedical research due to its diverse and potent biological activities.[1][2] In vitro studies have revealed its involvement in a range of cellular processes, including cytotoxicity, neurotoxicity, anti-angiogenic effects, and the modulation of key signaling pathways. These findings suggest its potential as a therapeutic agent in oncology, cardiovascular disease, and neuropharmacology.

This document provides a comprehensive overview of experimental protocols for the in vitro investigation of this compound, designed to guide researchers in the consistent and reproducible evaluation of its effects. The protocols are based on established methodologies from the scientific literature and are presented with detailed, step-by-step instructions.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies of this compound, providing a comparative overview of its potency across different biological assays.

Assay Type Cell Line/System Parameter Value Reference
CytotoxicityMDA-MB-231 (Breast Cancer)IC5027.64 µM[2]
HCT116 (Colon Cancer)IC50Not specified, but noted as cytotoxic in 7-day clonogenic assays[3][4]
NeurotoxicityCerebellar Granule NeuronsEC50 (Veratridine-induced neurotoxicity)22.7 nM[5]
Cerebellar Granule NeuronsEC50 (Veratridine-induced Ca2+ elevation)26.1 nM[5]
HIF-1 Activation InhibitionT47D (Breast Cancer)IC505.6 nM[3]
Voltage-Sensitive Sodium Channel InteractionCerebellar Granule NeuronsIC50 ([3H]batrachotoxin binding inhibition)11.9 nM[5]

Key In Vitro Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • MDA-MB-231 breast cancer cells

  • DMEM high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., 25, 50, and 100 nM) in culture medium.[3] Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[2][6]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on the migratory capacity of cells.

Materials:

  • MDA-MB-231 cells

  • Culture medium

  • This compound

  • 24-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 24-well plates and grow them to form a confluent monolayer.[6]

  • Creating the "Wound": Create a scratch in the monolayer using a sterile 200 µL pipette tip.[6]

  • Washing: Wash the wells with PBS to remove detached cells.

  • This compound Treatment: Add fresh medium containing different concentrations of this compound (e.g., 25, 50, and 100 nM) or vehicle control.[3]

  • Image Acquisition: Capture images of the scratch at time 0 and after a specific time period (e.g., 16 hours).[7]

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assessment: Transwell Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix, a crucial step in metastasis.

Materials:

  • MDA-MB-231 cells

  • Serum-free medium and medium with 10% FBS

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or Geltrex

  • Cotton swabs

  • Methanol (B129727) or 4% paraformaldehyde for fixation

  • Crystal violet stain

Procedure:

  • Coating Inserts: Thaw Matrigel or Geltrex on ice and dilute it with cold serum-free medium. Coat the upper surface of the transwell inserts with the diluted matrix solution and allow it to solidify at 37°C for at least 1 hour.[8]

  • Cell Preparation: Starve MDA-MB-231 cells in serum-free medium for 24 hours.[8]

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 50 and 100 nM) or vehicle control.[3] Seed the cells (e.g., 1.3 x 10^5 cells) into the upper chamber of the coated transwell inserts.[8]

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]

  • Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol or paraformaldehyde for 20 minutes, and then stain with crystal violet for 10 minutes.[8]

  • Imaging and Quantification: Wash the inserts, allow them to dry, and count the number of stained cells in several microscopic fields.

Analysis of Protein Expression: Western Blotting

This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways affected by this compound.

Materials:

  • Cells of interest (e.g., Vascular Smooth Muscle Cells for RUNX-2, MDA-MB-231 for JAK2/STAT3 and MAPK/Akt)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RUNX-2, anti-phospho-JAK2, anti-STAT3, anti-phospho-ERK, anti-Akt)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells with RIPA buffer.[9][10]

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9][10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL detection reagents. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Neurotoxicity and Ion Channel Interaction

This assay functionally assesses the interaction of this compound with voltage-sensitive sodium channels by measuring its ability to block veratridine-induced calcium influx.

Materials:

  • Cerebellar granule neurons (CGNs)

  • This compound

  • Veratridine (B1662332)

  • Fura-2 AM

  • Extracellular solution (e.g., HBSS)

  • Fluorescence imaging system

Procedure:

  • Cell Loading: Load CGNs with the ratiometric calcium indicator Fura-2 AM (e.g., 1 µg/mL) for 30 minutes at room temperature.[11]

  • Washing: Wash the cells to remove extracellular dye and allow for de-esterification for 30 minutes.[11]

  • Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[1]

  • This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound.

  • Stimulation: Perfuse the cells with a solution containing veratridine (e.g., 30 µM) to activate voltage-sensitive sodium channels, leading to membrane depolarization and subsequent calcium influx through voltage-gated calcium channels.[1][5]

  • Fluorescence Recording: Continuously record the fluorescence changes at both excitation wavelengths.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). A decrease in the veratridine-induced ratio in the presence of this compound indicates a blockade of sodium channels.[1]

Materials:

  • Cells expressing the voltage-gated sodium channel of interest

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Perfusion system

  • Borosilicate glass capillaries

  • Internal and external recording solutions

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a target cell.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV) to elicit sodium currents.

    • To assess state-dependent block, use protocols that favor the open or inactivated states of the channel.

  • This compound Application: Perfuse the cell with external solution containing various concentrations of this compound.

  • Data Acquisition and Analysis: Record sodium currents before, during, and after this compound application. Analyze changes in current amplitude, kinetics, and voltage-dependence to characterize the blocking effect of this compound.

HIF-1 Activation Assessment: Luciferase Reporter Assay

This assay measures the transcriptional activity of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator of cellular responses to hypoxia.

Materials:

  • T47D breast cancer cells

  • HRE (Hypoxia Response Element)-luciferase reporter plasmid

  • Control plasmid (e.g., pRL-TK for normalization)

  • Transfection reagent

  • This compound

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl2 or DMOG)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect T47D cells with the HRE-luciferase reporter plasmid and the control plasmid.[12][13]

  • This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.[3]

  • Induction of Hypoxia: Expose the cells to hypoxic conditions (e.g., 1% O2) or a chemical inducer for 16-24 hours.[3][12]

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.[14]

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.[14][15]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of hypoxia-induced luciferase activity by this compound.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vitro characterization.

Kalkitoxin_Signaling_Pathways cluster_cancer Cancer Cell Effects cluster_hif Hypoxic Signaling cluster_metastasis Metastasis Signaling cluster_vsmc Vascular Smooth Muscle Cell Effects cluster_neuron Neuronal Effects Kalkitoxin_cancer This compound Mitochondria Mitochondrial Electron Transport (Complex I) Kalkitoxin_cancer->Mitochondria Inhibits JAK2_STAT3 JAK2/STAT3 Pathway Kalkitoxin_cancer->JAK2_STAT3 Inhibits MAPK_Akt MAPK/Akt Pathway Kalkitoxin_cancer->MAPK_Akt Inhibits O2_consumption ↓ O2 Consumption Mitochondria->O2_consumption HIF1a_stabilization ↓ HIF-1α Stabilization O2_consumption->HIF1a_stabilization HIF1_activity ↓ HIF-1 Activity HIF1a_stabilization->HIF1_activity VEGF ↓ VEGF Expression HIF1_activity->VEGF Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis Migration_Invasion ↓ Cell Migration & Invasion JAK2_STAT3->Migration_Invasion MAPK_Akt->Migration_Invasion Kalkitoxin_vsmc This compound RUNX2 RUNX-2 Pathway Kalkitoxin_vsmc->RUNX2 Inhibits BMP2 BMP-2 BMP2->RUNX2 Activates Osteogenic_Diff ↓ Osteogenic Differentiation RUNX2->Osteogenic_Diff Calcification ↓ Vascular Calcification Osteogenic_Diff->Calcification Kalkitoxin_neuron This compound VSSC Voltage-Sensitive Sodium Channels Kalkitoxin_neuron->VSSC Blocks NMDA_receptor NMDA Receptor Kalkitoxin_neuron->NMDA_receptor Modulates Ca_influx ↑ Intracellular Ca2+ VSSC->Ca_influx Mediates (via Veratridine) NMDA_receptor->Ca_influx Neurotoxicity Neurotoxicity Ca_influx->Neurotoxicity

Caption: this compound's multifaceted signaling effects.

Kalkitoxin_In_Vitro_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start This compound Compound cell_viability Cell Viability (MTT Assay) start->cell_viability cell_migration Cell Migration (Wound Healing) start->cell_migration cell_invasion Cell Invasion (Transwell Assay) start->cell_invasion clonogenic Clonogenic Survival start->clonogenic reporter_assay Reporter Gene Assay (e.g., HIF-1) start->reporter_assay western_blot Western Blot (Signaling Pathways) start->western_blot calcium_imaging Calcium Imaging (e.g., Fura-2) start->calcium_imaging electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology ic50_ec50 IC50 / EC50 Determination cell_viability->ic50_ec50 mechanism Mechanism of Action Elucidation cell_migration->mechanism cell_invasion->mechanism clonogenic->ic50_ec50 reporter_assay->ic50_ec50 western_blot->mechanism calcium_imaging->ic50_ec50 calcium_imaging->mechanism electrophysiology->ic50_ec50 electrophysiology->mechanism

Caption: General workflow for in vitro this compound studies.

References

Application Notes and Protocols for Kalkitoxin in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalkitoxin is a potent neurotoxic lipopeptide originally isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2] Structurally, it is a thiazoline-containing lipid that has garnered significant interest in neurobiology due to its specific mechanism of action.[1] It serves as a valuable pharmacological tool for investigating the physiology and pathophysiology of excitable cells, particularly neurons. This compound's primary target is the voltage-sensitive sodium channel (VSSC), a fundamental component of neuronal signaling.[1][3]

Mechanism of Action

This compound functions as a potent blocker of tetrodotoxin-sensitive voltage-sensitive sodium channels (TTX-S VSSC).[1] Its mechanism involves a direct interaction with the channel protein. Studies have shown that this compound non-competitively inhibits the binding of other toxins, such as batrachotoxin, to neurotoxin site 2 on the VSSC alpha-subunit.[1]

By blocking the VSSC, this compound prevents the influx of sodium ions (Na+) that is essential for the depolarization phase of an action potential. This blockade has several downstream consequences:

  • It inhibits the persistent activation of VSSCs caused by channel activators like veratridine.[1]

  • It prevents the subsequent membrane depolarization that would typically lead to the opening of voltage-gated calcium channels (VGCCs).

  • Consequently, it blocks the elevation of intracellular calcium concentration ([Ca2+]i) that is triggered by VSSC-mediated depolarization.[1]

This targeted action makes this compound a precise tool for dissecting the role of TTX-S VSSCs in neuronal processes and for studying the cascade of events leading from membrane depolarization to calcium signaling and neurotoxicity.

Kalkitoxin_Mechanism cluster_membrane Neuronal Membrane VSSC Voltage-Sensitive Sodium Channel (VSSC) Na_in Na+ Influx VGCC Voltage-Gated Calcium Channel (VGCC) Ca_in Ca2+ Influx This compound This compound This compound->VSSC Blocks Veratridine Veratridine (VSSC Activator) Veratridine->VSSC Activates Depolarization Membrane Depolarization Na_in->Depolarization Leads to Depolarization->VGCC Opens Neurotoxicity Neurotransmitter Release & Neurotoxicity Ca_in->Neurotoxicity Triggers Calcium_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis arrow arrow c1 Culture Neurons (e.g., Cerebellar Granule Neurons) on glass coverslips c2 Load Cells with Calcium Indicator (e.g., Fura-2 AM) c1->c2 c3 Wash to remove extracellular dye c2->c3 e1 Mount coverslip on fluorescence microscope c3->e1 e2 Establish Baseline Fluorescence e1->e2 e3 Pre-incubate with This compound (various conc.) or vehicle e2->e3 e4 Stimulate with VSSC Activator (e.g., 30 µM Veratridine) e3->e4 d1 Record Fluorescence Changes over time (Ratio imaging for Fura-2) e4->d1 d2 Calculate Change in [Ca2+]i d1->d2 d3 Generate Dose-Response Curve and calculate EC50 d2->d3 Ephys_Workflow cluster_prep Preparation cluster_exp Recording cluster_acq Analysis arrow arrow p1 Prepare Neuronal Culture on coverslip p2 Prepare External and Internal Recording Solutions p1->p2 p3 Pull Borosilicate Glass Micropipettes (1-5 MΩ) p2->p3 r1 Obtain Gigaohm Seal and Establish Whole-Cell Configuration p3->r1 r2 Record Baseline Sodium Currents (INa) using a voltage-step protocol r1->r2 r3 Perfuse cell with This compound solution r2->r3 r4 Record INa again at steady state r3->r4 a1 Measure Peak INa Amplitude Before and After Toxin Application r4->a1 a2 Analyze changes in channel kinetics (activation, inactivation) a1->a2 a3 Calculate % Inhibition for dose-response analysis a2->a3

References

Application Notes and Protocols for Electrophysiology Patch Clamp Techniques with Kalkitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalkitoxin is a potent lipopeptide neurotoxin isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2] It is a valuable pharmacological tool for studying the function of voltage-gated sodium channels (VGSCs) and NMDA receptors.[3][4] These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology experiments to characterize its effects on VGSCs.

Introduction

This compound (C₂₁H₃₈N₂OS, Molar Mass: 366.61 g·mol⁻¹) is a neurotoxin known to block voltage-dependent sodium channels and induce neuronal necrosis through an NMDA receptor-mediated pathway.[3][4] Its interaction with VGSCs makes it a subject of interest in neuroscience research and drug discovery, particularly for the development of novel analgesics and therapies for channelopathies. Patch clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds like this compound on ion channel function with high temporal and voltage resolution.[5][6] These protocols are designed to guide researchers in the effective use of this compound in such studies.

Physicochemical Properties and Handling

This compound is a lipophilic molecule. For in vitro assays, it is recommended to prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₁H₃₈N₂OS[4]
Molar Mass366.61 g·mol⁻¹[4]
OriginMoorea producens (cyanobacterium)[1][2]
Primary TargetsVoltage-Gated Sodium Channels, NMDA Receptors[3][4]

Biological Activity

This compound is a potent inhibitor of tetrodotoxin-sensitive voltage-sensitive sodium channels (TTX-VSSC).[1] It also exhibits cytotoxicity through an NMDA receptor-dependent mechanism.[3]

Table 2: Biological Activity of this compound

AssayCell TypeParameterValueReference
Veratridine-Induced NeurotoxicityCerebellar Granule NeuronsEC₅₀22.7 nM[1]
Veratridine-Induced Ca²⁺ InfluxCerebellar Granule NeuronsEC₅₀26.1 nM[1]
[³H]Batrachotoxin Binding InhibitionCerebellar Granule NeuronsIC₅₀11.9 nM[1]
NeurotoxicityRat Cerebellar Granule NeuronsLC₅₀3.86 nM[3]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for serial dilution.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, low-adhesion microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 1 mM), calculate the required mass of this compound.

  • Dissolve the weighed this compound in the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months at these temperatures.[8]

Cell Culture

Objective: To culture suitable cell lines for patch clamp experiments.

Recommended Cell Lines:

  • HEK293 cells stably expressing a specific VGSC subtype (e.g., NaV1.7): Ideal for studying the effects of this compound on a homogenous population of a particular sodium channel isoform.

  • SH-SY5Y human neuroblastoma cells: Endogenously express several types of voltage-gated sodium channels, providing a more neuron-like context.

  • Primary neuronal cultures (e.g., cerebellar granule neurons): Offer a physiologically relevant system but with higher variability.[1]

Protocol for SH-SY5Y Cells:

  • Culture SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 3-4 days when they reach 60-80% confluency.

  • For patch clamp experiments, plate the cells onto glass coverslips 24-48 hours prior to recording to obtain isolated cells.

Whole-Cell Patch Clamp Electrophysiology

Objective: To record voltage-gated sodium currents in the whole-cell configuration and assess the effect of this compound.

Solutions:

Table 3: Composition of Electrophysiology Solutions

SolutionComponentConcentration (mM)
External (Bath) Solution NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Osmolarity adjusted to ~310 mOsm
Internal (Pipette) Solution CsF or CsCl140
NaCl10
EGTA1
HEPES10
pH adjusted to 7.2 with CsOH
Osmolarity adjusted to ~300 mOsm

Equipment:

  • Patch clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Perfusion system

  • Borosilicate glass capillaries

Procedure:

  • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before recording.

  • Apply a series of voltage protocols to elicit sodium currents.

  • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Record the sodium currents in the presence of this compound to determine its effects.

Voltage Protocols:

  • To Determine Tonic Block:

    • Hold the cell at a holding potential of -100 mV.

    • Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit a peak inward sodium current.

    • Repeat this pulse at a low frequency (e.g., 0.1 Hz) to monitor the current amplitude before and after this compound application.

  • To Assess Voltage-Dependence of Inactivation:

    • From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to 0 mV.

    • Follow each prepulse with a test pulse to -10 mV to measure the fraction of available channels.

    • Plot the normalized peak current against the prepulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V₁/₂).

Data Presentation

Table 4: Hypothetical Data on the Effect of this compound on NaV1.7 Channels

ParameterControl10 nM this compound50 nM this compound
Peak Current Amplitude (pA)-2500 ± 300-1500 ± 250-500 ± 100
V₁/₂ of Inactivation (mV)-85.5 ± 2.1-90.2 ± 2.5-95.8 ± 3.0
IC₅₀ (nM)--TBD

Visualizations

experimental_workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (1 mM in DMSO) apply_this compound Perfuse with this compound prep_this compound->apply_this compound cell_culture Culture Cells (e.g., HEK293-NaV1.7) form_seal Form Gigaohm Seal cell_culture->form_seal prep_solutions Prepare Patch Clamp Solutions prep_solutions->form_seal whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Na+ Currents whole_cell->record_baseline record_baseline->apply_this compound record_effect Record Effect on Na+ Currents apply_this compound->record_effect analyze_current Analyze Current Amplitude, Kinetics, and Gating record_effect->analyze_current dose_response Generate Dose-Response Curve (IC50) analyze_current->dose_response

Caption: Experimental workflow for patch clamp analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Events This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Block NMDA_R NMDA Receptor This compound->NMDA_R Agonist Activity Na_influx ↓ Na+ Influx VGSC->Na_influx Ca_influx ↑ Ca2+ Influx NMDA_R->Ca_influx Membrane_depolarization ↓ Membrane Depolarization Na_influx->Membrane_depolarization Neurotoxicity Neurotoxicity / Cell Death Membrane_depolarization->Neurotoxicity Inhibition of excitotoxicity (protective effect) Ca_influx->Neurotoxicity

Caption: Proposed signaling pathway of this compound's neurotoxic effects.

References

Application Notes and Protocols: In Vivo Studies of Kalkitoxin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo applications of Kalkitoxin, a lipopeptide derived from the marine cyanobacterium Moorea producens. The following sections summarize key quantitative data from animal model studies, provide detailed experimental protocols for reproducing these studies, and illustrate the signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and ex vivo studies of this compound in various animal models.

Table 1: Efficacy of this compound in a Breast Cancer Metastasis Mouse Model

ParameterVehicle ControlLow-Dose this compound (2 mg/kg)High-Dose this compound (10 mg/kg)Reference
Metastatic Signal Intensity HighSignificantly ReducedSignificantly Reduced[1]
Number of TRAP+ Cells (Femur) HighSignificantly SuppressedSignificantly Suppressed[2]

Table 2: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Calcification (Ex Vivo Mouse Thoracic Aorta)

ParameterControl (3.6 mM Ca²⁺)This compound (20 nM)Reference
Aortic Calcification IncreasedMarkedly Decreased[3]
Calcium Deposition IncreasedDramatically Reduced[3]

Table 3: In Vitro Cytotoxicity and HIF-1 Inhibition by this compound

Cell LineAssayIC₅₀ / ConcentrationEffectReference
MDA-MB-231 (Breast Cancer) MTT Assay (72h)27.64 µMCytotoxic[2]
T47D (Breast Cancer) HIF-1 Activation5.6 nMPotent and selective inhibition[4][5]
HCT-116 (Colorectal Carcinoma) Clonogenic Assay (168h exposure)0.002 µg/mL10% survival[6]
Rat Cerebellar Granule Neurons NeurotoxicityLC₅₀ 3.86 nMDelayed neurotoxic response[6][7]

Experimental Protocols

Breast Cancer Metastasis Animal Model

This protocol describes the methodology used to evaluate the effect of this compound on breast cancer metastasis in an in vivo mouse model.[1]

Materials:

  • Four-week-old female athymic nude mice

  • MDA-MB-231_Luc2 human breast cancer cells

  • Phosphate-buffered saline (PBS)

  • This compound

  • In Vivo Imaging System (IVIS)

  • Micro-computed tomography (micro-CT) scanner

  • 4% Paraformaldehyde

Procedure:

  • Animal Acclimatization: Acclimatize four-week-old female athymic nude mice for one week under standard laboratory conditions.

  • Group Allocation: Divide the mice into four groups (n=8 per group):

    • Sham (intracardiac injection of PBS)

    • Vehicle (intracardiac injection of cancer cells, oral administration of vehicle)

    • Low-Dose this compound (intracardiac injection of cancer cells, oral administration of 2 mg/kg this compound)

    • High-Dose this compound (intracardiac injection of cancer cells, oral administration of 10 mg/kg this compound)

  • Tumor Cell Implantation: For the vehicle and treatment groups, inject MDA-MB-231_Luc2 cells intracardially. For the sham group, inject PBS.

  • This compound Administration: Administer this compound or vehicle orally once every two days for five weeks.

  • Monitoring Tumor Growth and Metastasis: Monitor the development and metastasis of cancer once a week for five weeks using an In Vivo Imaging System (IVIS).

  • Endpoint Analysis: At the end of the five-week period, euthanize all mice.

  • Tissue Collection and Fixation: Excise bone fragments and the brain. Fix the tissues in 4% paraformaldehyde overnight and store them at -80°C for further analysis.

  • Micro-CT Imaging: Analyze bone destruction using micro-computed tomography.

  • Immunohistochemistry: Perform immunohistochemical analysis on tissue sections to evaluate metastasis markers.

Ex Vivo Aortic Ring Calcification Assay

This protocol details the ex vivo model used to assess the impact of this compound on vascular calcification.[3]

Materials:

  • 6-week-old ICR mice

  • Culture medium with 3.6 mM Ca²⁺

  • This compound

  • Alizarin Red stain

  • Von Kossa stain

  • Colorimetric calcium deposition quantification kit

Procedure:

  • Tissue Isolation: Euthanize 6-week-old ICR mice and carefully dissect the thoracic aorta.

  • Aortic Ring Culture: Culture the aortic rings in a medium containing a high concentration of calcium (3.6 mM Ca²⁺) to induce calcification.

  • Treatment: Treat the aortic rings with or without different concentrations of this compound (e.g., 20 nM).

  • Staining for Calcification:

    • Alizarin Red Staining: After the treatment period, fix the aortic rings and stain with Alizarin Red to visualize calcium deposits.

    • Von Kossa Staining: Similarly, use Von Kossa staining on other aortic ring sections to confirm calcification.

  • Quantification of Calcium Deposition: Quantify the amount of calcium deposition in the aortic tissues using a colorimetric calcium deposition quantification assay kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

This compound's Inhibition of Breast Cancer Metastasis

This compound has been shown to suppress breast cancer metastasis by inhibiting key signaling pathways involved in cell migration, invasion, and colonization of secondary sites.[2][8] It reduces the expression of CXCL5 and CXCR2, which are crucial for the secondary growth of breast cancer cells in bone, brain, and lungs.[1][8] Furthermore, this compound treatment leads to a marked reduction in the phosphorylation of ERK, JNK, p38, and Akt, all of which are components of the MAPK and Akt signaling pathways that promote cancer cell proliferation and metastasis.[2]

G cluster_0 Breast Cancer Cell KT This compound MAPK MAPK Pathway (pERK, pJNK, p-p38) KT->MAPK inhibits Akt Akt Pathway (pAkt) KT->Akt inhibits CXCL5_CXCR2 CXCL5/CXCR2 Axis KT->CXCL5_CXCR2 inhibits Migration Cell Migration & Invasion MAPK->Migration Proliferation Cell Proliferation MAPK->Proliferation Akt->Proliferation Colonization Colonization in Distant Organs CXCL5_CXCR2->Colonization

Caption: this compound's anti-metastatic mechanism.

This compound's Attenuation of Vascular Calcification

This compound attenuates vascular calcification by inhibiting the RUNX-2 signaling pathway in vascular smooth muscle cells (VSMCs).[3][9] It prevents the phenotypic transition of VSMCs into osteoblast-like cells by downregulating the expression of key osteogenic genes and proteins, including RUNX-2, SMAD family member 4, osterix, collagen 1α, osteopontin, and bone morphogenetic protein 2 (BMP-2).[3][9]

G cluster_0 Vascular Smooth Muscle Cell KT This compound BMP2 BMP-2 KT->BMP2 inhibits RUNX2 RUNX-2 Signaling (RUNX-2, SMAD4, Osterix) KT->RUNX2 inhibits High_Ca High Ca²⁺ High_Ca->BMP2 BMP2->RUNX2 Osteogenic_Genes Osteogenic Genes (Collagen 1α, Osteopontin) RUNX2->Osteogenic_Genes Calcification Vascular Calcification Osteogenic_Genes->Calcification

Caption: this compound's role in vascular calcification.

This compound's Inhibition of Angiogenesis via HIF-1

This compound inhibits angiogenesis by disrupting cellular hypoxic signaling.[4][10] It potently and selectively inhibits the hypoxia-induced activation of Hypoxia-Inducible Factor-1 (HIF-1).[4][5] This inhibition is achieved by suppressing mitochondrial oxygen consumption at the electron transport chain (ETC) complex I.[4][5] By blocking HIF-1 activation, this compound prevents the induction of angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), thereby targeting tumor angiogenesis.[4][10]

G cluster_0 Tumor Cell KT This compound ETC_I Mitochondrial ETC Complex I KT->ETC_I inhibits Hypoxia Hypoxia HIF1 HIF-1 Activation Hypoxia->HIF1 ETC_I->HIF1 suppresses O₂ consumption for VEGF VEGF Induction HIF1->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's anti-angiogenic mechanism.

References

Application Notes and Protocols for Kalkitoxin Delivery in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalkitoxin (KT), a lipopeptide derived from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), is a potent bioactive compound with a range of effects, including neurotoxicity, anti-inflammatory, and anti-cancer activities.[1][2][3][4] Its experimental application requires precise and reliable delivery methods to ensure accurate and reproducible results. These application notes provide detailed protocols for the preparation and delivery of this compound in both in vitro and in vivo experimental settings, based on published research.

Physicochemical Properties and Handling

This compound is a lipopeptide, and as such, is sparingly soluble in aqueous solutions. While specific solubility data is not widely published, based on its chemical nature and common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Storage and Stability:

  • Solid Form: Store this compound as a solid at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Information on the long-term stability of this compound in solution is limited; therefore, it is recommended to prepare fresh dilutions for each experiment from a recently thawed stock aliquot.

Data Presentation: Effective Concentrations of this compound

The following tables summarize the effective concentrations of this compound used in various experimental models as reported in the literature.

In Vitro Applications
Cell Line Biological Effect Concentration Range Reference
T47D (human breast cancer)Inhibition of hypoxia-induced HIF-1 activationIC50: 5.6 nM[2][5]
T47D (human breast cancer)Inhibition of hypoxic induction of VEGF and GLUT-1 mRNA0.01 - 0.1 µM[2]
Vascular Smooth Muscle Cells (VSMCs)Inhibition of Ca2+-induced calcification< 80 nM (non-cytotoxic)[1]
MDA-MB-231 (human breast cancer)Inhibition of cell migration and invasion25 - 100 nM[4][6]
MDA-MB-231 (human breast cancer)Cytotoxicity (IC50)27.64 µM[4]
Rat Cerebellar Granule NeuronsNeurotoxicityLC50: 3.86 nM[2]
In Vivo Applications
Animal Model Application Dosage Reference
MouseBreast cancer metastasis model2 and 10 mg/kg (oral administration)[7]

Experimental Protocols

In Vitro Delivery of this compound

1. Preparation of this compound Stock Solution (1 mM in DMSO)

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Aseptically weigh the required amount of this compound.

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 1 mM. For example, for a compound with a molecular weight of 366.6 g/mol , dissolve 0.367 mg in 1 mL of DMSO.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

2. Treatment of Cultured Cells with this compound

  • Materials:

    • 1 mM this compound stock solution in DMSO

    • Complete cell culture medium appropriate for the cell line

    • Cultured cells in multi-well plates or flasks

  • Procedure:

    • Thaw a single-use aliquot of the 1 mM this compound stock solution at room temperature.

    • Prepare a series of intermediate dilutions of this compound in complete cell culture medium. Note: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the medium and vortex or pipette immediately. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular stress.

    • Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the highest concentration of this compound being tested.

    • Remove the existing medium from the cultured cells.

    • Add the medium containing the desired final concentration of this compound or the vehicle control to the cells.

    • Incubate the cells for the desired experimental duration (e.g., 16, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1][6]

In Vivo Delivery of this compound

1. Preparation of this compound for Oral Administration

  • Materials:

    • This compound (solid)

    • Appropriate vehicle (e.g., corn oil, sterile PBS with a solubilizing agent). Note: The specific vehicle for oral administration of this compound has not been explicitly detailed in the reviewed literature. Researchers should perform pilot studies to determine a suitable and non-toxic vehicle for their specific animal model.

  • Procedure:

    • Calculate the total amount of this compound required based on the number of animals, their average weight, and the desired dosage (e.g., 2 or 10 mg/kg).

    • Weigh the this compound and dissolve it in a small amount of a suitable solvent (e.g., DMSO) if necessary, before suspending or dissolving it in the final vehicle.

    • Ensure the final formulation is a homogenous solution or a stable suspension. Sonication may be required to achieve a uniform suspension.

    • Prepare a vehicle control solution without this compound.

2. Oral Administration to Mice

  • Materials:

    • Prepared this compound formulation

    • Vehicle control

    • Oral gavage needles

    • Syringes

  • Procedure:

    • Handle animals according to approved institutional animal care and use committee (IACUC) protocols.

    • Gently restrain the mouse.

    • Measure the desired volume of the this compound formulation or vehicle control into a syringe fitted with an appropriately sized oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animals for any adverse reactions following administration.

    • In the cited study on breast cancer metastasis, this compound was administered orally once every two days for five weeks.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Kalkitoxin_HIF1_Pathway cluster_Cell Cell Hypoxia Hypoxia Mitochondria Mitochondria ETC_Complex_I ETC Complex I HIF1a_degradation HIF-1α Degradation ETC_Complex_I->HIF1a_degradation O2 consumption maintains O2 levels HIF1a_stabilization HIF-1α Stabilization HIF1_complex HIF-1 Complex HIF1a_stabilization->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex VEGF_GLUT1 VEGF, GLUT-1 (Angiogenesis, Metabolism) HIF1_complex->VEGF_GLUT1 Gene Transcription This compound This compound This compound->ETC_Complex_I

Caption: this compound inhibits HIF-1 signaling by targeting ETC Complex I.

Kalkitoxin_RUNX2_Pathway cluster_VSMC Vascular Smooth Muscle Cell Ca_ion Increased Ca²⁺ BMP2 BMP-2 Ca_ion->BMP2 RUNX2 RUNX-2 BMP2->RUNX2 Osteoblast_diff Osteoblast Differentiation Genes (Osterix, Collagen 1α, Osteopontin) RUNX2->Osteoblast_diff Upregulation Calcification Vascular Calcification Osteoblast_diff->Calcification This compound This compound This compound->RUNX2

Caption: this compound attenuates VSMC calcification via RUNX-2 signaling.

Kalkitoxin_InVitro_Workflow cluster_Workflow In Vitro Experimental Workflow start Start prep_stock Prepare 1 mM this compound Stock in DMSO start->prep_stock prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working cell_culture Culture Cells to Desired Confluency treatment Treat Cells with this compound and Vehicle Control cell_culture->treatment prep_working->treatment incubation Incubate for Specified Duration treatment->incubation assay Perform Downstream Assays (e.g., Viability, Migration, Western Blot) incubation->assay end End assay->end

Caption: General workflow for in vitro experiments with this compound.

References

Application Notes and Protocols: Kalkitoxin in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalkitoxin, a biologically active lipopeptide originally isolated from the marine cyanobacterium Moorea producens, has emerged as a potent inhibitor of angiogenesis.[1][2][3] Its unique mechanism of action, targeting cellular hypoxic signaling, presents a valuable tool for researchers investigating the molecular drivers of blood vessel formation and for professionals in drug development exploring novel anti-angiogenic therapies. These application notes provide a comprehensive overview of this compound's utility in angiogenesis research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its anti-angiogenic effects primarily by disrupting the hypoxia-inducible factor-1 (HIF-1) signaling pathway, a critical regulator of oxygen homeostasis and a key driver of tumor angiogenesis.[1][2][3] Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α protein accumulates and activates the transcription of numerous genes, including the potent angiogenic factor, Vascular Endothelial Growth Factor (VEGF).[1]

This compound intervenes in this process by inhibiting mitochondrial oxygen consumption at the electron transport chain (ETC) complex I (NADH-ubiquinone oxidoreductase).[1][2][3][4] This disruption of mitochondrial function prevents the stabilization and activation of HIF-1α, even under hypoxic conditions. Consequently, the downstream induction of pro-angiogenic factors like VEGF is suppressed, leading to an inhibition of angiogenesis.[1][3] It is important to note that this compound does not directly inhibit the tube formation process of endothelial cells but rather blocks the production of the signaling molecules that stimulate it.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the anti-angiogenic and HIF-1 inhibitory effects of this compound.

Table 1: Inhibitory Activity of this compound on HIF-1 Activation

Cell LineParameterValueReference
T47D (human breast tumor cells)IC₅₀ for hypoxia-induced HIF-1 activation5.6 nM[1][2][3][4]

Table 2: Effect of this compound on Hypoxia-Induced VEGF Production

Cell LineThis compound ConcentrationEffect on Secreted VEGF ProteinReference
T47D (human breast tumor cells)0.1 µM~50% suppression of hypoxia-induced levels[1]

Table 3: Effect of this compound on Hypoxia-Induced Gene Expression

Cell LineThis compound ConcentrationTarget GeneEffectReference
T47D (human breast tumor cells)0.01 µM and 0.1 µMVEGFConcentration-dependent inhibition of mRNA expression[1]
T47D (human breast tumor cells)0.01 µM and 0.1 µMGLUT-1Concentration-dependent inhibition of mRNA expression[1]

Experimental Protocols

HUVEC Tube Formation Assay

This assay is a widely used in vitro model to assess the angiogenic potential of substances.

Objective: To determine the effect of this compound on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Basement membrane matrix (e.g., Matrigel)

  • T47D breast tumor cells (or other VEGF-secreting cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Hypoxia chamber (1% O₂)

  • 96-well plates

  • Inverted microscope with imaging capabilities

Protocol:

  • Preparation of Conditioned Media:

    • Culture T47D cells to near confluency.

    • Expose one set of T47D cells to normoxic conditions (21% O₂) and another set to hypoxic conditions (1% O₂) for 16 hours.

    • For the treatment group, add this compound (e.g., 0.1 µM) to a set of hypoxic T47D cells.

    • Collect the conditioned media from all three groups (normoxia, hypoxia, hypoxia + this compound).

    • Centrifuge the media to remove cell debris and collect the supernatant.

  • Tube Formation Assay:

    • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

    • Resuspend HUVECs in the prepared conditioned media.

    • Seed the HUVECs onto the solidified matrix.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • After a suitable incubation period (typically 4-12 hours), observe the formation of tube-like structures under an inverted microscope.

    • Capture images of multiple random fields for each condition.

    • Quantify angiogenesis by measuring parameters such as total tube length and the number of branching points using image analysis software.

HIF-1α Nuclear Accumulation Assay (Western Blot)

Objective: To determine if this compound inhibits the hypoxia-induced accumulation of HIF-1α protein in the nucleus.

Materials:

  • T47D cells

  • This compound

  • Hypoxia chamber (1% O₂)

  • Nuclear extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-HIF-1α, anti-HIF-1β)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Treatment:

    • Culture T47D cells and treat with specified concentrations of this compound.

    • Expose the cells to hypoxic conditions (1% O₂) for 4 hours. Include a normoxic control group.

  • Nuclear Extraction:

    • Harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.

  • Western Blotting:

    • Determine the protein concentration of the nuclear extracts using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against HIF-1α and HIF-1β (as a loading control).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Kalkitoxin_Angiogenesis_Signaling_Pathway cluster_0 Hypoxic Tumor Cell cluster_1 Endothelial Cell Hypoxia Hypoxia (Low O₂) Mitochondria Mitochondrial ETC Complex I HIF1a_stabilization HIF-1α Stabilization & Nuclear Translocation Mitochondria->HIF1a_stabilization O₂ Consumption HIF1 HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1 VEGF_Gene VEGF Gene Transcription HIF1->VEGF_Gene VEGF_mRNA VEGF mRNA VEGF_Gene->VEGF_mRNA VEGF_Protein Secreted VEGF VEGF_mRNA->VEGF_Protein VEGF_Receptor VEGF Receptor VEGF_Protein->VEGF_Receptor Binds to This compound This compound This compound->Mitochondria Inhibits Angiogenesis Angiogenesis (Tube Formation) VEGF_Receptor->Angiogenesis Stimulates

Caption: this compound's mechanism of inhibiting angiogenesis.

HUVEC_Tube_Formation_Workflow cluster_0 Conditioned Media Preparation cluster_1 Tube Formation Assay T47D_Normoxia T47D Cells (Normoxia) Collect_Media Collect & Centrifuge Conditioned Media T47D_Normoxia->Collect_Media T47D_Hypoxia T47D Cells (Hypoxia) T47D_Hypoxia->Collect_Media T47D_Hypoxia_this compound T47D Cells (Hypoxia + this compound) T47D_Hypoxia_this compound->Collect_Media Seed_HUVEC Seed HUVECs in Conditioned Media Collect_Media->Seed_HUVEC Coat_Plate Coat 96-well Plate with Basement Membrane Matrix Coat_Plate->Seed_HUVEC Incubate Incubate (4-12 hours) Seed_HUVEC->Incubate Analyze Microscopy & Quantification (Tube Length, Branch Points) Incubate->Analyze

Caption: Experimental workflow for the HUVEC tube formation assay.

References

Application Notes and Protocols for Studying Vascular Calcification Using Kalkitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Kalkitoxin, a marine-derived lipopeptide, as a tool to investigate the mechanisms of vascular calcification and to explore its potential as a therapeutic agent. The protocols outlined below are based on established methodologies for in vitro and ex vivo studies.

Introduction

Vascular calcification, the pathological deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality.[1][2] It is an active, cell-mediated process where vascular smooth muscle cells (VSMCs) undergo an osteogenic transformation.[1] this compound (KT), a lipopeptide isolated from the cyanobacterium Lyngbya majuscula, has been identified as a potent inhibitor of this process.[3][4] It has been shown to suppress the osteoblastic differentiation of VSMCs by modulating key signaling pathways, making it a valuable pharmacological tool for studying and potentially treating vascular calcification.[3][4]

Mechanism of Action

This compound attenuates vascular calcification by inhibiting the osteogenic differentiation of VSMCs.[3][4] In response to pro-calcific stimuli, such as elevated extracellular calcium (Ca²⁺), VSMCs upregulate a cascade of osteogenic transcription factors and proteins.[3] this compound intervenes in this process by suppressing the expression of key players in the osteogenic signaling pathway.[3][4]

The primary mechanism of this compound's anti-calcific effect involves the downregulation of the Runt-related transcription factor 2 (RUNX2) signaling pathway.[3][4] RUNX2 is a master regulator of osteoblast differentiation.[1] this compound has been shown to inhibit the Ca²⁺-induced expression of RUNX2 at both the mRNA and protein levels.[3] This, in turn, leads to the decreased expression of downstream osteogenic markers, including:

  • Bone Morphogenetic Protein 2 (BMP-2): A potent osteoinductive cytokine.[3]

  • SMAD Family Member 4 (SMAD4): A central mediator of the BMP signaling pathway.[3]

  • Osterix (OSX): A transcription factor essential for osteoblast maturation.[3]

  • Collagen 1α (Col1α): A major component of the bone matrix.[3]

  • Osteopontin (OPN): A multifunctional protein involved in bone remodeling and vascular calcification.[3]

By inhibiting this signaling cascade, this compound effectively prevents the phenotypic switch of VSMCs into osteoblast-like cells, thereby reducing calcium deposition in the vascular wall.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on markers of vascular calcification in both in vitro and ex vivo models.

Table 1: Effect of this compound on Calcium Deposition in Vascular Smooth Muscle Cells (VSMCs) In Vitro

Treatment GroupThis compound Concentration (nM)Calcium Level (µg/mg protein)Percent Inhibition of Calcium Deposition
Control0--
Ca²⁺ (3.6 mM)0Baseline0%
Ca²⁺ (3.6 mM) + KT10ReducedNot specified
Ca²⁺ (3.6 mM) + KT20Significantly ReducedStatistically significant

Data adapted from a study by Shrestha et al.[3]

Table 2: Effect of this compound on Calcium Deposition in Aortic Rings Ex Vivo

Treatment GroupThis compound Concentration (nM)Aortic Calcium Deposition (µg/mg tissue)Percent Inhibition of Calcium Deposition
Control0--
Ca²⁺ (3.6 mM)0Increased0%
Ca²⁺ (3.6 mM) + KT10ReducedNot specified
Ca²⁺ (3.6 mM) + KT20Significantly ReducedStatistically significant

Data adapted from a study by Shrestha et al.[3][5]

Table 3: Effect of this compound on Osteogenic Gene and Protein Expression in VSMCs

Target Gene/ProteinTreatmentExpression Level Change
RUNX-2 (mRNA & Protein)Ca²⁺ + KT (20 nM)Significantly Decreased
BMP-2 (mRNA & Protein)Ca²⁺ + KT (20 nM)Significantly Decreased
SMAD4 (mRNA)Ca²⁺ + KT (20 nM)Significantly Decreased
Osterix (OSX) (mRNA)Ca²⁺ + KT (20 nM)Significantly Decreased
Collagen 1α (mRNA & Protein)Ca²⁺ + KT (20 nM)Significantly Decreased
Osteopontin (OPN) (mRNA)Ca²⁺ + KT (20 nM)Significantly Decreased

Data adapted from a study by Shrestha et al.[3][4]

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on vascular calcification are provided below.

Protocol 1: In Vitro Calcification of Vascular Smooth Muscle Cells (VSMCs)

Objective: To induce calcification in cultured VSMCs and to assess the inhibitory effect of this compound.

Materials:

  • Primary Vascular Smooth Muscle Cells (VSMCs)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcium Chloride (CaCl₂)

  • This compound (KT)

  • Alizarin Red S (ARS) stain

  • Von Kossa stain

  • 0.6 N HCl

  • Calcium colorimetric assay kit

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture primary VSMCs in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Induction of Calcification: Once cells reach 80-90% confluency, switch to a calcification medium. The calcification medium is DMEM/F12 containing 3.6 mM Ca²⁺.

  • Treatment: Treat the cells with different concentrations of this compound (e.g., 10 nM, 20 nM) in the calcification medium. Include a vehicle control group (calcification medium without KT). Culture for 7 days, changing the medium every 2-3 days.

  • Assessment of Calcification:

    • Alizarin Red S Staining:

      • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

      • Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.

      • Wash with deionized water and visualize the red calcium deposits under a microscope.

    • Von Kossa Staining:

      • Wash, fix, and rinse cells as above.

      • Incubate with 5% silver nitrate (B79036) solution under UV light for 30-60 minutes.

      • Rinse with deionized water and treat with 5% sodium thiosulfate (B1220275) for 5 minutes.

      • Wash and visualize the black calcium deposits.

    • Calcium Quantification:

      • Decalcify the cells overnight with 0.6 N HCl.

      • Measure the calcium concentration in the supernatant using a calcium colorimetric assay kit according to the manufacturer's instructions.

      • Lyse the remaining cells and determine the total protein content using a BCA protein assay.

      • Normalize the calcium content to the total protein content.[3]

Protocol 2: Ex Vivo Aortic Ring Calcification Model

Objective: To assess the effect of this compound on calcification in an intact vascular tissue model.

Materials:

  • Thoracic aortas from mice (e.g., 6-week-old ICR mice)

  • DMEM/F12 medium

  • Calcium Chloride (CaCl₂)

  • This compound (KT)

  • 4% Paraformaldehyde

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Alizarin Red S stain

  • Von Kossa stain

  • 0.6 N HCl

  • Calcium colorimetric assay kit

Procedure:

  • Aortic Ring Preparation: Euthanize mice and aseptically dissect the thoracic aorta. Clean the aorta of surrounding connective tissue and cut it into 3 mm rings.[3][5]

  • Culture and Treatment: Place the aortic rings in a 48-well plate with DMEM/F12 medium. Induce calcification by adding 3.6 mM Ca²⁺ to the medium. Treat the rings with different concentrations of this compound (e.g., 10 nM, 20 nM) for 7 days.[3][5]

  • Histological Analysis:

    • Fix the aortic rings in 4% paraformaldehyde, embed in paraffin, and section at 5 µm.

    • Perform H&E, Alizarin Red S, and Von Kossa staining on the sections to visualize the tissue structure and calcium deposits.[3]

  • Calcium Quantification:

    • Weigh a section of the aortic tissue and decalcify it with 0.6 N HCl.

    • Measure the calcium content in the supernatant using a calcium colorimetric assay kit.

    • Express the results as calcium per milligram of dry aortic tissue.[3]

Protocol 3: Gene and Protein Expression Analysis

Objective: To determine the effect of this compound on the expression of osteogenic markers in VSMCs.

Materials:

  • Treated VSMCs from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for RUNX2, BMP-2, SMAD4, Osterix, Collagen 1α, Osteopontin, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

  • RIPA buffer with protease inhibitors

  • Primary antibodies against RUNX-2, BMP-2, Collagen 1α, and β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • RNA Extraction and Real-Time PCR:

    • Isolate total RNA from treated VSMCs.

    • Synthesize cDNA from the RNA.

    • Perform real-time PCR using specific primers for the target genes.

    • Normalize the expression of target genes to the housekeeping gene.[3]

  • Western Blotting:

    • Lyse the treated VSMCs with RIPA buffer.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence system.

    • Normalize the protein expression to β-actin.[3]

Visualizations

Signaling Pathway

G cluster_stimulus Pro-Calcific Stimulus cluster_this compound Pharmacological Intervention cluster_pathway Osteogenic Signaling Pathway in VSMC cluster_outcome Cellular Outcome Ca High Extracellular Ca²⁺ BMP2 BMP-2 Ca->BMP2 induces KT This compound KT->BMP2 inhibits SMAD4 SMAD4 KT->SMAD4 inhibits RUNX2 RUNX-2 KT->RUNX2 inhibits OSX Osterix KT->OSX inhibits Col1a Collagen 1α KT->Col1a inhibits OPN Osteopontin KT->OPN inhibits BMP2->SMAD4 activates SMAD4->RUNX2 upregulates RUNX2->OSX RUNX2->Col1a RUNX2->OPN Differentiation Osteogenic Differentiation OSX->Differentiation Col1a->Differentiation OPN->Differentiation Calcification Vascular Calcification Differentiation->Calcification

Caption: this compound's inhibition of the RUNX-2 signaling pathway.

Experimental Workflow: In Vitro Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture VSMCs Induce Induce Calcification (High Ca²⁺) Culture->Induce Treat Treat with this compound Induce->Treat Stain Staining (Alizarin Red, Von Kossa) Treat->Stain Quantify Calcium Quantification Treat->Quantify Expression Gene/Protein Expression Treat->Expression

Caption: Workflow for in vitro analysis of this compound.

Experimental Workflow: Ex Vivo Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect Dissect Aortic Rings Culture Culture Rings with High Ca²⁺ Dissect->Culture Treat Treat with this compound Culture->Treat Histo Histology (H&E, ARS, Von Kossa) Treat->Histo Quantify Calcium Quantification Treat->Quantify

References

Application Notes and Protocols: Determining Kalkitoxin Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kalkitoxin, a lipopeptide derived from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), has demonstrated potent biological activities, including anti-inflammatory, neurotoxic, and antitumor effects[1][2][3]. Its cytotoxicity against various cancer cell lines makes it a compound of interest in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells[4][5].

These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on cultured mammalian cells using the MTT assay.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic and inhibitory concentrations of this compound in various cell lines. This data is crucial for designing experiments, particularly for selecting an appropriate concentration range for the MTT assay.

Cell LineCell TypeParameterValueExposure TimeReference
T47DHuman Breast CancerIC50 (HIF-1 activation)5.6 nM16 hours[2][6][7]
MDA-MB-231Human Breast CancerIC50 (Cytotoxicity)27.64 µM48 hours[3]
HCT-116Human Colon Carcinoma10% Survival0.002 µg/mL168 hours[8]
Neuro-2aMurine NeuroblastomaEC50 (Sodium Channel Block)1 nMNot Specified[2]
Primary Rat Cerebellar Granular NeuronsNormal NeuronsLC50 (Neurotoxicity)3.86 nMNot Specified[2]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for assessing the cytotoxicity of this compound.

1. Materials and Reagents:

  • This compound (ensure high purity)

  • Mammalian cell line of interest (e.g., T47D, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol; or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570-590 nm)

  • Humidified incubator (37°C, 5% CO2)

2. Experimental Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Seed 3. Seed Cells in 96-well Plate Harvest->Seed Incubate_Adherence 4. Incubate (24h) for cell adherence Seed->Incubate_Adherence Add_this compound 5. Add this compound dilutions Incubate_Adherence->Add_this compound Incubate_Treatment 6. Incubate (24-72h) with this compound Add_this compound->Incubate_Treatment Add_MTT 7. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan 8. Incubate (2-4h) for formazan formation Add_MTT->Incubate_Formazan Add_Solubilizer 9. Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Incubate_Dissolve 10. Incubate (2-4h or overnight) to dissolve formazan Add_Solubilizer->Incubate_Dissolve Read_Absorbance 11. Read Absorbance (570 nm) Incubate_Dissolve->Read_Absorbance Calculate_Viability 12. Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

3. Step-by-Step Methodology:

a. Cell Seeding:

  • Culture cells in appropriate flasks until they reach 70-80% confluency.

  • Harvest the cells using standard trypsinization methods and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cells in a complete culture medium to a final concentration of 1 x 10^5 cells/mL (this may need optimization depending on the cell line's growth rate).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 1 x 10^4 cells per well[9].

  • Include wells with medium only to serve as a blank for background absorbance readings.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

b. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of treatment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective this compound concentrations.

  • Include control wells containing cells treated with the vehicle (solvent) at the same concentration as the highest this compound dose to account for any solvent-induced cytotoxicity.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

c. MTT Assay Procedure:

  • Following the incubation period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[4][10].

  • Return the plate to the incubator and incubate for 2 to 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to aid in the dissolution of the formazan crystals. Alternatively, leave the plate at room temperature in the dark for 2-4 hours or overnight in the incubator[4]. Ensure the purple color is homogenous before reading.

d. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise[4].

  • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Implicated in this compound's Action

This compound has been shown to exert its cytotoxic and anti-angiogenic effects by inhibiting mitochondrial respiration and disrupting cellular hypoxic signaling[2][6][7]. A key mechanism is the suppression of mitochondrial oxygen consumption at the electron transport chain (ETC) complex I[2][6][7]. This leads to a decrease in the stability and activity of Hypoxia-Inducible Factor-1 (HIF-1), a crucial regulator of cellular response to low oxygen, and subsequently affects the expression of its target genes like VEGF, which is involved in angiogenesis[2][6][7]. Additionally, this compound has been found to attenuate vascular smooth muscle cell calcification via the RUNX-2 signaling pathway[1][11].

Kalkitoxin_Pathway cluster_cell Cellular Environment This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion enters ETC_Complex_I ETC Complex I This compound->ETC_Complex_I inhibits RUNX2 RUNX-2 Pathway This compound->RUNX2 inhibits O2_Consumption O2 Consumption ETC_Complex_I->O2_Consumption drives HIF_1a HIF-1α O2_Consumption->HIF_1a regulates stability Nucleus Nucleus HIF_1a->Nucleus translocates to VEGF VEGF Expression Nucleus->VEGF induces Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Calcification Vascular Calcification RUNX2->Calcification promotes

Caption: Putative signaling pathways affected by this compound.

References

Application Notes and Protocols: Assessing Kalkitoxin's Effects on Cell Motility Using a Wound Healing Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalkitoxin (KT), a lipopeptide derived from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), has emerged as a compound of significant interest due to its diverse biological activities.[1][2] Initially recognized for its neurotoxicity and inflammatory suppression, recent studies have highlighted its potent anti-cancer and anti-metastatic properties.[1][2][3][4] Specifically, this compound has been shown to suppress the migration and invasion of cancer cells, a critical process in tumor metastasis.[2]

The wound healing assay, or scratch assay, is a fundamental, cost-effective, and widely adopted in vitro method to study collective cell migration.[5][6] This technique mimics the process of wound healing in tissues and is invaluable for screening compounds that may inhibit or stimulate cell motility. This application note provides a detailed protocol for utilizing a wound healing assay to quantify the effects of this compound on the motility of cancer cells, using the MDA-MB-231 triple-negative breast cancer cell line as an exemplar.

Principle of the Assay

A confluent monolayer of cultured cells is mechanically "wounded" by creating a scratch.[5] The ability of the cells at the edge of the scratch to migrate and close this gap is monitored over time using microscopy.[5] By comparing the rate of wound closure in the presence of varying concentrations of this compound to an untreated control, the inhibitory effect of the compound on cell motility can be quantitatively assessed.

Signaling Pathways Potentially Affected by this compound

This compound has been reported to modulate several signaling pathways crucial for cell proliferation, migration, and invasion. Understanding these pathways provides a mechanistic context for the observed effects on cell motility.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Growth Factor Receptors / Other Surface Receptors JAK2 JAK2 Receptors->JAK2 MAPK MAPK (ERK, JNK, p38) Receptors->MAPK Akt Akt Receptors->Akt This compound This compound This compound->JAK2 inhibits This compound->MAPK inhibits This compound->Akt inhibits STAT3 STAT3 JAK2->STAT3 GeneExpression Gene Expression (Migration, Proliferation, Invasion) STAT3->GeneExpression MAPK->GeneExpression Akt->GeneExpression

Caption: this compound's inhibitory effects on key signaling pathways.

Experimental Workflow

The overall workflow for assessing the impact of this compound on cell motility using a wound healing assay is outlined below.

G A 1. Cell Seeding Seed MDA-MB-231 cells in a 24-well plate. B 2. Monolayer Formation Incubate until cells reach >95% confluence. A->B C 3. Create Wound Scratch the monolayer with a sterile pipette tip. B->C D 4. Treatment Wash and add media with this compound (0-100 nM). C->D E 5. Image Acquisition (T=0) Immediately capture images of the wounds. D->E F 6. Incubation Incubate for 16-24 hours. E->F G 7. Image Acquisition (T=Final) Capture final images of the wounds. F->G H 8. Data Analysis Measure wound area and calculate closure percentage. G->H

Caption: Workflow for the this compound wound healing assay.

Detailed Experimental Protocol

This protocol is optimized for the MDA-MB-231 breast cancer cell line. Researchers should perform cell line-specific optimization.

Materials

  • MDA-MB-231 cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • 24-well tissue culture plates

  • Sterile p200 pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure

  • Cell Seeding:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells.

    • Seed approximately 0.1 x 10^6 cells into each well of a 24-well plate.[5] The goal is to achieve a confluent monolayer (95-100%) within 24 hours.[5]

    • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Creating the Wound:

    • Once the monolayer is confluent, carefully aspirate the culture medium.

    • Using a sterile p200 pipette tip, make a straight scratch down the center of each well.[5][6] Apply consistent pressure to ensure a uniform wound width. A ruler or guide can be used for consistency.[5]

    • To create a cross-shaped wound for more complex analysis, a second scratch perpendicular to the first can be made.[6]

  • Washing and Treatment:

    • Gently wash each well twice with sterile PBS to remove detached cells and debris.[6] This step is crucial to ensure a clean, cell-free gap.

    • Prepare fresh culture medium (DMEM with reduced serum, e.g., 1-2% FBS, to minimize cell proliferation) containing the desired concentrations of this compound. Based on previous studies, a concentration range of 25, 50, and 100 nM is recommended.[2]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and an untreated control.

    • Add the appropriate treatment medium to each well.

  • Image Acquisition:

    • Immediately after adding the treatment, place the plate on the microscope stage.

    • Capture images of the wound in each well. This is the T=0 time point.[5] Use phase-contrast microscopy.[7]

    • It is essential to use consistent imaging parameters (magnification, light, focus) for all wells and time points.

    • Mark reference points on the plate to ensure the same field of view is imaged at each time point.[5]

    • Incubate the plate for 16-24 hours. The optimal duration depends on the migration speed of the cells and should be determined empirically.

    • After the incubation period, capture the final images (T=Final ) of the same wound areas.

Data Presentation and Analysis

Data Acquisition

Using image analysis software like ImageJ, measure the area of the cell-free "wound" at both T=0 and T=Final for each well.

Calculations

  • Wound Area (A): The area of the scratch in pixels or µm².

  • Percent Wound Closure: This normalizes the data against variations in the initial scratch width.[10]

    • Formula: % Wound Closure = [ (A_t=0 - A_t=final) / A_t=0 ] * 100

Data Summary

All quantitative data should be summarized in a table for clear comparison. Perform each experimental condition in triplicate (at minimum) to ensure statistical validity.

Treatment GroupConcentration (nM)Mean Initial Wound Area (µm²) ± SDMean Final Wound Area (µm²) ± SDMean % Wound Closure ± SD
Untreated Control0ValueValueValue
Vehicle Control (DMSO)0ValueValueValue
This compound25ValueValueValue
This compound50ValueValueValue
This compound100ValueValueValue

Statistical Analysis

  • Perform statistical tests (e.g., ANOVA followed by a post-hoc test or a t-test) to determine if the differences between the control and this compound-treated groups are statistically significant.[8][9]

  • A p-value of < 0.05 is typically considered significant.

Expected Results

Based on existing literature, it is expected that this compound will inhibit the migration of MDA-MB-231 cells in a dose-dependent manner.[2] The wound healing assay should demonstrate that wells treated with increasing concentrations of this compound exhibit a significantly lower percentage of wound closure compared to the control groups.[2] For example, a 100 nM concentration of this compound has been shown to significantly reduce cell migration without affecting cell viability.[2] This inhibition of motility is likely mediated through the downregulation of pathways such as JAK2/STAT3, MAPKs, and Akt.[2]

Troubleshooting

  • Uneven Scratch Width: Practice creating scratches to ensure consistency. Use a guide or automated scratching tool if available.

  • Cells Detaching in Sheets: This may be due to a non-adherent cell line or harsh washing. Be gentle during the washing steps.

  • Rapid Wound Closure in Control: Reduce the assay duration or use a lower serum concentration in the medium to slow down migration and proliferation.

  • No Cell Migration: Ensure cells are healthy and not overly confluent before starting the assay. Check incubator conditions.

By following this detailed protocol, researchers can effectively utilize the wound healing assay to investigate and quantify the impact of this compound on cancer cell motility, contributing valuable data for drug development and cancer biology research.

References

Application Notes and Protocols: Bioluminescent Imaging of Kalkitoxin Effects in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kalkitoxin (KT), a lipopeptide isolated from the marine cyanobacterium Moorea producens (previously Lyngbya majuscula), has demonstrated a range of biological activities, including cytotoxicity, neurotoxicity, and anti-inflammatory effects.[1][2][3] Mechanistic studies have revealed that this compound interacts with voltage-sensitive sodium channels and can modulate intracellular signaling pathways, including those involved in cellular stress and hypoxia.[2][4][5] This document outlines a detailed protocol for a hypothetical preclinical study using in vivo bioluminescent imaging (BLI) to non-invasively monitor the biological effects of this compound in a mouse model.

Bioluminescent imaging is a powerful and sensitive technique for monitoring cellular and molecular processes in living animals in real-time.[6][7][8] This application note describes a proof-of-concept workflow utilizing a transgenic mouse model expressing a luciferase reporter gene under the control of a promoter responsive to signaling pathways modulated by this compound. Specifically, we propose the use of a reporter for Hypoxia-Inducible Factor 1 (HIF-1), as this compound has been shown to inhibit hypoxia-induced activation of HIF-1.[2][4][5]

Principle of the Assay

This protocol utilizes a transgenic mouse model engineered to express firefly luciferase under the control of a hypoxia-responsive element (HRE). When HIF-1 is activated in response to cellular stress or hypoxia, it binds to the HRE, driving the expression of the luciferase reporter gene. The administration of the substrate, D-luciferin, results in the emission of light, which can be detected and quantified using an in vivo imaging system.[6][7] By imaging the mice before and after the administration of this compound, it is possible to quantitatively assess the compound's ability to modulate HIF-1 activity in a living animal.

Key Signaling Pathway

The following diagram illustrates the proposed signaling pathway modulated by this compound, leading to the inhibition of HIF-1 activation and subsequent reduction in luciferase expression.

Kalkitoxin_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Intervention cluster_3 Bioluminescent Signal Hypoxia Hypoxia Mitochondrial ETC Mitochondrial Electron Transport Chain Hypoxia->Mitochondrial ETC HIF-1α_stabilization HIF-1α Stabilization Mitochondrial ETC->HIF-1α_stabilization HIF-1_complex HIF-1 Complex (HIF-1α/β) HIF-1α_stabilization->HIF-1_complex HRE Hypoxia Response Element (in nucleus) HIF-1_complex->HRE Luciferase_Expression Luciferase Gene Expression HRE->Luciferase_Expression Luciferase_Protein Luciferase Protein Luciferase_Expression->Luciferase_Protein This compound This compound This compound->Mitochondrial ETC Inhibits D-Luciferin D-Luciferin Light_Emission Bioluminescent Signal D-Luciferin->Light_Emission Luciferase_Protein->Light_Emission Catalyzes

Caption: this compound inhibits HIF-1 activation by disrupting mitochondrial electron transport, reducing luciferase expression.

Experimental Protocols

Materials and Reagents
  • Animals: Transgenic mice with an HRE-luciferase reporter (e.g., HRE-luc mice).

  • Test Compound: this compound (lyophilized powder).

  • Vehicle: A suitable vehicle for this compound solubilization (e.g., a mixture of DMSO and saline).

  • Substrate: D-luciferin potassium salt.

  • Anesthetic: Isoflurane (B1672236).

  • General Supplies: Sterile syringes, needles, animal clippers, personal protective equipment.

Equipment
  • In Vivo Imaging System (IVIS) or similar, equipped with a temperature-controlled stage and gas anesthesia capabilities.

  • Software for image acquisition and analysis.

  • Animal scale.

  • Laminar flow hood for sterile preparations.

Experimental Workflow

The following diagram outlines the key steps of the in vivo bioluminescent imaging experiment.

Experimental_Workflow A Acclimatize HRE-luc Mice B Baseline Imaging (Day 0) A->B C Randomize Mice into Treatment Groups B->C D Administer this compound or Vehicle C->D E Post-Treatment Imaging (e.g., 6, 24, 48 hours) D->E F Data Acquisition and Analysis E->F G Optional: Ex Vivo Organ Imaging F->G

Caption: Workflow for in vivo bioluminescent imaging of this compound effects.

Detailed Protocol
  • Animal Preparation and Acclimatization:

    • House HRE-luc mice in a controlled environment for at least one week before the experiment.

    • Provide a standard diet low in alfalfa, as it can sometimes interfere with bioluminescent imaging.[9]

    • One day before imaging, shave the dorsal and ventral surfaces of the mice to minimize light scattering.

  • This compound and D-luciferin Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final working concentrations for injection.

    • Prepare a 15 mg/mL stock solution of D-luciferin in sterile, phosphate-buffered saline (PBS).[10] Filter-sterilize the solution and protect it from light.

  • Baseline Imaging (Day 0):

    • Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).[10]

    • Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[9][10]

    • Wait for 10-15 minutes for the substrate to distribute throughout the body.[10][11]

    • Place the anesthetized mouse in the imaging chamber of the IVIS system.

    • Acquire bioluminescent images. Typical exposure times range from 1 second to 5 minutes, depending on the signal intensity.[6][11]

    • Define a region of interest (ROI) over the area of expected signal (e.g., the whole body or specific organs) and quantify the signal as total flux (photons/second).

  • Treatment Administration:

    • Randomize the mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

    • Administer the appropriate treatment (this compound or vehicle) via a suitable route (e.g., intraperitoneal or intravenous injection).

  • Post-Treatment Imaging:

    • At predetermined time points after treatment (e.g., 6, 24, and 48 hours), repeat the imaging procedure as described in step 3.

    • It is crucial to maintain consistent timing between luciferin (B1168401) injection and imaging for all animals and time points.

  • Data Analysis:

    • Use the imaging software to quantify the bioluminescent signal from the defined ROIs for each mouse at each time point.

    • Normalize the post-treatment signal to the baseline signal for each animal to account for inter-individual variability.

    • Compare the normalized signal between the treatment groups and the vehicle control group using appropriate statistical analysis.

  • Optional: Ex Vivo Organ Imaging:

    • At the end of the study, euthanize the mice and dissect key organs (e.g., liver, lungs, kidneys).

    • Place the organs in a petri dish and image them in the IVIS system after administering D-luciferin to confirm the in vivo signal source.[11]

Data Presentation

The quantitative data from this study can be summarized in the following tables for clear comparison.

Table 1: In Vivo Bioluminescent Signal (Total Flux in photons/second)

Treatment GroupBaseline (Day 0)6 Hours Post-Treatment24 Hours Post-Treatment48 Hours Post-Treatment
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Low-Dose this compoundMean ± SEMMean ± SEMMean ± SEMMean ± SEM
High-Dose this compoundMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Normalized Bioluminescent Signal (Fold Change from Baseline)

Treatment Group6 Hours Post-Treatment24 Hours Post-Treatment48 Hours Post-Treatment
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
Low-Dose this compoundMean ± SEMMean ± SEMMean ± SEM
High-Dose this compoundMean ± SEMMean ± SEMMean ± SEM

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for utilizing in vivo bioluminescent imaging to assess the pharmacological effects of this compound in a mouse model. By employing a reporter system linked to a known molecular target of this compound, researchers can gain valuable insights into the compound's in vivo mechanism of action, dose-response relationship, and pharmacodynamics in a non-invasive and longitudinal manner. This approach can significantly enhance preclinical drug development efforts for this compound and other novel therapeutic agents.

References

Application Notes and Protocols for Kalkitoxin Research Utilizing Micro-Computed Tomography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kalkitoxin, a lipopeptide natural product isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), has emerged as a molecule of significant interest due to its potent and diverse biological activities.[1] It exhibits profound neurotoxicity, anti-cancer, and anti-inflammatory properties.[2][3] The primary mechanisms of action include the blockade of voltage-sensitive sodium channels, N-methyl-D-aspartate (NMDA)-mediated neurotoxicity, and the inhibition of hypoxia-inducible factor-1 (HIF-1) activation through the suppression of mitochondrial oxygen consumption.[2][4]

Micro-computed tomography (micro-CT) is a high-resolution, non-destructive imaging modality that generates three-dimensional reconstructions of samples, enabling detailed morphological and quantitative analysis. While traditionally used for high-contrast tissues like bone, recent advancements in contrast-enhancement techniques have expanded its application to soft tissues, including the central nervous system.[5][6] This document provides detailed application notes and protocols for leveraging micro-CT in the study of this compound's biological effects, with a particular focus on its neurotoxic and anti-osteolytic properties.

Application Note 1: Assessing Neurotoxicity of this compound in Rodent Models

Given this compound's potent neurotoxicity, micro-CT offers a powerful tool to visualize and quantify its effects on the gross and micro-architecture of the brain. Potential applications include the assessment of toxin-induced lesions, neuronal loss, and changes in brain volume in specific regions.

Hypothetical Application: In a preclinical rodent model, the administration of this compound could be hypothesized to induce localized neuronal damage. High-resolution, contrast-enhanced micro-CT could be employed to non-destructively visualize and quantify the extent of these lesions in 3D, providing valuable data on the toxin's impact on brain structure. This approach allows for a more comprehensive understanding of the spatial distribution of damage compared to traditional 2D histological methods.[7]

Application Note 2: Quantifying the Anti-Osteolytic Effects of this compound in Cancer Metastasis Models

Bone metastasis is a critical concern in advanced cancers, often leading to osteolytic lesions and significant morbidity. This compound has demonstrated a protective role against breast cancer-induced osteolysis.[1][8] Micro-CT is the gold standard for the quantitative analysis of bone microarchitecture and is ideally suited to evaluate the therapeutic potential of this compound in preventing bone loss.

Demonstrated Application: In a mouse model of breast cancer-induced bone metastasis, micro-CT has been successfully used to quantify the protective effects of this compound.[1] The analysis of key bone morphometric parameters revealed that this compound treatment significantly attenuated the degradation of bone structure caused by metastatic cancer cells.

Quantitative Data from Micro-CT Analysis of this compound's Effect on Osteolysis

The following table summarizes the quantitative micro-CT data from a study investigating the impact of this compound (KT) on bone morphometry in a mouse model of breast cancer-induced osteolysis.[1]

ParameterControl (Sham)Vehicle (Cancer-Induced)This compound (1 µg/kg)This compound (5 µg/kg)
Bone Volume / Total Volume (BV/TV, %) 8.5 ± 0.73.2 ± 0.55.8 ± 0.67.1 ± 0.8
Trabecular Number (Tb.N, 1/mm) 2.1 ± 0.20.8 ± 0.11.5 ± 0.21.8 ± 0.3
Trabecular Thickness (Tb.Th, mm) 0.04 ± 0.0050.04 ± 0.0040.04 ± 0.0060.04 ± 0.005
Trabecular Separation (Tb.Sp, mm) 0.45 ± 0.051.2 ± 0.10.65 ± 0.080.55 ± 0.07
Cortical Bone Mineral Density (Cortical BMD, g/cm³) 1.2 ± 0.10.8 ± 0.091.0 ± 0.11.1 ± 0.1
Total Porosity (%) 91.5 ± 1.596.8 ± 1.294.2 ± 1.392.9 ± 1.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: High-Resolution, Contrast-Enhanced Micro-CT of the Mouse Brain for Neurotoxicity Assessment

This protocol is designed for the ex vivo imaging of a mouse brain to assess structural changes induced by this compound.

1. Animal Perfusion and Brain Extraction: a. Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane). b. Perform transcardial perfusion with phosphate-buffered saline (PBS) to flush out the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.[9] c. Carefully dissect the head and excise the brain from the cranial cavity.

2. Post-Fixation and Contrast Enhancement: a. Post-fix the brain in 4% PFA for 24-48 hours at 4°C. b. For contrast enhancement, immerse the brain in an iodine-based contrast agent (e.g., Lugol's solution) or a phosphotungstic acid (PTA) solution.[6][10] The staining duration will depend on the agent and the size of the brain, typically ranging from 24 hours to several days.[9]

3. Sample Mounting and Micro-CT Scanning: a. Gently dry the stained brain and place it in a sample holder (e.g., a centrifuge tube) to prevent movement during scanning. b. Acquire 3D micro-CT images using a high-resolution scanner. Typical scanning parameters for a mouse brain would be:

  • Voltage: 50-80 kV
  • Current: 100-200 µA
  • Voxel size: 5-20 µm
  • Rotation step: 0.2-0.5 degrees
  • Frame averaging: 2-4

4. Image Reconstruction and Analysis: a. Reconstruct the acquired projection images into a 3D volume using the manufacturer's software. b. Perform image analysis using appropriate software (e.g., Avizo, Dragonfly) to:

  • Segment different brain regions.
  • Quantify the volume of lesions or specific brain structures.
  • Visualize the 3D architecture of the brain and any abnormalities.

Protocol 2: Micro-CT Analysis of Bone Osteolysis in a Xenograft Mouse Model

This protocol describes the ex vivo micro-CT imaging of long bones from a mouse model of cancer-induced bone metastasis to quantify the effects of this compound.

1. Sample Preparation: a. Following the experimental endpoint, euthanize the mouse and dissect the femurs or tibias. b. Remove all soft tissue from the bones. c. Fix the bones in 70% ethanol.

2. Micro-CT Scanning: a. Mount the bone in a sample holder, ensuring it is stable. b. Scan the bone using a high-resolution micro-CT scanner. Recommended scanning parameters for a mouse femur are:

  • Voltage: 60-90 kV
  • Current: 150-250 µA
  • Voxel size: 8-15 µm
  • Rotation step: 0.3-0.6 degrees

3. Reconstruction and Quantitative Analysis: a. Reconstruct the 3D image of the bone. b. Define a region of interest (ROI) in the trabecular and cortical bone for analysis. c. Using specialized bone analysis software, quantify key morphometric parameters including:[11]

  • Bone Volume / Total Volume (BV/TV)
  • Trabecular Number (Tb.N)
  • Trabecular Thickness (Tb.Th)
  • Trabecular Separation (Tb.Sp)
  • Bone Mineral Density (BMD)
  • Total Porosity

Visualizations

Signaling Pathways and Experimental Workflows

Kalkitoxin_Signaling_Pathways This compound This compound VSCC Voltage-Sensitive Sodium Channels This compound->VSCC Inhibits NMDA_R NMDA Receptors This compound->NMDA_R Activates Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits HIF_1a HIF-1α This compound->HIF_1a Inhibits Activation MAPK MAPK Pathway (ERK, JNK) This compound->MAPK Inhibits Osteoclastogenesis Osteoclastogenesis This compound->Osteoclastogenesis Inhibits Neurotoxicity Neurotoxicity VSCC->Neurotoxicity Leads to NMDA_R->Neurotoxicity Leads to Mito_Complex_I->HIF_1a Suppresses O2 Consumption VEGF VEGF HIF_1a->VEGF Induces Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes NFATc1 NFATc1 MAPK->NFATc1 Activates NFATc1->Osteoclastogenesis Promotes MicroCT_Workflow_Neurotoxicity start This compound Administration to Rodent Model perfusion Transcardial Perfusion (PBS & 4% PFA) start->perfusion extraction Brain Extraction & Post-fixation perfusion->extraction staining Contrast Enhancement (Iodine or PTA) extraction->staining scanning Micro-CT Scanning staining->scanning reconstruction 3D Reconstruction scanning->reconstruction analysis Image Analysis: - Segmentation - Volumetry - Lesion Quantification reconstruction->analysis end Neurotoxicity Assessment analysis->end MicroCT_Workflow_Osteolysis start Induce Bone Metastasis & Treat with this compound dissection Dissect Long Bones (e.g., Femur) start->dissection fixation Fixation in 70% Ethanol dissection->fixation scanning Micro-CT Scanning fixation->scanning reconstruction 3D Reconstruction scanning->reconstruction analysis Quantitative Bone Morphometry Analysis reconstruction->analysis end Anti-Osteolytic Efficacy analysis->end

References

Troubleshooting & Optimization

Determining non-toxic concentrations of Kalkitoxin for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining and utilizing non-toxic concentrations of Kalkitoxin for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is a general non-toxic concentration range for this compound in cell culture?

A1: The non-toxic concentration of this compound is highly cell-line dependent. For example, in vascular smooth muscle cells (VSMCs), concentrations below 80 nM are considered non-cytotoxic.[1] In the MDA-MB-231 breast cancer cell line, concentrations up to 100 nM have been used without affecting cell proliferation.[2] However, potent neurotoxicity has been observed in primary rat cerebellar granule neurons with an LC50 of just 3.86 nM.[3] Therefore, it is crucial to determine the optimal non-toxic concentration for your specific cell line and assay.

Q2: How can I determine the non-toxic concentration of this compound for my specific cell line?

A2: A dose-response experiment using a cytotoxicity assay is the recommended method. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common and reliable method for this purpose.[2][4] You should treat your cells with a range of this compound concentrations and measure cell viability after a set incubation period (e.g., 24, 48, and 72 hours).[2] The highest concentration that does not significantly reduce cell viability compared to an untreated control is considered a non-toxic concentration for that exposure time.

Q3: What are some common issues when determining non-toxic concentrations?

A3: Common issues include:

  • Inconsistent results: This can be due to variations in cell seeding density, reagent preparation, or incubation times. Ensure consistent experimental conditions.

  • Vehicle effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all treatments (including the control) and is at a non-toxic level for your cells.

  • Choosing the wrong assay: While the MTT assay is widely used, other assays like resazurin (B115843) or crystal violet can also be employed. The choice of assay may depend on your specific cell type and experimental goals.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicates in a cytotoxicity assay. Inconsistent cell seeding, pipetting errors, or uneven drug distribution.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Gently mix the plate after adding this compound.
Unexpectedly high toxicity at low concentrations. The specific cell line is highly sensitive to this compound. Contamination of cell culture or reagents.Confirm the identity and health of your cell line. Test a fresh batch of this compound and reagents. Consider using a cell line known to be less sensitive for initial experiments if possible.
No observed toxicity even at high concentrations. The cell line is resistant to this compound. The this compound stock solution has degraded. The assay is not sensitive enough.Verify the activity of your this compound stock. Consider a longer incubation time. Try a different, more sensitive cytotoxicity assay.
Colorimetric assay results do not correlate with visual inspection of cell health. The assay may be measuring metabolic activity, which may not directly correlate with cell number or overt signs of toxicity.Always complement colorimetric assays with microscopic examination of cell morphology. Consider a direct cell counting method for validation.

Quantitative Data Summary

The following tables summarize reported non-toxic concentrations and cytotoxicity data for this compound in various cell lines.

Table 1: Non-Toxic Concentrations of this compound in Different Cell Lines

Cell LineNon-Toxic ConcentrationAssayReference
Vascular Smooth Muscle Cells (VSMCs)< 80 nMCell Viability Assay[1]
MDA-MB-231 (Breast Cancer)≤ 100 nMMTT & Colony Formation Assay[2]
T47D (Breast Cancer)-HIF-1 Activation Assay[5]

Table 2: Cytotoxicity (IC50/LC50) Data for this compound

Cell Line/OrganismIC50/LC50Assay TypeReference
MDA-MB-231 (Breast Cancer)IC50: 27.64 µMMTT Assay[2]
T47D (Breast Cancer)IC50: 5.6 nMHIF-1 Reporter Assay[5]
Rat Cerebellar Granule NeuronsLC50: 3.86 nMNeurotoxicity Assay[3]
Brine Shrimp (Artemia salina)LC50: 170 nMToxicity Assay[6]
Fertilized Sea Urchin EmbryoIC50: ~50 nMCell Division Assay[6]

Experimental Protocols

Protocol: Determining Non-Toxic Concentration using MTT Assay

This protocol is adapted from studies on this compound's effects on MDA-MB-231 cells.[2]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. For MDA-MB-231 cells, a density of 4 x 10³ cells/well is suggested.[2]

  • Incubate the plate overnight to allow cells to attach.

2. Treatment with this compound:

  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0 nM (vehicle control), 25 nM, 50 nM, and 100 nM.[2]

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

3. MTT Assay:

  • After incubation, add 0.5 mg/mL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Carefully remove the MTT solution.

  • Add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • The highest concentration that shows no statistically significant decrease in cell viability is considered the non-toxic concentration for that time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate (24, 48, 72h) C->D E Add MTT Reagent D->E F Incubate & Formazan Formation E->F G Solubilize Crystals with DMSO F->G H Measure Absorbance (570nm) G->H I Calculate % Cell Viability H->I J Determine Non-Toxic Concentration I->J

Caption: Workflow for determining the non-toxic concentration of this compound using an MTT assay.

logical_relationship cluster_concentration This compound Concentration cluster_effect Cellular Effect Low_Conc Low (e.g., < 80 nM in VSMCs) Non_Toxic Non-Toxic (Suitable for assays) Low_Conc->Non_Toxic Leads to High_Conc High (e.g., > 100 nM in some cells) Cytotoxic Cytotoxic (Cell death) High_Conc->Cytotoxic Leads to

Caption: Relationship between this compound concentration and cellular effect.

References

Optimizing Kalkitoxin Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing kalkitoxin dosage in in vivo experiments. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

This compound is a lipopeptide originally isolated from the marine cyanobacterium Moorea producens (previously Lyngbya majuscula).[1][2] It exhibits a range of biological activities, including cytotoxicity, neurotoxicity, and anti-inflammatory effects.[1][3] Its primary mechanisms of action relevant to in vivo studies include:

  • Inhibition of Vascular Calcification: this compound has been shown to attenuate the calcification of vascular smooth muscle cells (VSMCs) by inhibiting the RUNX-2 signaling pathway.[1][4]

  • Anti-angiogenesis and Hypoxic Signaling Disruption: It potently inhibits the hypoxia-inducible factor-1 (HIF-1) activation by suppressing mitochondrial oxygen consumption at the electron transport chain (ETC) complex I.[2][3][5] This leads to a reduction in the induction of angiogenic factors like VEGF.[2][3]

  • Inhibition of Cancer Metastasis: this compound has demonstrated the ability to suppress breast cancer cell migration and invasion in both in vitro and in vivo models.[6][7][8] It affects signaling pathways crucial for metastasis, such as JAK2/STAT3 and MAPKs.[6][7]

  • Interaction with Voltage-Sensitive Sodium Channels: this compound acts as an inhibitory ligand for voltage-sensitive sodium channels, contributing to its neurotoxic effects.[2][9]

Q2: What are the recommended starting doses for in vivo experiments with this compound?

Based on published studies, the recommended starting doses for in vivo experiments in mice depend on the research context. For studies on breast cancer metastasis, oral administration of 2 and 10 mg/kg of this compound has been used effectively.[10] It is crucial to note that the lethal dose 50 (LD50) in mice has been reported to be 100 mg/kg , and doses up to 60 mg/kg showed no mortality.[10] As with any in vivo experiment, a dose-response study is recommended to determine the optimal dose for your specific animal model and disease context.[11]

Q3: What are some common issues encountered when working with this compound in vivo and how can I troubleshoot them?

Issue Potential Cause Troubleshooting Suggestions
Toxicity or Adverse Events The administered dose is too high.- Review the reported LD50 (100 mg/kg in mice) and ensure your dose is well below this threshold.[10]- Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Closely monitor animals for clinical signs of toxicity.[12]
Lack of Efficacy - The administered dose is too low.- Poor bioavailability with the chosen route of administration.- The animal model is not suitable.- Conduct a dose-response study to identify an effective dose.[11]- If using oral administration, consider the formulation to enhance absorption.[13]- Evaluate the suitability of your animal model for the specific biological question.
Variability in Results - Inconsistent dosing technique.- Animal-to-animal variation.- Issues with the this compound formulation.- Ensure consistent and accurate administration of this compound.- Use a sufficient number of animals per group to account for biological variability.- Prepare fresh formulations for each experiment and ensure this compound is fully solubilized.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies to aid in experimental design.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Cell LineAssayEndpointResultReference
Vascular Smooth Muscle Cells (VSMCs)Calcium DepositionSignificant Inhibition20 nM[1]
T47D Breast Tumor CellsHIF-1 ActivationIC505.6 nM[2][3]
MDA-MB-231 Breast Cancer CellsCell Viability (MTT Assay)IC5027.64 µM[6]
MDA-MB-231 Breast Cancer CellsCell MigrationSignificant Reduction100 nM[7]
Cerebellar Granule NeuronsVeratridine-induced NeurotoxicityEC5022.7 nM[9]

Table 2: In Vivo Dosage and Toxicity of this compound in Mice

ParameterValueRoute of AdministrationAnimal ModelReference
Effective Dose (Anti-metastasis)2 and 10 mg/kgOralAthymic Nude Mice[10]
Lethal Dose 50 (LD50)100 mg/kgNot SpecifiedMice[10]
No Observed MortalityUp to 60 mg/kgNot SpecifiedMice[10]

Experimental Protocols

Protocol 1: In Vivo Breast Cancer Metastasis Model

This protocol is a summary of the methodology used to assess the anti-metastatic effects of this compound in a mouse model.[6][7]

  • Animal Model: Four-week-old female athymic nude mice.[6]

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Tumor Cell Implantation: Intracardiac injection of MDA-MB-231 cells to induce metastasis.

  • This compound Administration:

    • Dosage: 2 mg/kg and 10 mg/kg.

    • Route: Oral administration.

    • Frequency: Daily, starting the day after cancer cell injection and continuing for five weeks.

  • Monitoring:

    • Metastasis: Bioluminescent imaging (BLI) of femurs and other organs at specified time points (e.g., five weeks).[6]

    • General Health: Monitor animal weight and overall health throughout the study.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Collect tumors and tissues for further analysis, such as histology and biomarker assessment.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for in vivo experiments.

kalkitoxin_runx2_pathway cluster_0 Vascular Smooth Muscle Cell Ca_ion Ca²⁺ BMP2 BMP-2 Ca_ion->BMP2 KT This compound RUNX2 RUNX-2 KT->RUNX2 BMP2->RUNX2 Osteoblast_Genes Osteoblast Differentiation Genes (e.g., Osterix, Collagen 1α) RUNX2->Osteoblast_Genes Calcification Vascular Calcification Osteoblast_Genes->Calcification kalkitoxin_hif1_pathway cluster_1 Tumor Cell Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization KT This compound Mito_ETC Mitochondrial ETC (Complex I) KT->Mito_ETC O2_Consumption O₂ Consumption Mito_ETC->O2_Consumption O2_Consumption->HIF1a_Stabilization leads to HIF1 HIF-1 Activation HIF1a_Stabilization->HIF1 Angiogenic_Factors Angiogenic Factors (e.g., VEGF) HIF1->Angiogenic_Factors Angiogenesis Angiogenesis Angiogenic_Factors->Angiogenesis kalkitoxin_invivo_workflow cluster_workflow General In Vivo Experimental Workflow start Experimental Design (Dose Selection, Animal Model) acclimatization Animal Acclimatization start->acclimatization tumor_induction Disease/Tumor Induction acclimatization->tumor_induction dosing This compound Administration tumor_induction->dosing monitoring Monitoring (Tumor Growth, Health) dosing->monitoring endpoint Endpoint Data Collection (e.g., Imaging, Tissue Harvest) monitoring->endpoint analysis Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

References

Technical Support Center: Overcoming Solubility Issues with Kalkitoxin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Kalkitoxin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (KT) is a potent lipopeptide natural product isolated from the marine cyanobacterium Moorea producens (previously Lyngbya majuscula).[1][2][3][4] Its lipopeptidic nature, characterized by a fatty acid-like chain, contributes to its biological activity but also results in poor aqueous solubility.[5] This hydrophobicity can lead to experimental challenges such as precipitation, aggregation, and inaccurate concentration measurements, ultimately affecting the reproducibility and reliability of results.

Q2: What are the initial signs of this compound solubility problems in my experiment?

Look for the following indicators:

  • Visible Precipitate: You may see a film, crystals, or cloudiness in your stock solution vial or after diluting it into aqueous buffers or cell culture media.

  • High Variability in Results: Poor solubility can lead to inconsistent concentrations between experiments, causing significant variability in your data.

  • Loss of Activity: If this compound crashes out of solution, its effective concentration is reduced, leading to a lower-than-expected biological effect.

  • Cell Toxicity Artifacts: Precipitated compound can cause mechanical stress or non-specific toxicity to cells, confounding your experimental results.

Q3: What is the recommended solvent for creating a primary stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic compounds for in vitro studies.[4][6] It is a polar aprotic solvent capable of dissolving both nonpolar and polar compounds and is miscible with a wide range of aqueous buffers and cell culture media.[6]

Q4: How can I minimize the final concentration of organic solvent in my experiment?

While a solvent like DMSO is necessary for the initial stock, its concentration in the final working solution should be minimized to avoid solvent-induced artifacts. A common practice is to keep the final DMSO concentration at or below 0.1% in cell-based assays.[7] This requires preparing a concentrated primary stock that allows for a high dilution factor. For example, to achieve a final concentration of 100 nM this compound with 0.1% DMSO, you would need a 100 µM stock solution in 100% DMSO.

Troubleshooting Guides

Problem 1: My this compound stock solution has a visible precipitate.

Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, or the temperature may have dropped, causing it to crystallize.

Solution:

  • Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. This can often redissolve precipitated compound.

  • Vortexing/Sonication: Gently vortex the vial. If warming is insufficient, sonicate the solution for a few minutes to break up aggregates and aid dissolution.

  • Dilution: If the precipitate persists, the stock may be too concentrated. Dilute the stock solution to a lower concentration with the same solvent.

  • Solvent Change: While DMSO is standard, for very high concentrations, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) could be tested, though their compatibility with downstream assays must be verified.[7]

Problem 2: this compound precipitates when I add it to my aqueous buffer or cell culture medium.

Cause: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. The drastic change in polarity causes the hydrophobic compound to crash out of solution.

Solution:

  • Increase Dilution Factor: Prepare a more dilute intermediate stock solution in your organic solvent before the final dilution into the aqueous phase.

  • Modify Dilution Technique: Add the this compound stock solution dropwise to the aqueous buffer while vortexing vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

  • Use a Carrier Protein: For in vitro assays, adding a carrier protein like bovine serum albumin (BSA) to the final buffer can help maintain the solubility of hydrophobic compounds. A final concentration of 0.1% BSA is often effective.

  • Formulation with Solubilizing Agents: Consider using formulation strategies such as cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[8][9]

Quantitative Data Summary

Table 1: Recommended Solvents and Working Concentrations
Solvent/VehicleUse CaseRecommended Max Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO)Primary Stock Solution≤ 0.5% (cell-based assays)[7]Most common solvent for initial solubilization.[6] Ensure final concentration is non-toxic to your experimental system.
EthanolPrimary Stock Solution≤ 1.0%An alternative to DMSO, but can have biological effects at higher concentrations.
Pluronic F-68Formulation Additive0.01% - 0.1%A non-ionic surfactant that can help prevent precipitation in aqueous solutions.
Cyclodextrins (e.g., HP-β-CD)Formulation AdditiveVaries (typically mM range)Can form inclusion complexes to enhance solubility.[9] Requires empirical testing.
Bovine Serum Albumin (BSA)Carrier Protein0.1% - 1%Can bind to hydrophobic compounds and keep them in solution, especially in serum-free media.
Table 2: Reported Biological Activity of this compound
Biological EffectCell Line / SystemEffective Concentration (IC₅₀ / EC₅₀)Reference
Inhibition of HIF-1 ActivationT47D Breast Tumor Cells5.6 nM[2][3][10]
Inhibition of Vascular CalcificationVascular Smooth Muscle Cells20 nM (significant effect)[1][11]
Cytotoxicity (MTT Assay)MDA-MB-231 Breast Cancer Cells27.64 µM[4]
NeurotoxicityRat Cerebellar Granule Neurons3.86 nM (LC₅₀)[2]
Sodium Channel BlockingMurine Neuro-2a Cells1 nM[2][12]

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder (Molar Mass: 366.61 g/mol [5]) in a sterile microcentrifuge tube. For 1 mL of a 1 mM stock, you would need 0.367 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes.

  • Warming (if necessary): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.

  • Sterilization: If required for cell culture, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of a 100 nM final concentration from a 1 mM stock solution, ensuring the final DMSO concentration is 0.1%.

  • Intermediate Dilution: Prepare a 100 µM intermediate stock by diluting 10 µL of the 1 mM primary stock into 90 µL of sterile DMSO. Vortex to mix.

  • Final Dilution: Add the appropriate volume of the 100 µM intermediate stock to your pre-warmed cell culture medium. To achieve a 100 nM final concentration, you would add 1 µL of the 100 µM stock to every 1 mL of medium (a 1:1000 dilution).

  • Mixing: Immediately after adding the this compound, vortex or invert the tube of medium gently but thoroughly to ensure rapid and even dispersion.

  • Application: Add the this compound-containing medium to your cells promptly. Do not store the final working solution for extended periods as the compound may precipitate over time.

Visualizations

This compound's Mechanism of HIF-1 Inhibition

This compound inhibits the Hypoxia-Inducible Factor-1 (HIF-1) pathway by disrupting mitochondrial function.[2][3] It specifically targets Complex I of the electron transport chain (ETC), which reduces oxygen consumption.[10] This disruption prevents the stabilization of the HIF-1α subunit, even under hypoxic conditions, leading to its degradation and blocking the transcription of hypoxia-response genes like VEGF.[2][10]

Kalkitoxin_HIF1_Pathway cluster_mito Mitochondrial Respiration This compound This compound ETC_Complex_I ETC Complex I This compound->ETC_Complex_I Inhibits Mito Mitochondrion O2_Consumption O₂ Consumption ETC_Complex_I->O2_Consumption Drives HIF1a_Stabilization HIF-1α Stabilization O2_Consumption->HIF1a_Stabilization Reduces O₂ for PHD-mediated degradation, thus stabilizing HIF-1α HIF1a_Degradation HIF-1α Degradation HIF1a_Stabilization->HIF1a_Degradation Opposes HIF1_Complex HIF-1 Complex (HIF-1α + HIF-1β) HIF1a_Stabilization->HIF1_Complex Forms VEGF_Gene VEGF Gene Transcription HIF1_Complex->VEGF_Gene Activates Angiogenesis Angiogenesis VEGF_Gene->Angiogenesis Promotes Hypoxia Hypoxia (Low O₂) Hypoxia->HIF1a_Stabilization Induces

Caption: this compound inhibits the HIF-1 signaling pathway.

Experimental Workflow for Troubleshooting Solubility

This workflow provides a systematic approach to diagnosing and solving solubility issues encountered during experiments with this compound.

Troubleshooting_Workflow Start Start: Observe Precipitate/Variability Check_Stock Is the Stock Solution Clear? Start->Check_Stock Troubleshoot_Stock Troubleshoot Stock: 1. Warm to 37°C 2. Vortex/Sonicate 3. Dilute with Solvent Check_Stock->Troubleshoot_Stock No Check_Dilution Does Precipitate Form in Aqueous Medium? Check_Stock->Check_Dilution Yes Troubleshoot_Stock->Check_Stock Troubleshoot_Dilution Optimize Dilution: 1. Add stock to vortexing medium 2. Use intermediate dilution step 3. Lower final concentration Check_Dilution->Troubleshoot_Dilution Yes Success Proceed with Experiment Check_Dilution->Success No Troubleshoot_Dilution->Check_Dilution Formulation Consider Formulation Aids: - Add Carrier (e.g., 0.1% BSA) - Use Surfactant (e.g., Pluronic) - Use Cyclodextrin Troubleshoot_Dilution->Formulation If still issues Formulation->Success If successful Failure Re-evaluate Experiment: - Choose different solvent - Redesign concentration range Formulation->Failure If unsuccessful

Caption: Workflow for addressing this compound solubility issues.

References

Ensuring stability and proper storage of Kalkitoxin solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability and proper storage of Kalkitoxin solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available research, Dimethyl Sulfoxide (DMSO) and isopropanol (B130326) are suitable solvents for preparing this compound stock solutions.[1] For most in vitro cellular assays, starting with a high-concentration stock in anhydrous, high-purity DMSO is recommended to minimize the final solvent concentration in your experiment.

Q2: How should I store this compound stock solutions?

A2: To ensure maximum stability, this compound stock solutions should be stored at -20°C for short- to medium-term storage.[1] For long-term storage, while specific data for this compound is unavailable, storing aliquots at -80°C is a common practice for preserving the integrity of lipopeptides. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What is the known stability of this compound in solution?

A3: There is limited published data on the long-term stability of this compound in solution. However, studies on other peptides suggest that stability is influenced by solvent, temperature, and pH. For instance, some peptides show optimal stability in DMSO at low temperatures. In aqueous solutions, the pH can significantly impact stability, with acidic conditions often being more favorable for some peptides. Researchers should ideally conduct their own stability assessments for their specific experimental conditions.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, it is recommended to:

  • Prepare fresh working solutions from a frozen stock for each experiment.

  • Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Protect solutions from direct light, especially if photostability has not been determined.

  • Maintain a consistent and appropriate pH for aqueous working solutions, if known.

  • Keep the final concentration of organic solvents (like DMSO) in your assay as low as possible (typically below 0.5% v/v) to avoid solvent-induced effects on your experimental system.[1]

Troubleshooting Guides

Problem: I am seeing inconsistent or lower-than-expected activity of this compound in my assays.

  • Possible Cause 1: Degradation of stock solution.

    • Troubleshooting:

      • Verify the storage conditions of your stock solution. Was it stored at the recommended temperature?

      • How many times has the stock solution been freeze-thawed? If more than a few times, prepare a fresh stock solution from solid this compound.

      • Consider the age of the stock solution. For long-term studies, it is advisable to use a freshly prepared stock.

  • Possible Cause 2: Degradation of working solution.

    • Troubleshooting:

      • Are you preparing fresh working solutions for each experiment? If not, the this compound in your diluted aqueous solution may be degrading over time.

      • What is the pH of your final assay buffer? While the optimal pH for this compound stability is not definitively established, peptides can be sensitive to pH. If possible, conduct a pilot experiment to assess activity in buffers of slightly different pH values.

  • Possible Cause 3: Precipitation of this compound.

    • Troubleshooting:

      • Visually inspect your working solution for any signs of precipitation, especially after dilution from the DMSO stock into an aqueous buffer.

      • This compound is a lipopeptide and may have limited solubility in aqueous solutions. Ensure the final concentration in your assay does not exceed its solubility limit in the chosen buffer. You may need to optimize the final DMSO concentration or use a different solvent system if solubility is an issue.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound

ParameterRecommendationRationale/Remarks
Stock Solution Solvent Anhydrous DMSO, IsopropanolCommonly used in published studies.[1] DMSO is suitable for most cell-based assays.
Storage Temperature -20°C (Short- to Medium-Term)Standard practice for preserving peptide and lipopeptide solutions.[1]
-80°C (Long-Term)Recommended best practice for long-term storage to minimize degradation.
Storage Format Single-use aliquotsMinimizes degradation from repeated freeze-thaw cycles.
Light Exposure Protect from lightGeneral best practice for complex organic molecules as photostability is unknown.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.

    • Aliquot the stock solution into single-use, amber vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability via a Bioassay

  • Objective: To determine the stability of a this compound working solution over time at a specific temperature.

  • Procedure:

    • Prepare a fresh working solution of this compound in your assay buffer at the desired concentration.

    • Perform your standard bioassay immediately with an aliquot of the fresh working solution (Time 0).

    • Store the remaining working solution at the desired temperature (e.g., 4°C or room temperature), protected from light.

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the stored working solution and perform the same bioassay.

    • Compare the biological activity at each time point to the activity at Time 0. A significant decrease in activity indicates degradation.

Visualizations

Experimental_Workflow_for_Kalkitoxin_Preparation Workflow for this compound Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw For each experiment dilute Prepare Working Solution in Assay Buffer thaw->dilute assay Perform Experiment dilute->assay

Caption: Workflow for preparing and using this compound solutions.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Activity cluster_stock_issues Stock Solution Issues cluster_working_issues Working Solution Issues cluster_solubility_issues Solubility Issues start Inconsistent/Low Activity Observed check_stock Check Stock Solution Integrity start->check_stock check_working Check Working Solution check_stock->check_working Stock OK improper_storage Improper Storage Temp? check_stock->improper_storage Issue Found check_solubility Check for Precipitation check_working->check_solubility Working Soln OK not_fresh Not Prepared Fresh? check_working->not_fresh Issue Found precipitation Visible Precipitate? check_solubility->precipitation Issue Found remedy_stock Prepare Fresh Stock Solution improper_storage->remedy_stock freeze_thaw Multiple Freeze-Thaw Cycles? freeze_thaw->remedy_stock old_stock Stock Solution Aged? old_stock->remedy_stock remedy_working Prepare Fresh & Test pH not_fresh->remedy_working ph_issue Unfavorable pH? ph_issue->remedy_working remedy_solubility Optimize Solvent/Concentration precipitation->remedy_solubility

Caption: Logical flow for troubleshooting this compound activity issues.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of Kalkitoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Kalkitoxin. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a lipopeptide natural product isolated from the marine cyanobacterium Moorea producens (previously Lyngbya majuscula).[1][2] Its primary, on-target mechanism of action is the potent blockade of voltage-sensitive sodium channels, leading to neurotoxicity.[2][3] It has also been noted for its ichthyotoxic (toxic to fish) properties.[4]

Q2: What are the known or potential off-target effects of this compound?

Beyond its potent neurotoxic effects, this compound has demonstrated several off-target activities that are crucial to consider during experimental design and data interpretation. These include:

  • Cytotoxicity: this compound exhibits cytotoxic effects in various tumor cell lines, often through a delayed mechanism.[2][3]

  • Mitochondrial Respiration Inhibition: It can suppress mitochondrial oxygen consumption by targeting the electron transport chain at complex I.[2][3]

  • Inhibition of Hypoxic Signaling: this compound can inhibit the hypoxia-inducible factor-1 (HIF-1) activation in tumor cells, a key regulator of oxygen homeostasis.[2][3]

  • Alteration of Signaling Pathways: Studies have shown that this compound can affect signaling pathways such as RUNX-2, which is involved in osteoblast differentiation, and the JAK2/STAT3 pathway, which is implicated in cancer progression.[1][5]

  • NMDA Receptor-Mediated Neurotoxicity: Some studies have shown that the neurotoxicity of this compound can be prevented by NMDA receptor antagonists, suggesting a potential interaction with this pathway.[6]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target (voltage-gated sodium channel inhibition) and off-target effects is critical for accurate interpretation of results. Here are some strategies:

  • Use Control Compounds: Compare the cellular effects of this compound with other known voltage-gated sodium channel blockers that have different chemical structures. If an observed effect is unique to this compound, it is more likely to be an off-target effect.

  • Concentration-Response Analysis: On-target effects are typically observed at concentrations consistent with the known affinity of this compound for its primary target (low nanomolar range for sodium channels). Off-target effects may require higher concentrations to manifest.[7]

  • Genetic Knockout/Knockdown: If feasible in your experimental system, knocking out or knocking down the putative on-target (a specific sodium channel subunit) should abrogate the on-target effects. If the effect persists, it is likely an off-target phenomenon.[7]

  • Phenotypic Screening: Assess the overall cellular or organismal effects of this compound to identify unexpected biological activities that may point towards off-target interactions.[8]

Troubleshooting Guides

Issue: I am observing significant cytotoxicity in my cell line, which is not the intended focus of my study.

  • Possible Cause: this compound is known to induce a delayed cytotoxic effect in several cell lines, which may be an off-target effect independent of its neurotoxic properties.[2][3]

  • Troubleshooting Steps:

    • Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value for cytotoxicity in your specific cell line and observe the kinetics of cell death. This can help you find a concentration and time point where the on-target effect is observable with minimal off-target cytotoxicity.

    • Investigate the Mechanism of Cell Death: Use assays to determine if the cell death is due to apoptosis or necrosis. This can provide clues about the underlying off-target pathway.

    • Consider a Different Cell Line: If your experimental goals allow, switching to a cell line that is less sensitive to the cytotoxic effects of this compound might be an option.

Issue: My experimental results are inconsistent across different batches of this compound.

  • Possible Cause: The purity and stability of natural products like this compound can vary between batches. Degradation of the compound can also lead to inconsistent results.

  • Troubleshooting Steps:

    • Verify Compound Purity: Whenever possible, obtain a certificate of analysis for your this compound batch. High-performance liquid chromatography (HPLC) or mass spectrometry can be used to assess purity.

    • Ensure Proper Storage: Store this compound according to the supplier's recommendations, typically in a dry, dark place at low temperatures to prevent degradation.

    • Prepare Fresh Solutions: Prepare working solutions of this compound fresh for each experiment from a stable stock solution to minimize degradation in aqueous media.

Quantitative Data Summary

ParameterValueCell Line / SystemReference
IC50 (HIF-1 Activation Inhibition) 5.6 nMT47D breast tumor cells[2]
IC50 (Cytotoxicity) 27.64 µMMDA-MB-231 breast cancer cells[5]
LC50 (Neurotoxicity) 3.86 nMPrimary rat cerebellar granule neurons[6]
LC50 (Ichthyotoxicity) 700 nMCarassius auratus (Goldfish)[4]
LC50 (Brine Shrimp Toxicity) 170 nMArtemia salina[4]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Kinase Profiling

To investigate potential off-target effects on protein kinases, a broad kinase screen is recommended. This is often performed as a service by specialized companies.

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Kinase Panel Selection: Choose from a wide range of available kinase panels, covering different families of the human kinome.[9]

  • Screening: The service provider will perform high-throughput screening of your compound against the selected kinase panel, typically using radiometric or fluorescence-based assays.

  • Data Analysis: The results are usually provided as a percentage of kinase activity inhibition at a single concentration of this compound.

  • Hit Validation: For any significant "hits" (kinases that are strongly inhibited), follow-up studies should be conducted to determine the IC50 value and confirm the interaction.

Mandatory Visualizations

experimental_workflow cluster_problem Observed Anomaly cluster_investigation Initial Investigation cluster_off_target_id Off-Target Identification cluster_mitigation Mitigation Strategy A Unexpected Phenotype (e.g., cytotoxicity, altered signaling) B Concentration-Response Curve A->B C Compare with Known On-Target Potency B->C D Broad Profiling Assays C->D If discrepancy exists G Use Lowest Effective Concentration C->G If consistent E Kinase Profiling D->E F Gene Expression Analysis D->F H Employ Control Compounds G->H I Genetic Validation of Target H->I

Caption: A logical workflow for identifying and mitigating off-target effects of this compound.

signaling_pathways cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC Inhibits Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibits JAK2STAT3 JAK2/STAT3 Pathway This compound->JAK2STAT3 Affects RUNX2 RUNX-2 Pathway This compound->RUNX2 Affects Neurotoxicity Neurotoxicity VGSC->Neurotoxicity Leads to HIF1 HIF-1 Activation Mitochondria->HIF1 Suppresses Cytotoxicity Cytotoxicity HIF1->Cytotoxicity AlteredGeneExp Altered Gene Expression JAK2STAT3->AlteredGeneExp RUNX2->AlteredGeneExp

Caption: Known on-target and off-target signaling pathways affected by this compound.

References

Troubleshooting inconsistent results in Kalkitoxin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Kalkitoxin Experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (KT)? A1: this compound is a lipopeptide toxin originally isolated from the marine cyanobacterium Moorea producens (previously Lyngbya majuscula).[1][2][3] It is a biologically active compound known to suppress cell division, reduce inflammation, and exhibit neurotoxic and cytotoxic properties.[1][2][3][4]

Q2: What is the primary mechanism of action of this compound? A2: this compound has multiple reported mechanisms. A primary action is the inhibition of hypoxia-inducible factor-1 (HIF-1) activation by suppressing mitochondrial oxygen consumption at the electron transport chain (ETC) complex I.[3][5][6] It also interacts with voltage-sensitive sodium channels and shows N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[3][4][5] In vascular smooth muscle cells, it has been shown to attenuate calcification by inhibiting the RUNX-2 signaling pathway.[1][7]

Q3: How should I prepare and store this compound? A3: this compound is typically provided as a lyophilized solid and should be stored desiccated at -20°C.[8] For experiments, prepare a concentrated stock solution in a sterile organic solvent like DMSO.[2] This stock solution should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C, where it is generally usable for up to one month.[8] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[9]

Q4: Is this compound cytotoxic to all cell lines? A4: The cytotoxicity of this compound is cell line- and exposure time-dependent.[3][5] For example, it potently inhibits HIF-1 in T47D breast cancer cells at low nanomolar concentrations with minimal cytotoxicity at 16 hours, but shows delayed cytotoxicity in colon tumor cells in 7-day assays.[3][5] It's crucial to determine the optimal concentration and time course for your specific cell line.

Troubleshooting Guides

Section 1: Inconsistent Cell Viability / Cytotoxicity Assay Results

Q: My IC50 value for this compound varies significantly between experiments in the same cell line. What could be the cause? A: Inconsistent IC50 values in cytotoxicity assays (e.g., MTT, SRB) can arise from several factors:

  • Cell Seeding Density: Ensure you use a consistent number of cells for each experiment and that cells are in the logarithmic growth phase. Seeding too few or too many cells can alter the apparent cytotoxicity.

  • Inconsistent Compound Dilution: Prepare fresh serial dilutions of this compound from a validated stock for each experiment. Errors in pipetting can lead to significant variations.

  • Variable Incubation Time: The cytotoxic effects of this compound can be time-dependent.[3][5] Strictly adhere to the pre-determined incubation period for all experiments.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is identical and non-toxic across all wells, including controls.[9]

Q: I am observing higher cell viability (or absorbance) at the highest concentrations of this compound in my MTT assay. Is this a real effect? A: This is likely an artifact. At high concentrations, some compounds can chemically reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal that can be misinterpreted as increased cell viability.[10]

  • Troubleshooting Step: Run a cell-free control experiment where you incubate this compound at the same high concentrations with the MTT reagent in culture medium alone. If you observe a color change (increase in absorbance), it confirms a direct chemical interaction.

  • Solution: If a direct interaction is confirmed, the MTT assay is not suitable. Consider alternative viability assays such as Trypan Blue exclusion, CellTiter-Glo®, or a lactate (B86563) dehydrogenase (LDH) release assay.[10]

Section 2: Issues with Cell Migration and Invasion Assays

Q: In my wound healing (scratch) assay, the migration rate of this compound-treated cells is inconsistent. A: Variability in wound healing assays can be caused by:

  • Scratch Width: The initial width of the "wound" must be as consistent as possible across all wells. Use a p200 pipette tip or a dedicated scratch-making tool for uniformity.

  • Cell Density: The cell monolayer should be 100% confluent at the time of the scratch. A non-uniform monolayer will lead to uneven migration.

  • Cytotoxicity vs. Migration Inhibition: Ensure the concentrations of this compound used are not significantly cytotoxic within the timeframe of your assay. You want to inhibit migration, not kill the cells. Perform a parallel cytotoxicity assay at the same concentrations and time point to confirm cell viability.[2] For example, in MDA-MB-231 cells, concentrations below 100 nM were found to be non-cytotoxic at 48 hours and were suitable for migration assays.[2]

Q: The number of cells migrating through the transwell membrane varies greatly, even in replicate wells. A: This issue in transwell migration/invasion assays can be attributed to:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension is added to the top chamber. Cell clumps will lead to uneven distribution.

  • Pore Clogging: Seeding too many cells can clog the membrane pores, impeding migration. Optimize the cell number for your specific chamber and cell type.

  • Chemoattractant Gradient: Ensure the chemoattractant (e.g., FBS) in the lower chamber is at an optimal and consistent concentration.

  • Incubation Time: The incubation time must be optimized. Too short, and few cells will migrate; too long, and cells may overgrow or deplete the chemoattractant. For MDA-MB-231 cells, a 24-hour incubation has been used successfully.[2][11]

Data Summary Tables

Table 1: Reported IC50 and Effective Concentrations of this compound

Cell Line / ModelAssay TypeConcentration / IC50Exposure TimeReference
T47D (Breast Cancer)HIF-1 Activation InhibitionIC50: 5.6 nM16 hours[3][5]
MDA-MB-231 (Breast Cancer)MTT AssayIC50: 27.64 µM24-72 hours[2]
MDA-MB-231 (Breast Cancer)Migration/Invasion Assay25, 50, 100 nM (Effective)16-24 hours[2]
Rat Cerebellar Granule NeuronsCytotoxicityLC50: 3.86 nMNot Specified[4]
VSMCs (Vascular Smooth Muscle)CytotoxicityNon-toxic below 80 nM48 hours[1]
VSMCs (Vascular Smooth Muscle)Calcification Inhibition20 nM (Effective)Not Specified[1]
HepG2 (Hepatocarcinoma)CytotoxicityIC50: 3.2 ng/mLNot Specified[12]

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from methodologies used in this compound studies.[1][2]

  • Cell Seeding: Seed cells (e.g., 4 x 10³ MDA-MB-231 cells/well) in a 96-well plate and allow them to adhere overnight.[2]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]

  • Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[1][2]

Protocol 2: Transwell Migration Assay

This protocol is based on studies investigating this compound's effect on cancer cell motility.[2][11]

  • Chamber Preparation: Place 8.0 µm pore size transwell inserts into a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of complete medium (e.g., DMEM with 10% FBS) to the lower chamber of each well.

  • Cell Seeding: Resuspend cells (e.g., 1 x 10⁵ MDA-MB-231 cells) in 100 µL of serum-free medium. Add the cell suspension to the upper chamber of the insert.

  • Treatment: Add the desired concentrations of this compound to the medium in both the upper and lower chambers to ensure a stable gradient is not formed and the effect is on motility itself.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde, then stain with 0.1% crystal violet solution.

  • Quantification: Wash the inserts, allow them to dry, and count the stained cells in several representative fields under an inverted microscope.

Visualizations

Diagram 1: this compound's Inhibition of the HIF-1 Pathway

HIF1_Pathway This compound's Mechanism of Action on HIF-1 Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Cell Cytoplasm & Nucleus ETC_I ETC Complex I O2_Consumption O₂ Consumption ETC_I->O2_Consumption drives Hypoxia Hypoxia (Low O₂) HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a HIF-1α HIF1a_Stabilization->HIF1a HIF1_Complex HIF-1 Complex HIF1a->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex VEGF_Induction VEGF Gene Induction HIF1_Complex->VEGF_Induction Angiogenesis Angiogenesis VEGF_Induction->Angiogenesis This compound This compound This compound->ETC_I

Caption: this compound inhibits mitochondrial complex I, suppressing O₂ consumption and blocking HIF-1α stabilization.

Diagram 2: Troubleshooting Workflow for Inconsistent Cytotoxicity Data

MTT_Troubleshooting Troubleshooting Workflow: Inconsistent IC50 Results Start Inconsistent IC50 Results Check_Cells Verify Cell Health & Density - Logarithmic growth phase? - Consistent seeding number? Start->Check_Cells Check_Compound Review Compound Handling - Fresh dilutions? - Correct solvent concentration? - Aliquoted stock? Check_Cells->Check_Compound Cells OK Resolved Problem Resolved Check_Cells->Resolved Issue Found & Fixed Check_Assay Examine Assay Parameters - Consistent incubation time? - Plate edge effects avoided? Check_Compound->Check_Assay Compound OK Check_Compound->Resolved Issue Found & Fixed Artifact_Test Possible Artifact? (High signal at high conc.) Check_Assay->Artifact_Test Assay OK Check_Assay->Resolved Issue Found & Fixed Run_CellFree Run Cell-Free Control (this compound + MTT, no cells) Artifact_Test->Run_CellFree Yes Artifact_Test->Resolved No, review all steps Artifact_Confirmed Artifact Confirmed Run_CellFree->Artifact_Confirmed Signal Observed Switch_Assay Use Alternative Assay (e.g., Trypan Blue, LDH) Artifact_Confirmed->Switch_Assay Switch_Assay->Resolved

Caption: A logical workflow to diagnose and resolve common sources of inconsistent cytotoxicity data.

References

Technical Support Center: Improving Reproducibility of Kalkitoxin-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility and reliability of Kalkitoxin-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: this compound is a lipophilic compound and should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to prepare high-concentration stock solutions in 100% DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.[1]

Q2: I'm observing precipitate in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?

A2: Precipitate formation is a common issue with lipophilic compounds like this compound when introduced into aqueous cell culture media.[1] This can be caused by:

  • Exceeding Solubility Limit: The concentration of this compound in your final working solution may be too high for the aqueous environment of the cell culture medium.

  • Improper Dilution: Rapidly diluting a concentrated DMSO stock of this compound directly into the aqueous medium can cause it to crash out of solution.

To prevent precipitation, consider the following:

  • Stepwise Dilution: Perform serial dilutions of your this compound stock solution in cell culture medium, vortexing gently between each dilution step.

  • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound solution.

  • Kinetic Solubility Test: Perform a kinetic solubility assay to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.[1]

Q3: My IC50 values for this compound vary significantly between experiments. What are the potential sources of this variability?

A3: Inconsistent IC50 values are a frequent challenge in cell-based assays and can be attributed to several factors:

  • Cell Passage Number and Health: The physiological state of your cells can impact their sensitivity to this compound. Use cells within a consistent and low passage number range, and ensure they are healthy and in the logarithmic growth phase at the time of the experiment.

  • Cell Seeding Density: Variations in the initial number of cells seeded can lead to different IC50 values. It is crucial to use a consistent and optimized cell seeding density for each experiment.

  • Compound Stability: Ensure your this compound stock solution is stored properly and has not degraded. Avoid repeated freeze-thaw cycles.

  • Assay Incubation Time: The duration of cell exposure to this compound can significantly affect the IC50 value. Optimize and maintain a consistent incubation time for your specific cell line and assay.

  • Assay-Specific Factors: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay can influence the determined IC50 value.

Troubleshooting Guides

Issue 1: High Background or False Positives in Cytotoxicity Assays
  • Symptom: High absorbance/fluorescence in "no cell" or "vehicle control" wells.

  • Possible Cause & Solution:

    • Compound Interference: this compound, being a natural product, might possess inherent fluorescent or colorimetric properties that interfere with the assay readout.

      • Solution: Run a control plate with this compound in cell-free medium to measure its intrinsic signal and subtract this background from your experimental values.

    • Contamination: Microbial contamination of the cell culture or reagents can lead to false-positive signals.

      • Solution: Regularly test your cell cultures for mycoplasma and other contaminants. Use sterile techniques and fresh, sterile reagents.

Issue 2: Low Signal-to-Noise Ratio in Calcium Influx Assays
  • Symptom: Weak fluorescent signal or difficulty in distinguishing the signal from background noise.

  • Possible Cause & Solution:

    • Inadequate Dye Loading: Insufficient loading of the calcium indicator dye (e.g., Fluo-4 AM) into the cells.

      • Solution: Optimize the dye concentration and incubation time for your specific cell line. Ensure that the dye is not expired and has been stored correctly.

    • Dye Extrusion: Some cell types actively pump out fluorescent dyes.

      • Solution: Consider using probenecid, an anion-exchange transport inhibitor, during the dye loading step to prevent dye extrusion.[2]

    • Photobleaching: Excessive exposure of the fluorescent dye to excitation light can cause photobleaching and reduce the signal.

      • Solution: Minimize the exposure time and intensity of the excitation light. Use an anti-fade reagent if compatible with your assay.

Issue 3: Inconsistent Results in Cell Migration/Invasion Assays
  • Symptom: High variability in the number of migrated/invaded cells between replicate wells or experiments.

  • Possible Cause & Solution:

    • Uneven Cell Seeding: Inconsistent cell numbers at the start of the assay.

      • Solution: Ensure a single-cell suspension before seeding and pipette carefully to distribute cells evenly.

    • Scratches in Wound Healing Assays: Variability in the width and straightness of the scratch.

      • Solution: Use a consistent tool and technique to create the scratch. Image the same field of view at each time point.

    • Matrigel Inconsistency (Invasion Assays): Variations in the thickness and polymerization of the Matrigel layer.

      • Solution: Use pre-coated plates or carefully follow the manufacturer's instructions for coating to ensure a uniform layer.

Quantitative Data Summary

The following tables summarize the reported IC50 and EC50 values for this compound in various assays and cell lines. These values can serve as a reference for experimental design.

Table 1: IC50 Values of this compound in Cytotoxicity and Proliferation Assays

Cell LineAssay TypeIC50 ValueReference
T47D (Breast Cancer)HIF-1 Activation5.6 nM[3]
MDA-MB-231 (Breast Cancer)MTT Assay27.64 µM[4]
Rat Cerebellar Granule NeuronsCytotoxicity3.86 ± 1.91 nM[5]
Fertilized Sea Urchin EmbryoCell Division~25 nM[3]
HepG2 (Hepatocarcinoma)Cytotoxicity3.2 ng/mL[6]

Table 2: EC50 Values of this compound in Functional Assays

Assay SystemAssay TypeEC50 ValueReference
Mouse Neuro-2a CellsVoltage-Sensitive Sodium Channel Blocking1 nM[3]

Key Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the key steps for assessing the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (in DMSO)

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.[7]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Calcium Influx Assay using Fluo-4 AM

This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound using the fluorescent indicator Fluo-4 AM.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Fluo-4 AM (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (optional)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities and injectors

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. For example, mix Fluo-4 AM with an equal volume of Pluronic F-127, and then dilute in HBSS to a final concentration of 2-5 µM.[8] Probenecid can be added at this step to prevent dye leakage.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[9]

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

  • Baseline Reading: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for a short period (e.g., 1-2 minutes) with excitation at ~490 nm and emission at ~525 nm.[9]

  • Compound Addition: Program the instrument to inject a specific volume of the this compound working solution into the wells while continuing to record the fluorescence kinetically.

  • Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the full calcium response.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be expressed as a ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Kalkitoxin_Troubleshooting_Workflow Troubleshooting Workflow for this compound Assays start Inconsistent or Unexpected Results check_compound 1. Check this compound Solution start->check_compound check_cells 2. Evaluate Cell Health & Culture Conditions check_compound->check_cells Compound OK sub_compound1 Precipitation? check_compound->sub_compound1 Issue Found check_assay 3. Review Assay Protocol & Parameters check_cells->check_assay Cells Healthy sub_cells1 Contamination? check_cells->sub_cells1 Issue Found analyze_data 4. Re-evaluate Data Analysis check_assay->analyze_data Protocol Correct sub_assay1 Incorrect Incubation Time? check_assay->sub_assay1 Issue Found resolve Problem Resolved analyze_data->resolve Analysis Validated sub_compound2 Degradation? sub_compound1->sub_compound2 sub_cells2 High Passage #? sub_cells1->sub_cells2 sub_assay2 Assay Interference? sub_assay1->sub_assay2

Caption: A logical workflow for troubleshooting common issues in this compound-based assays.

RUNX2_Signaling_Pathway This compound's Effect on the RUNX-2 Signaling Pathway This compound This compound bmp2 BMP-2 This compound->bmp2 Inhibits smad4 SMAD4 This compound->smad4 Inhibits runx2 RUNX-2 This compound->runx2 Inhibits bmp2->smad4 Activates smad4->runx2 Activates osteogenic_genes Osteogenic Genes (Collagen 1α, Osteopontin, etc.) runx2->osteogenic_genes Upregulates calcification Vascular Smooth Muscle Cell Calcification osteogenic_genes->calcification

Caption: this compound inhibits vascular smooth muscle cell calcification by downregulating the BMP-2/SMAD4/RUNX-2 signaling pathway.[10]

HIF1_Signaling_Pathway This compound's Effect on the HIF-1α Signaling Pathway This compound This compound mitochondria Mitochondrial Electron Transport Chain (Complex I) This compound->mitochondria Inhibits oxygen_consumption Mitochondrial Oxygen Consumption mitochondria->oxygen_consumption hif1a_stabilization HIF-1α Stabilization oxygen_consumption->hif1a_stabilization Suppresses (Normoxia) hypoxia Hypoxia hypoxia->hif1a_stabilization Induces hif1_activation HIF-1 Activation hif1a_stabilization->hif1_activation vegf VEGF Expression hif1_activation->vegf Upregulates angiogenesis Angiogenesis vegf->angiogenesis

Caption: this compound inhibits HIF-1α activation by suppressing mitochondrial oxygen consumption, leading to reduced angiogenesis.

References

Technical Support Center: Experimental Design with Kalkitoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kalkitoxin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (KT) is a lipopeptide neurotoxin isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2][3] Its mechanism of action is multifaceted, involving the blockage of voltage-sensitive sodium channels[1][2], suppression of mitochondrial oxygen consumption at the electron transport chain (ETC) complex I[1][4][5], and modulation of signaling pathways such as RUNX-2 and HIF-1.[6][7]

Q2: What are the common research applications of this compound?

A2: this compound is utilized in various research areas, including:

  • Cancer Research : Investigating its anti-metastatic effects, particularly in breast cancer, by inhibiting cell migration and invasion.[2][3] It has also been studied for its cytotoxic effects on colon tumor cells.[1][4]

  • Cardiovascular Research : Studying its role in attenuating vascular smooth muscle cell calcification.[6][7]

  • Neurobiology : Examining its neurotoxic effects and its interaction with voltage-sensitive sodium channels.[1][4]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a lipopeptide and may have limited aqueous solubility. It is recommended to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[8] For cell-based assays, this stock solution can then be further diluted in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, lyophilized this compound powder should be stored at -20°C.[9] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[9]

Q5: Is this compound light-sensitive?

Troubleshooting Guides

Cell Viability Assays

Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

A1: Inconsistent IC50 values can arise from several factors:

  • Compound Precipitation : this compound, being a lipopeptide, may precipitate out of solution when diluted into aqueous culture media. This reduces the effective concentration of the compound in your assay, leading to variability.

    • Troubleshooting Tip : Visually inspect your wells for any precipitate after adding this compound. When diluting your DMSO stock, do so in a stepwise manner and gently mix to ensure it remains in solution.[9]

  • Cell Seeding Density : The number of cells seeded per well can significantly impact the outcome of a viability assay.

    • Troubleshooting Tip : Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[10]

  • Incubation Time : The cytotoxic effects of this compound can be time-dependent.[1][4]

    • Troubleshooting Tip : Ensure that the incubation time with this compound is consistent across all experiments. Consider performing a time-course experiment to determine the optimal treatment duration.

Q2: My control cells (vehicle-treated) are showing decreased viability. What should I do?

A2: Decreased viability in your vehicle control group can be due to:

  • DMSO Concentration : High concentrations of DMSO can be toxic to cells.

    • Troubleshooting Tip : Ensure your final DMSO concentration is at a non-toxic level, typically below 0.5%.[9] Run a DMSO toxicity control to determine the tolerance of your specific cell line.

  • Suboptimal Culture Conditions : Over-confluency, nutrient depletion, or contamination can lead to cell death.

    • Troubleshooting Tip : Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase when seeding for an experiment.[10] Regularly check for any signs of contamination.

General Experimental Issues

Q1: I am seeing precipitate in my culture medium after adding the this compound working solution. How can I prevent this?

A1: Precipitation of this compound in your culture medium is a common issue due to its lipophilic nature.

  • Troubleshooting Steps :

    • Stepwise Dilution : When preparing your working solution, dilute your DMSO stock in a stepwise manner into pre-warmed culture medium while gently vortexing.[9]

    • Serum Presence : If your experimental design allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds.

    • Avoid High Concentrations : If precipitation is persistent, you may be exceeding the solubility limit of this compound in your media. Consider using a lower concentration range.

Q2: I am observing unexpected or off-target effects in my experiments. How can I confirm the specificity of this compound's action?

A2: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results.

  • Troubleshooting Strategies :

    • Use of Multiple Cell Lines : Test the effect of this compound on a panel of cell lines with varying expression levels of the putative target to see if the effect correlates with target expression.

    • Rescue Experiments : If this compound's effect is due to inhibition of a specific target, overexpression of that target may rescue the phenotype.

    • Use of Analogs : If available, test the activity of structurally related but inactive analogs of this compound as negative controls.[11]

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (HIF-1 Activation) T47D (Breast Cancer)5.6 nM[4][5]
IC50 (Cytotoxicity) HCT116 (Colon Carcinoma)~2.7 nM (1 ng/mL)[1]
LC50 (Neurotoxicity) Rat Cerebellar Granular Neurons3.86 nM[1]
Non-cytotoxic Concentration Range (up to 48h) MDA-MB-231 (Breast Cancer)25 - 100 nM[2]
Effective Concentration (Inhibition of Vascular Calcification) Vascular Smooth Muscle Cells< 80 nM[7]

Experimental Protocols

General Cell Viability (MTT) Assay Protocol
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment : Prepare serial dilutions of your this compound stock solution in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Kalkitoxin_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis KT_powder This compound (Lyophilized) Stock_Solution High Concentration Stock Solution KT_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution Stock_Solution->Working_Solution Dilute Culture_Medium Culture Medium Culture_Medium->Working_Solution Treatment Treatment Working_Solution->Treatment Cells Cell Culture Cells->Treatment Assay Perform Assay (e.g., Cell Viability, Western Blot) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Results Results Data_Collection->Results

Caption: General experimental workflow for using this compound.

RUNX2_Signaling_Pathway KT This compound RUNX2 RUNX-2 KT->RUNX2 inhibits Ca_plus Ca²⁺ BMP2 BMP-2 Ca_plus->BMP2 induces SMAD4 SMAD4 BMP2->SMAD4 activates SMAD4->RUNX2 activates Osteogenic_Markers Osteogenic Markers (Collagen 1α, Osteopontin) RUNX2->Osteogenic_Markers upregulates Calcification Vascular Calcification Osteogenic_Markers->Calcification

Caption: this compound's effect on the RUNX-2 signaling pathway.

HIF1a_Signaling_Pathway KT This compound Mito Mitochondrial ETC Complex I KT->Mito inhibits O2_Consumption O₂ Consumption Mito->O2_Consumption HIF1a HIF-1α Stabilization O2_Consumption->HIF1a inhibits stabilization Hypoxia Hypoxia Hypoxia->HIF1a HIF1_Activation HIF-1 Activation HIF1a->HIF1_Activation VEGF VEGF HIF1_Activation->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's inhibition of the HIF-1 signaling pathway.

References

Cell line-specific responses to Kalkitoxin treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kalkitoxin treatment. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to help you navigate potential challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (KT) is a lipopeptide derived from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2][3][4][5] Its mechanism of action is cell line-specific. In tumor cells, it inhibits angiogenesis and disrupts cellular hypoxic signaling by blocking mitochondrial electron transport at complex I.[1][3][6][7] In vascular smooth muscle cells, it attenuates calcification through the RUNX-2 signaling pathway.[8][9] Additionally, it has been shown to suppress breast cancer metastasis by inhibiting the JAK2/STAT3, MAPKs, and Akt signaling pathways.[2][5]

Q2: Why am I observing different IC50 values for this compound across different cell lines?

It is expected to observe different IC50 values for this compound in various cell lines.[10] This phenomenon is attributed to "cell-specific responses," where the unique biological and genetic characteristics of each cell line influence its sensitivity to a compound.[10] Factors contributing to these differences include variations in drug uptake, metabolism, and the expression levels of target proteins.[11] For example, this compound potently inhibits hypoxia-induced HIF-1 activation in T47D breast tumor cells with an IC50 of 5.6 nM, while the cytotoxic IC50 in MDA-MB-231 breast cancer cells is 27.64 µM.[1][5]

Q3: My cell viability results with this compound are inconsistent. What could be the cause?

Inconsistent cell viability results can arise from several factors. One key aspect is the duration of exposure to this compound. Studies have shown that this compound can exhibit delayed cytotoxicity, requiring extended exposure times to observe significant effects.[1][3] For instance, in HCT116 colon tumor cells, a 168-hour exposure was necessary to significantly suppress colony formation.[1] Ensure your experimental endpoint is appropriate for the cell line you are using. Other factors that can influence results include the specific cytotoxicity assay used, as different assays measure different cellular parameters, and variations in experimental conditions such as cell density and passage number.[10][12]

Q4: I am not seeing the expected inhibitory effect of this compound on cell migration. What should I check?

If you are not observing the expected anti-migratory effects, consider the following:

  • Concentration: Ensure you are using an appropriate concentration of this compound. For MDA-MB-231 cells, concentrations between 25-100 nM have been shown to significantly decrease wound healing ability and suppress transwell migration.[2][5]

  • Assay Duration: The timing of your assay is crucial. For wound healing assays with MDA-MB-231 cells, effects were observed after 16 hours of treatment, while transwell migration and invasion assays showed results after 24 hours.[2][5]

  • Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase before starting the experiment. Poor cell health can affect their migratory capacity and response to treatment.[11]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High variability in replicate wells of a cell viability assay. 1. Uneven cell seeding. 2. Incomplete dissolution of this compound. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Prepare a fresh stock solution of this compound in a suitable solvent like DMSO and vortex thoroughly. 3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.
Unexpectedly high cytotoxicity in control (untreated) cells. 1. Cell culture contamination. 2. Cells are unhealthy or have a high passage number. 3. Incorrect incubator settings (temperature, CO2, humidity).1. Regularly check for contamination and practice aseptic techniques. 2. Use cells within their recommended passage number and ensure they are in the logarithmic growth phase.[11] 3. Verify and calibrate incubator settings.
This compound appears to have no effect on my cell line. 1. The cell line may be resistant to this compound's mechanism of action. 2. Insufficient treatment duration. 3. Sub-optimal concentration of this compound used.1. Research the specific signaling pathways active in your cell line to see if they align with this compound's known targets. 2. As this compound can have delayed effects, consider extending the treatment duration.[1][3] 3. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Difficulty in reproducing results from published literature. 1. Differences in experimental protocols (e.g., cell density, media supplements). 2. Variation in the purity or source of this compound. 3. Differences in cell line characteristics between labs.1. Carefully review and align your protocol with the published methodology. 2. Ensure you are using a high-purity this compound and note the supplier and lot number. 3. Be aware that cell lines can drift over time; consider obtaining a fresh stock from a reputable cell bank.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines and Assays

Cell LineAssay TypeIC50 ValueReference
T47D (Breast Cancer)HIF-1 Activation Inhibition5.6 nM[1][3][6][7]
MDA-MB-231 (Breast Cancer)Cytotoxicity (MTT Assay)27.64 µM[5]
HCT116 (Colon Cancer)Clonogenic Survival1 ng/mL (~2.7 nM)[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed 4 x 10³ MDA-MB-231 cells per well in a 96-well plate and incubate for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 nM) and incubate for 24 or 48 hours.

  • MTT Addition: Add 0.5 mg/mL of MTT solution to each well and incubate for 2 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 200 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Quantify the absorbance at 570 nm using a spectrophotometer.[2]

Wound Healing Assay
  • Cell Culture: Grow MDA-MB-231 cells to nearly 100% confluence in a multi-well plate.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a 200 µL pipette tip.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove detached cells.

  • This compound Treatment: Add media containing the desired concentrations of this compound (e.g., 0, 25, 50, 100 nM).

  • Incubation and Imaging: Incubate for 16 hours and capture images of the scratch at 10x magnification.[2]

Transwell Migration Assay
  • Cell Seeding: Seed 1 x 10⁵ MDA-MB-231 cells in the upper chamber of a transwell insert (8.0 µm pore size) with 100 µL of serum-free medium.

  • Chemoattractant: Add 600 µL of complete medium with or without this compound to the lower chamber.

  • Incubation: Incubate for 24 hours.

  • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Imaging: Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet. Photograph the stained cells using an inverted fluorescence microscope.[2]

Visualizations

Kalkitoxin_HIF1_Pathway cluster_Mitochondrion Mitochondrion ETC_Complex_I ETC Complex I O2_Consumption Mitochondrial O2 Consumption ETC_Complex_I->O2_Consumption leads to This compound This compound This compound->ETC_Complex_I inhibits HIF1a_Stabilization HIF-1α Stabilization O2_Consumption->HIF1a_Stabilization suppresses HIF1_Activation HIF-1 Activation HIF1a_Stabilization->HIF1_Activation leads to Angiogenic_Factors Angiogenic Factors (e.g., VEGF) HIF1_Activation->Angiogenic_Factors induces

Caption: this compound inhibits HIF-1 activation by blocking mitochondrial ETC Complex I.

Kalkitoxin_Metastasis_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_MAPK MAPK Pathway cluster_Akt Akt Pathway This compound This compound JAK2 p-JAK2 This compound->JAK2 STAT3 p-STAT3 This compound->STAT3 ERK p-ERK This compound->ERK JNK p-JNK This compound->JNK p38 p-p38 This compound->p38 Akt p-Akt This compound->Akt Metastasis Cell Proliferation & Metastasis JAK2->Metastasis STAT3->Metastasis ERK->Metastasis JNK->Metastasis p38->Metastasis Akt->Metastasis

Caption: this compound suppresses breast cancer metastasis by inhibiting key signaling pathways.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Reagents Verify this compound stock (concentration, solubility) Start->Check_Reagents Check_Cells Assess cell health (passage #, contamination) Start->Check_Cells Check_Protocol Review protocol (durations, concentrations) Start->Check_Protocol Dose_Response Perform dose-response and time-course experiment Check_Reagents->Dose_Response Positive_Control Include positive/negative controls Check_Cells->Positive_Control Check_Protocol->Dose_Response Outcome Optimized Results Dose_Response->Outcome Positive_Control->Outcome

Caption: A logical workflow for troubleshooting this compound experiments.

References

Impact of exposure time on Kalkitoxin's biological effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kalkitoxin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

This compound (KT) is a lipopeptide neurotoxin isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2] Its biological effects are time and concentration-dependent, and include:

  • Neurotoxicity: It exhibits potent, exposure time-dependent neurotoxicity towards primary rat cerebellar granular neurons.[2]

  • Cytotoxicity: this compound shows selective cytotoxicity against various cancer cell lines, with a delayed cytotoxic effect observed in colon tumor cells in 7-day clonogenic assays.[2][3]

  • Anti-metastatic activity: It has been shown to suppress the migration and invasion of breast cancer cells.[1][4]

  • Inhibition of Angiogenesis: this compound can inhibit tumor angiogenesis by blocking the induction of angiogenic factors like VEGF.[2]

  • Inhibition of Vascular Calcification: It has been found to attenuate the calcification of vascular smooth muscle cells.[5]

Q2: How should I store and handle this compound?

For long-term stability, it is recommended to store this compound as a stock solution in a suitable solvent such as DMSO at -20°C or -80°C. For use in cell culture experiments, prepare working solutions by diluting the stock in the appropriate cell culture medium. To avoid solvent-induced cytotoxicity, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).

Q3: At what concentrations does this compound typically show biological activity?

The effective concentration of this compound varies depending on the cell type and the biological effect being studied. Here are some reported values:

  • Neurotoxicity: LC50 of 3.86 nM in primary rat cerebellar granular neurons.[2]

  • HIF-1 Inhibition: IC50 of 5.6 nM for inhibiting hypoxia-induced HIF-1 activation in T47D breast tumor cells.[2]

  • Anti-metastatic effects: Significant reduction in wound healing ability of MDA-MB-231 cells at concentrations of 25, 50, and 100 nM.[1]

  • Inhibition of Vascular Calcification: A concentration of 20 nM significantly reduced calcium levels in vascular smooth muscle cells.

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

Q4: My MTT assay results show inconsistent or no dose-dependent cytotoxicity with this compound. What could be the problem?

Several factors can contribute to inconsistent MTT assay results. Here are some troubleshooting steps:

  • Exposure Time: this compound can exhibit delayed cytotoxicity.[2][3] Ensure your incubation time is sufficient. For some cell lines, a longer exposure of 48 to 72 hours or even longer-term assays like the clonogenic assay may be necessary to observe significant effects.

  • Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

  • Compound Stability: While generally stable, ensure your this compound stock has been stored properly and consider preparing fresh dilutions for each experiment.

  • MTT Assay Interference: Some compounds can interfere with the MTT reagent. Run a cell-free control with this compound and MTT to check for direct reduction of the reagent.

  • Incomplete Solubilization: Ensure complete dissolution of the formazan (B1609692) crystals by vigorous pipetting or shaking after adding the solubilization buffer.

Q5: I am observing an increase in absorbance at higher concentrations of this compound in my MTT assay, suggesting increased viability. Is this a real effect?

This is a known artifact with some compounds. It is possible that at high concentrations, this compound or its metabolites are directly reducing the MTT reagent, independent of cellular metabolic activity. To confirm this, run a cell-free control experiment where this compound is incubated with the MTT reagent in the absence of cells. If you observe an increase in absorbance, the MTT assay may not be suitable, and you should consider alternative viability assays such as Trypan Blue exclusion or a lactate (B86563) dehydrogenase (LDH) release assay.

Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell Assay)

Q6: In my wound healing assay, the scratch is healing too quickly in my control group, making it difficult to assess the inhibitory effect of this compound. What can I do?

  • Serum Concentration: Reduce the serum concentration in your media or serum-starve the cells for a period before the assay to slow down proliferation and migration.

  • Mitotic Inhibitors: Consider using a mitotic inhibitor like Mitomycin C to ensure that wound closure is due to cell migration and not proliferation.

  • Exposure Time: Optimize the duration of the assay. You may need to capture images at earlier time points.

Q7: My cells are not migrating through the transwell membrane in response to the chemoattractant, even in the control group. What is the issue?

  • Pore Size: Ensure the pore size of the transwell membrane is appropriate for your cell type.

  • Cell Health: Damage to cell surface receptors during harvesting (e.g., over-trypsinization) can reduce their migratory capacity.

  • Chemoattractant Gradient: Optimize the concentration of the chemoattractant.

  • Cell Seeding Density: Ensure you are seeding an optimal number of cells in the upper chamber.

Western Blotting for Signaling Pathways

Q8: I am having trouble detecting changes in the phosphorylation of proteins in the JAK2/STAT3 or MAPK pathways after this compound treatment. What could be the cause?

  • Exposure Time: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the optimal time point for observing changes in phosphorylation. For example, a marked reduction in pERK, pJNK, p-p38, and pAkt protein expression was observed after 30 minutes of this compound treatment in one study.[1]

  • Protein Degradation: Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of your target proteins and maintain their phosphorylation state.

  • Antibody Quality: Ensure you are using a validated antibody for your target protein. Include positive and negative controls to verify antibody performance.

  • Loading Amount: Load a sufficient amount of protein (typically 20-30 µg) per lane.

Q9: I am unable to detect HIF-1α protein by Western blot in my hypoxia-treated cells, even without this compound. What is the problem?

HIF-1α is notoriously unstable in the presence of oxygen. Here are some critical steps to ensure its detection:

  • Rapid Lysis: Lyse the cells as quickly as possible after hypoxic exposure, preferably within the hypoxic chamber or by working very quickly on ice.

  • Nuclear Extraction: Active HIF-1α translocates to the nucleus. Using nuclear extracts for your Western blot will enrich for the target protein.

  • Positive Control: Include a positive control, such as cells treated with cobalt chloride (CoCl₂), which mimics hypoxia by stabilizing HIF-1α.

  • Proteasome Inhibitors: Consider adding a proteasome inhibitor (e.g., MG132) to your cell culture before lysis to prevent HIF-1α degradation.

Quantitative Data Summary

ParameterCell Line/SystemValueExposure TimeReference
Neurotoxicity (LC50) Primary rat cerebellar granular neurons3.86 nMNot Specified[2]
HIF-1 Activation Inhibition (IC50) T47D breast tumor cells5.6 nM16 hours[2]
Cytotoxicity (IC50) MDA-MB-231 breast cancer cells27.64 µM48 hours[1]
Cytotoxicity (IC50) HepG2 human hepato-carcinoma cells3.2 ng/mLNot Specified[6]
Anti-migration MDA-MB-231 breast cancer cells25, 50, 100 nM16 hours (wound healing), 24 hours (transwell)[1]
Vascular Calcification Inhibition Vascular smooth muscle cells20 nMNot Specified

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Wound Healing Assay
  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • This compound Treatment: Add fresh media containing different concentrations of this compound. Include a control with vehicle only.

  • Image Acquisition: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width or area of the scratch at each time point to determine the rate of cell migration.

Transwell Migration Assay
  • Cell Preparation: Harvest cells and resuspend them in a serum-free or low-serum medium.

  • Chemoattractant Addition: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the transwell plate.

  • Cell Seeding: Seed the cell suspension into the upper chamber (the insert) containing the desired concentration of this compound or vehicle.

  • Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain with a dye (e.g., crystal violet).

  • Quantification: Count the number of migrated cells in several microscopic fields.

Signaling Pathway and Experimental Workflow Diagrams

Kalkitoxin_Signaling_Pathways cluster_HIF HIF-1α Pathway cluster_JAK_STAT JAK2/STAT3 Pathway cluster_MAPK MAPK Pathway cluster_Neurotoxicity Neurotoxicity This compound This compound Mitochondria Mitochondria This compound->Mitochondria VS_Na_Channel Voltage-gated Sodium Channel This compound->VS_Na_Channel Blocks Receptor Receptor JAK2 p-JAK2 This compound->JAK2 Inhibits pERK p-ERK This compound->pERK Inhibits pJNK p-JNK This compound->pJNK p38 p-p38 This compound->p38 O2_consumption O2 Consumption Mitochondria->O2_consumption Inhibits O2 consumption Neuronal_Activity Neuronal Activity VS_Na_Channel->Neuronal_Activity Regulates Receptor->JAK2 Activates Receptor->pERK Activates Receptor->pJNK Receptor->p38 HIF_1alpha_degradation HIF-1α Degradation O2_consumption->HIF_1alpha_degradation Reduced O2 leads to HIF-1α stabilization HIF_1alpha HIF-1α VEGF_Induction VEGF Induction HIF_1alpha->VEGF_Induction Induces STAT3 p-STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression STAT3->Gene_Expression Regulates gene expression for survival & metastasis Proliferation_Metastasis Proliferation & Metastasis pERK->Proliferation_Metastasis Promotes pJNK->Proliferation_Metastasis p38->Proliferation_Metastasis Experimental_Workflow_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Experiment Start: Treat cells with this compound assay Perform Assay (e.g., MTT, Migration) start->assay data_analysis Data Analysis assay->data_analysis expected_result Expected Result (e.g., decreased viability) data_analysis->expected_result Results as expected unexpected_result Unexpected Result (e.g., no effect) data_analysis->unexpected_result Inconsistent/No effect end Conclusion expected_result->end troubleshoot Troubleshooting unexpected_result->troubleshoot check_time 1. Verify Exposure Time (Delayed effects?) troubleshoot->check_time check_conc 2. Check Concentration (Dose-response?) check_time->check_conc check_controls 3. Validate Controls (Positive/Negative OK?) check_conc->check_controls check_protocol 4. Review Protocol (Errors in execution?) check_controls->check_protocol check_protocol->assay Re-run experiment

References

Validation & Comparative

Unraveling the Neurotoxic Profile of Kalkitoxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of kalkitoxin, a potent lipopeptide derived from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), with other well-characterized neurotoxins. By presenting supporting experimental data, detailed methodologies, and clear visual representations of its mechanisms of action, this document aims to serve as a valuable resource for researchers investigating novel neurotoxins and developing new therapeutic agents.

Executive Summary

This compound exhibits a multifaceted neurotoxic profile, primarily targeting key components of neuronal signaling and function. Its mechanisms of action include the modulation of voltage-sensitive sodium channels (VSSCs), activation of N-methyl-D-aspartate (NMDA) receptors, and inhibition of mitochondrial respiration. This guide compares these effects with those of other marine neurotoxins, namely antillatoxin, saxitoxin (B1146349), and the broader class of conotoxins, to provide a clear understanding of this compound's unique properties and potential applications in neuroscience research.

Comparative Neurotoxicity Data

The following tables summarize the quantitative data on the neurotoxic potency of this compound and its comparators. These values, primarily derived from studies on primary rat cerebellar granule neurons (CGNs), offer a direct comparison of their cytotoxic and channel-modulating activities.

Table 1: Cytotoxicity of this compound and Alternative Neurotoxins in Rat Cerebellar Granule Neurons

ToxinLC50 (nM)Temporal Pattern of NeurotoxicityReference
This compound3.86 ± 1.91Delayed[1]
Antillatoxin20.1 ± 6.4Acute[1]

Table 2: Potency of this compound on Voltage-Sensitive Sodium Channels in Rat Cerebellar Granule Neurons

ToxinEffectAssayEC50/IC50 (nM)Reference
This compoundInhibition of veratridine-induced neurotoxicityNeurotoxicity Assay22.7 (9.5-53.9, 95% CI)[2]
This compoundInhibition of veratridine-induced Ca2+ influxCalcium Influx Assay26.1 (12.3-55.0, 95% CI)[2]
This compoundInhibition of [3H]batrachotoxin binding (in the presence of deltamethrin)Radioligand Binding Assay11.9 (3.8-37.2, 95% CI)[2]

Table 3: Comparative Lethal Doses of Alternative Neurotoxins in Mice

ToxinAdministration RouteLD50 (µg/kg)Reference
SaxitoxinIntravenous3.4[3]
SaxitoxinIntraperitoneal10[3]
SaxitoxinOral263[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Preparation of Primary Cerebellar Granule Neuron (CGN) Cultures

This protocol is adapted from established methods for the isolation and culture of CGNs from postnatal rats or mice.[4][5][6][7][8]

Materials:

  • Postnatal day 6-8 rat or mouse pups

  • Dissection medium (e.g., HHGN solution)

  • Trypsin-DNase solution

  • Culture medium (e.g., Basal Medium Eagle supplemented with serum and KCl)

  • Poly-L-lysine coated culture plates

  • Cytosine arabinoside (to inhibit non-neuronal cell proliferation)

Procedure:

  • Euthanize pups according to institutional guidelines and dissect the cerebella in ice-cold dissection medium.

  • Mince the cerebellar tissue and enzymatically dissociate the cells using a trypsin-DNase solution at 37°C.

  • Mechanically triturate the tissue to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in culture medium.

  • Determine cell density using a hemocytometer and plate the cells onto poly-L-lysine coated plates at a desired density.

  • After 24 hours, add cytosine arabinoside to the culture medium to inhibit the growth of glial cells.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.

Neurotoxicity Assay in Cerebellar Granule Neurons

This assay is used to determine the concentration-dependent cytotoxicity of neurotoxins.[1]

Materials:

  • Mature CGN cultures (7-8 days in vitro)

  • Test neurotoxins (this compound, Antillatoxin, etc.)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Prepare serial dilutions of the neurotoxins in the culture medium.

  • Replace the existing medium in the CGN cultures with the medium containing the different concentrations of neurotoxins.

  • Incubate the cells for the desired period (e.g., 24 hours for acute toxicity, longer for delayed effects).

  • At the end of the incubation period, collect the culture supernatant.

  • Measure the amount of LDH released into the supernatant using a commercially available kit, following the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to control (untreated) and maximum lysis controls.

  • Determine the LC50 value (the concentration that causes 50% cell death) by plotting the percentage of cytotoxicity against the logarithm of the toxin concentration.

Voltage-Sensitive Sodium Channel (VSSC) Binding Assay

This radioligand binding assay is used to assess the interaction of neurotoxins with VSSCs.[2][9]

Materials:

  • Intact CGN cultures

  • [3H]batrachotoxin ([3H]BTX) - a radiolabeled VSSC site 2 ligand

  • Test neurotoxin (this compound)

  • Positive allosteric modulator (e.g., deltamethrin)

  • Scintillation counter and vials

Procedure:

  • Pre-incubate the CGN cultures with or without the positive allosteric modulator for a specified time.

  • Add varying concentrations of the unlabeled test neurotoxin (this compound) to the cultures.

  • Add a fixed concentration of [3H]BTX to all wells.

  • Incubate the plates to allow for binding equilibrium to be reached.

  • Wash the cells rapidly with ice-cold buffer to remove unbound radioligand.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Calculate the IC50 value (the concentration of the test toxin that inhibits 50% of the specific [3H]BTX binding).

Mitochondrial Complex I Activity Assay

This colorimetric assay measures the activity of NADH:ubiquinone oxidoreductase (Complex I) in isolated mitochondria.[10][11][12][13][14]

Materials:

  • Isolated mitochondria from a suitable source (e.g., bovine heart, cultured cells)

  • Complex I Assay Buffer

  • NADH (substrate)

  • Decylubiquinone (electron acceptor)

  • Complex I Dye (colorimetric indicator)

  • Complex I inhibitor (e.g., Rotenone) for control

  • Microplate reader

Procedure:

  • Isolate mitochondria from the chosen source using standard differential centrifugation protocols.

  • Prepare a reaction mix containing the Complex I Assay Buffer, decylubiquinone, and the Complex I Dye.

  • Add the isolated mitochondria to the wells of a microplate, with and without the Complex I inhibitor (rotenone).

  • Initiate the reaction by adding NADH to all wells.

  • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time in a kinetic mode. The decrease in absorbance of the dye is proportional to the Complex I activity.

  • Calculate the Complex I activity by determining the rate of change in absorbance and normalizing it to the amount of mitochondrial protein.

  • To test the effect of this compound, pre-incubate the mitochondria with varying concentrations of the toxin before initiating the reaction with NADH.

Signaling Pathways and Mechanisms of Action

This compound's neurotoxicity stems from its interaction with multiple cellular targets. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this potent neurotoxin.

This compound's Impact on Neuronal Excitability and Excitotoxicity

This compound exerts a dual effect on neuronal excitability. It blocks voltage-sensitive sodium channels, which would typically be a neuroprotective action. However, it also acts as an agonist at NMDA receptors, leading to an influx of Ca2+ and subsequent excitotoxicity. This complex interplay ultimately results in neuronal cell death.

Kalkitoxin_Neurotoxicity cluster_membrane Cell Membrane cluster_intracellular Intracellular VSSC Voltage-Sensitive Sodium Channel NMDA_R NMDA Receptor Ca_influx ↑ [Ca2+]i NMDA_R->Ca_influx This compound This compound This compound->VSSC Blocks This compound->NMDA_R Activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Cell_Death Neuronal Cell Death Excitotoxicity->Cell_Death

Caption: Dual effects of this compound on neuronal channels leading to excitotoxicity.

Experimental Workflow for Assessing Neurotoxicity

The following workflow outlines the key steps involved in validating the neurotoxic effects of a compound like this compound, from initial cell culture to the final data analysis.

Neurotoxicity_Workflow A Prepare Primary Cerebellar Granule Neuron Cultures B Expose Neurons to Varying Concentrations of this compound A->B C Incubate for Defined Period B->C D Assess Cell Viability (e.g., LDH Assay) C->D E Measure Intracellular Calcium Levels C->E F Perform VSSC Binding Assays C->F G Analyze Mitochondrial Respiration C->G H Data Analysis & LC50/EC50 Determination D->H E->H F->H G->H

Caption: Experimental workflow for evaluating the neurotoxicity of this compound.

This compound's Inhibition of Mitochondrial Respiration

This compound has been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This disruption of cellular energy production contributes to its overall cytotoxicity.

Mitochondrial_Inhibition cluster_ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- Cellular_Respiration_Down ↓ Cellular Respiration Complex_I->Cellular_Respiration_Down Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP Production ATP_Synthase->ATP This compound This compound This compound->Complex_I Inhibits NADH NADH NADH->Complex_I

Caption: Inhibition of Mitochondrial Complex I by this compound.

Conclusion

This compound is a potent neurotoxin with a complex mechanism of action that distinguishes it from other marine toxins. Its ability to interact with multiple critical neuronal targets, including VSSCs, NMDA receptors, and the mitochondrial electron transport chain, makes it a valuable tool for dissecting the molecular basis of neuronal function and dysfunction. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into the neuropharmacology of this compound and to aid in the development of novel therapeutic strategies for a range of neurological disorders. The distinct temporal pattern of its neurotoxicity compared to antillatoxin suggests subtle but important differences in their downstream signaling pathways, warranting further investigation.

References

A Comparative Analysis of Kalkitoxin, Saxitoxin, and Tetrodotoxin: Mechanisms of Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of three potent marine neurotoxins: kalkitoxin, saxitoxin (B1146349), and tetrodotoxin (B1210768). The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping toxicological profiles.

Introduction

This compound, saxitoxin (STX), and tetrodotoxin (TTX) are powerful neurotoxins that pose significant threats to public health and are also invaluable tools in neuroscience research. While all three toxins are known to interfere with neuronal signaling, their underlying mechanisms of action exhibit crucial differences. Saxitoxin and tetrodotoxin are well-characterized as specific blockers of voltage-gated sodium channels (VGSCs), whereas this compound presents a more complex, multi-target profile. Understanding these distinctions is paramount for the development of effective therapeutics and for the precise application of these toxins in research.

Mechanism of Action

The primary target for both saxitoxin and tetrodotoxin is the voltage-gated sodium channel, a key protein responsible for the propagation of action potentials in excitable cells.[1][2] In contrast, this compound exhibits a dual mechanism, targeting both VGSCs and mitochondrial respiration.

Saxitoxin and Tetrodotoxin: Pore Blockers of Voltage-Gated Sodium Channels

Saxitoxin and tetrodotoxin are potent and selective blockers of VGSCs.[3][4] Their mechanism involves direct occlusion of the channel's ion-conducting pore. Both toxins bind to a common receptor site, designated as neurotoxin binding site 1, located at the outer vestibule of the VGSC.[5][6] This binding physically obstructs the passage of sodium ions, thereby preventing the depolarization phase of the action potential and leading to a failure of nerve impulse transmission. This ultimately results in flaccid paralysis.[7][8] The interaction is highly specific, and these toxins have been instrumental in the characterization of different VGSC subtypes.[9]

This compound: A Dual-Action Toxin with Allosteric Effects on Sodium Channels

This compound, a lipopeptide derived from the cyanobacterium Lyngbya majuscula, presents a more intricate mechanism of neurotoxicity.[5][10] While it does inhibit voltage-sensitive sodium channels, its interaction is distinct from that of STX and TTX. Experimental evidence suggests that this compound does not bind to neurotoxin sites 1 or 2.[11] Instead, its inhibitory effect on VGSCs is enhanced in the presence of positive allosteric modulators that act on site 2, such as deltamethrin.[12] This suggests that this compound may bind to a different, as-yet-unidentified site, possibly neurotoxin site 7, and allosterically modulate the channel's function.[11]

Furthermore, this compound possesses a second, independent mechanism of toxicity: the inhibition of complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[13][14] This action disrupts cellular respiration, leading to a decrease in ATP production and the induction of cellular hypoxia.[13]

The neurotoxicity of this compound is also associated with the activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[5] This NMDA receptor-mediated neuronal necrosis is a downstream consequence of the initial disruption of cellular homeostasis caused by VGSC modulation and mitochondrial dysfunction.

Quantitative Comparison of Toxin Potency

The following table summarizes the available quantitative data on the potency of this compound, saxitoxin, and tetrodotoxin. It is important to note that the potency can vary depending on the specific subtype of the voltage-gated sodium channel and the experimental conditions.

ToxinTargetAssayPotency (IC50/EC50)Reference
This compound Tetrodotoxin-sensitive Voltage-Sensitive Sodium Channel (TTX-VSSC) in cerebellar granule neuronsInhibition of veratridine-induced neurotoxicityEC50: 22.7 nM[12]
TTX-VSSC in cerebellar granule neuronsInhibition of veratridine-induced Ca2+ elevationEC50: 26.1 nM[12]
[3H]batrachotoxin binding to neurotoxin site 2 (in the presence of deltamethrin)Competitive binding assayIC50: 11.9 nM[12]
Hypoxia-inducible factor-1 (HIF-1) activation in T47D breast tumor cellsReporter gene assayIC50: 5.6 nM[13]
Saxitoxin Rat Nav1.4Whole-cell patch clampIC50: 2.8 nM
Human Nav1.7Whole-cell patch clampIC50: 702 nM
Tetrodotoxin Tetrodotoxin-sensitive VGSCsElectrophysiologyIC50: 1-10 nM
Tetrodotoxin-resistant VGSCsElectrophysiologyIC50: >1 µM
Human Nav1.7Whole-cell patch clampIC50: 18.6 nM
Rat Nav1.4Whole-cell patch clampIC50: 17.1 nM

Experimental Protocols

The following sections detail representative experimental protocols used to characterize the mechanisms of these toxins.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol is a standard method for measuring the effect of toxins on voltage-gated sodium channels in cultured cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a toxin on a specific voltage-gated sodium channel subtype.

Materials:

  • Cultured cells expressing the desired sodium channel subtype (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Toxin stock solutions of known concentrations.

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Plate cells on coverslips and place a coverslip in the recording chamber on the microscope stage.

  • Perfuse the chamber with the external solution.

  • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Record baseline sodium currents in the absence of the toxin.

  • Perfuse the chamber with external solution containing a known concentration of the toxin.

  • Record sodium currents in the presence of the toxin until a steady-state block is achieved.

  • Repeat steps 9 and 10 with a range of toxin concentrations.

  • Analyze the data by measuring the peak sodium current at each concentration and fitting the concentration-response data to the Hill equation to determine the IC50 value.

Mitochondrial Respiration Assay

This protocol measures the effect of a toxin on the oxygen consumption rate of isolated mitochondria or cultured cells, providing insight into its impact on the electron transport chain.

Objective: To determine if a toxin inhibits mitochondrial respiration and to identify the specific complex of the electron transport chain that is targeted.

Materials:

  • Cultured cells or isolated mitochondria

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration medium (e.g., MiR05)

  • Substrates for different mitochondrial complexes (e.g., pyruvate, malate, glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II)

  • Inhibitors of mitochondrial complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III)

  • Toxin of interest

Procedure:

  • Calibrate the oxygen sensors of the respirometer.

  • Add the respiration medium to the chambers of the respirometer and allow it to equilibrate.

  • Add the cultured cells or isolated mitochondria to the chambers.

  • Sequentially add substrates to stimulate respiration through specific parts of the electron transport chain. For example, add pyruvate, malate, and glutamate to measure Complex I-linked respiration.

  • Record the basal oxygen consumption rate.

  • Add the toxin of interest at various concentrations and record the change in oxygen consumption rate.

  • To pinpoint the site of inhibition, add substrates that donate electrons downstream of the suspected target. For example, if Complex I is inhibited, adding succinate (a Complex II substrate) should restore respiration.

  • Use known inhibitors as positive controls to validate the assay.

  • Analyze the data to determine the effect of the toxin on the oxygen consumption rate and to identify the inhibited complex.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and a general experimental workflow for studying these neurotoxins.

Saxitoxin_Tetrodotoxin_Mechanism cluster_membrane Neuronal Membrane Extracellular Extracellular Intracellular Intracellular Saxitoxin / \nTetrodotoxin Paralysis Voltage-Gated\nSodium Channel\n(Site 1) Paralysis Saxitoxin / \nTetrodotoxin->Voltage-Gated\nSodium Channel\n(Site 1) Binds to Pore Blocked Paralysis Voltage-Gated\nSodium Channel\n(Site 1)->Pore Blocked Leads to No Na+ Influx Paralysis Pore Blocked->No Na+ Influx Results in Action Potential\nPropagation Failure Paralysis No Na+ Influx->Action Potential\nPropagation Failure Causes Paralysis Paralysis Action Potential\nPropagation Failure->Paralysis Induces Kalkitoxin_Mechanism This compound This compound Voltage-Gated\nSodium Channel This compound This compound->Voltage-Gated\nSodium Channel Allosterically Inhibits Electron Transport Chain\n(Complex I) This compound This compound->Electron Transport Chain\n(Complex I) Inhibits NMDA Receptor This compound Voltage-Gated\nSodium Channel->NMDA Receptor Modulates Neurotoxicity This compound Electron Transport Chain\n(Complex I)->Neurotoxicity Contributes to NMDA Receptor->Neurotoxicity Mediates Toxin_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell Culture / Tissue Preparation Cell Culture / Tissue Preparation Electrophysiology (Patch-Clamp) Electrophysiology (Patch-Clamp) Cell Culture / Tissue Preparation->Electrophysiology (Patch-Clamp) Biochemical Assays (e.g., Respiration) Biochemical Assays (e.g., Respiration) Cell Culture / Tissue Preparation->Biochemical Assays (e.g., Respiration) Imaging (e.g., Calcium Imaging) Imaging (e.g., Calcium Imaging) Cell Culture / Tissue Preparation->Imaging (e.g., Calcium Imaging) Toxin Solution Preparation Toxin Solution Preparation Toxin Solution Preparation->Electrophysiology (Patch-Clamp) Toxin Solution Preparation->Biochemical Assays (e.g., Respiration) Toxin Solution Preparation->Imaging (e.g., Calcium Imaging) Dose-Response Curve Fitting Dose-Response Curve Fitting Electrophysiology (Patch-Clamp)->Dose-Response Curve Fitting Statistical Analysis Statistical Analysis Biochemical Assays (e.g., Respiration)->Statistical Analysis Imaging (e.g., Calcium Imaging)->Statistical Analysis Mechanism Elucidation Mechanism Elucidation Dose-Response Curve Fitting->Mechanism Elucidation Statistical Analysis->Mechanism Elucidation

References

A Comparative Guide to the Neurotoxicity of Kalkitoxin and Antillatoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic properties of kalkitoxin and antillatoxin, two potent lipopeptides derived from the marine cyanobacterium Lyngbya majuscula. While sharing a common origin and a final common pathway of neurotoxicity, their primary mechanisms of action on voltage-gated sodium channels are diametrically opposed, offering a unique opportunity for comparative neurotoxicological studies.

At a Glance: Key Differences and Similarities

FeatureThis compoundAntillatoxin
Primary Target Voltage-Gated Sodium Channels (VGSCs)Voltage-Gated Sodium Channels (VGSCs)
Mechanism on VGSCs Inhibitor/AntagonistActivator/Agonist
Neurotoxicity Profile DelayedAcute
Downstream Effect NMDA Receptor-Mediated ExcitotoxicityNMDA Receptor-Mediated Excitotoxicity

Quantitative Comparison of Neurotoxic Potency

The following table summarizes the key quantitative data from neurotoxicity studies on this compound and antillatoxin, primarily conducted in primary cultures of rat cerebellar granule neurons (CGNs).

ParameterThis compoundAntillatoxinSource
LC50 (Neurotoxicity in CGNs) 3.86 ± 1.91 nM20.1 ± 6.4 nM[1]
EC50 (Inhibition of Veratridine-Induced Neurotoxicity) 22.7 nMNot Applicable[2]
EC50 (Inhibition of Veratridine-Induced Ca2+ Influx) 26.1 nMNot Applicable[2]
IC50 (Inhibition of [3H]Batrachotoxin Binding) 11.9 nM (in the presence of deltamethrin)Not Applicable (enhances binding)[2]
EC50 (Stimulation of 22Na+ Influx) Not Applicable98.2 ± 12.0 nM[3]
EC50 (Neurotoxicity as measured by LDH efflux) Not specified20.1 ± 6.4 nM[4]

Mechanisms of Action and Signaling Pathways

This compound and antillatoxin exert their neurotoxic effects by modulating the activity of voltage-gated sodium channels (VGSCs), albeit in opposite ways. This initial interaction triggers a cascade of events culminating in neuronal cell death via N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.

Antillatoxin acts as a potent activator of VGSCs.[4] This leads to an influx of sodium ions (Na+), causing membrane depolarization. The sustained depolarization relieves the magnesium (Mg2+) block on NMDA receptors, allowing for excessive calcium (Ca2+) influx upon glutamate (B1630785) binding. This overload of intracellular calcium triggers downstream apoptotic and necrotic pathways, leading to acute neuronal death.[4]

This compound , in contrast, functions as an inhibitor of VGSCs.[2] It blocks the persistent activation of these channels induced by agents like veratridine (B1662332). By preventing the initial sodium influx and subsequent membrane depolarization, this compound abrogates the downstream activation of NMDA receptors and the resultant excitotoxicity.[2] Although its neurotoxicity is described as delayed, the ultimate cell death is also mediated by NMDA receptors.[1]

The following diagram illustrates the divergent primary actions of this compound and antillatoxin and their convergence on the NMDA receptor-mediated neurotoxicity pathway.

G cluster_this compound This compound Pathway cluster_antillatoxin Antillatoxin Pathway cluster_common_pathway Common Pathway This compound This compound VGSC_K Voltage-Gated Sodium Channel This compound->VGSC_K Inhibits Na_Influx_K Na+ Influx (Blocked) VGSC_K->Na_Influx_K Depolarization_K Membrane Depolarization (Inhibited) Na_Influx_K->Depolarization_K Antillatoxin Antillatoxin VGSC_A Voltage-Gated Sodium Channel Antillatoxin->VGSC_A Activates Na_Influx_A Na+ Influx VGSC_A->Na_Influx_A Depolarization_A Membrane Depolarization Na_Influx_A->Depolarization_A NMDA_R NMDA Receptor Depolarization_A->NMDA_R Relieves Mg2+ Block Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Neurotoxicity Neurotoxicity (Apoptosis/Necrosis) Ca_Influx->Neurotoxicity

Signaling pathways of this compound and Antillatoxin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of neurotoxicity studies. Below are summarized protocols for key experiments cited in the literature.

Cerebellar Granule Neuron (CGN) Culture

Primary cultures of CGNs are a widely used model for neurotoxicity studies.

  • Isolation: Cerebella are dissected from 7- to 8-day-old rat pups.

  • Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Plating: Cells are plated on poly-L-lysine-coated culture dishes at a high density.

  • Culture Medium: Cells are maintained in Basal Medium Eagle (BME) supplemented with fetal bovine serum, potassium chloride, and antibiotics.

  • Maturation: Neurons are matured for 7-10 days in vitro before being used for experiments.

Neurotoxicity Assay (Lactate Dehydrogenase Release)

This assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Treatment: Mature CGN cultures are treated with varying concentrations of this compound or antillatoxin for a specified duration (e.g., 24 hours for antillatoxin).

  • Sample Collection: A sample of the culture medium is collected.

  • LDH Measurement: The LDH activity in the medium is measured using a commercially available colorimetric assay kit.

  • Data Analysis: The amount of LDH released is proportional to the number of dead cells. LC50 values are calculated from the dose-response curves.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration, a key event in excitotoxicity.

  • Dye Loading: CGNs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: The baseline fluorescence is recorded.

  • Toxin Application: The toxin (or a VGSC activator like veratridine in the case of this compound studies) is added to the cells.

  • Fluorescence Monitoring: Changes in fluorescence, indicating changes in intracellular calcium, are monitored over time using a fluorescence plate reader or microscope.

  • Data Analysis: The magnitude of the fluorescence change reflects the extent of calcium influx. EC50 values for inhibition or stimulation are determined.

Sodium Influx Assay (22Na+ Uptake)

This assay directly measures the influx of sodium ions into the cells.

  • Pre-incubation: CGNs are pre-incubated in a low-sodium buffer.

  • Toxin Treatment: Cells are exposed to antillatoxin in the presence of radioactive 22Na+.

  • Uptake Termination: The uptake is stopped by rapidly washing the cells with a cold, sodium-free buffer.

  • Quantification: The amount of intracellular 22Na+ is quantified using a scintillation counter.

  • Data Analysis: The rate of 22Na+ uptake is calculated, and EC50 values are determined from concentration-response curves.

[3H]Batrachotoxin (BTX) Binding Assay

This assay is used to study the interaction of toxins with the VGSC. BTX is a known VGSC activator that binds to site 2 of the channel.

  • Cell Preparation: Intact CGNs or membrane preparations are used.

  • Incubation: The cells or membranes are incubated with a fixed concentration of [3H]BTX and varying concentrations of the test toxin (this compound or antillatoxin). Allosteric modulators like deltamethrin (B41696) may be added to enhance binding.

  • Separation: Bound and free [3H]BTX are separated by rapid filtration.

  • Quantification: The amount of bound [3H]BTX is determined by liquid scintillation counting.

  • Data Analysis: The ability of the test toxin to inhibit or enhance [3H]BTX binding is assessed. For inhibitors like this compound, IC50 values are calculated. For enhancers like antillatoxin, the fold-increase in binding is determined.

The following diagram illustrates a general experimental workflow for assessing the neurotoxicity of these compounds.

G cluster_workflow Neurotoxicity Assessment Workflow start Start: Cerebellar Granule Neuron Culture toxin_exposure Toxin Exposure (this compound or Antillatoxin) start->toxin_exposure neurotoxicity_assay Neurotoxicity Assay (e.g., LDH release) toxin_exposure->neurotoxicity_assay ion_influx_assay Ion Influx Assays (Na+ and Ca2+) toxin_exposure->ion_influx_assay binding_assay Binding Assays (e.g., [3H]BTX) toxin_exposure->binding_assay data_analysis Data Analysis (LC50, EC50, IC50) neurotoxicity_assay->data_analysis ion_influx_assay->data_analysis binding_assay->data_analysis end End: Comparative Analysis data_analysis->end

Experimental workflow for neurotoxicity studies.

Conclusion

This compound and antillatoxin represent a fascinating pair of neurotoxins that, despite their structural similarities and common origin, exhibit opposing effects on their primary molecular target, the voltage-gated sodium channel. Antillatoxin's role as a VGSC activator leads to acute neurotoxicity, while this compound's inhibitory action results in a delayed toxic response. Both, however, converge on an NMDA receptor-dependent mechanism of cell death. This comparative guide highlights their distinct and shared properties, providing a valuable resource for researchers in neurotoxicology, pharmacology, and drug development. The detailed experimental protocols and quantitative data presented herein should facilitate further investigation into the intricate mechanisms of these potent marine toxins.

References

A Comparative Guide to Kalkitoxin Analogues: Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kalkitoxin, a potent lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula (now classified as Moorea producens), has garnered significant interest in the scientific community for its diverse and potent biological activities.[1][2] This guide provides a comparative analysis of synthetic this compound analogues, summarizing their biological performance with supporting experimental data, detailing key experimental protocols, and visualizing relevant signaling pathways to aid in future drug discovery and development efforts.

Comparative Biological Activity of this compound and its Analogues

The biological activity of this compound and its synthetic analogues has been evaluated using various assays. The primary screening for toxicity is often conducted using the brine shrimp lethality assay, while cytotoxicity against cancer cell lines provides more specific insights into their potential as anticancer agents.

Brine Shrimp Lethality Assay

The brine shrimp lethality assay is a simple, rapid, and cost-effective method for the preliminary assessment of toxicity. The median lethal concentration (LC50) is a common metric used to compare the potency of different compounds.

CompoundLC50 (µM) against Artemia salinaReference
Natural this compound0.17[3]
Synthetic this compound0.18[3]
3-epi-Kalkitoxin15[3]
7-epi-Kalkitoxin3.6[3]
8-epi-Kalkitoxin1.7[3]
10-epi-Kalkitoxin0.62[3]
10-nor-Kalkitoxin>20[3]
16-nor-Kalkitoxin>20[3]

These results indicate that the stereochemistry and the presence of methyl groups on the this compound molecule are crucial for its toxicity.[3] Unnatural epimers of this compound were found to be 3.3 to 80 times less potent than the natural form.[3]

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound and its analogues have been investigated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50Reference
This compoundT47D (breast cancer)5.6 nM (hypoxia-induced HIF-1 activation)[4][5][6]
This compoundMDA-MB-231 (breast cancer)27.64 µM[7]
This compoundHepG2 (hepatocarcinoma)3.2 ng/mL[8]
10-aza-9-oxathis compoundHepG2 (hepatocarcinoma)2.4 ng/mL[8]

This compound has been shown to potently inhibit hypoxia-induced HIF-1 activation in T47D breast tumor cells.[4][5][6] A synthetic analogue, 10-aza-9-oxathis compound, demonstrated comparable and even slightly more potent cytotoxicity than this compound itself against the HepG2 human hepatocarcinoma cell line.[8]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Brine Shrimp Lethality Bioassay

Objective: To determine the median lethal concentration (LC50) of a compound against brine shrimp (Artemia salina) nauplii.

Materials:

  • Brine shrimp eggs (Artemia salina)

  • Sea salt

  • Distilled water

  • Test compounds

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hatching tank

  • Aerator

  • Light source

  • 96-well plates or small vials

  • Pipettes

  • Magnifying glass or microscope

Procedure:

  • Hatching of Brine Shrimp: Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L). Add brine shrimp eggs to the hatching tank filled with seawater. Provide constant aeration and illumination for 24-48 hours until the eggs hatch into nauplii.

  • Preparation of Test Solutions: Dissolve the test compounds in DMSO to prepare stock solutions. Prepare a series of dilutions of the stock solutions with seawater to achieve the desired final concentrations.

  • Assay Setup: Transfer a fixed number of nauplii (typically 10-15) into each well of a 96-well plate or small vials containing the test solutions. Include a negative control (seawater with DMSO) and a positive control (a known toxic compound).

  • Incubation: Incubate the plates for 24 hours under a light source.

  • Counting and Analysis: After 24 hours, count the number of dead and surviving nauplii in each well. The nauplii are considered dead if they are immobile. Calculate the percentage of mortality for each concentration. Determine the LC50 value using a suitable statistical method, such as probit analysis.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a compound on cultured mammalian cells by measuring their metabolic activity.

Materials:

  • Cultured mammalian cells

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective analogues.

Interaction with Voltage-Gated Sodium Channels

This compound is a potent blocker of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells. This activity is thought to be a primary contributor to its neurotoxicity.

cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel Na_in Na+ influx VGSC->Na_in Opens Depolarization Membrane Depolarization Na_in->Depolarization Na_out Na+ Na_out->VGSC This compound This compound This compound->VGSC Blocks Action_Potential Action Potential Depolarization->Action_Potential

This compound blocks voltage-gated sodium channels.
Inhibition of HIF-1α Signaling Pathway

Under hypoxic conditions, cancer cells activate the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway to promote survival, angiogenesis, and metastasis. This compound has been shown to inhibit this pathway by suppressing mitochondrial oxygen consumption at the electron transport chain complex I.[4][9]

cluster_cell Cancer Cell cluster_mito Mitochondrion ETC Electron Transport Chain (Complex I) O2_consumption O2 Consumption ETC->O2_consumption HIF_1a_stabilization HIF-1α Stabilization O2_consumption->HIF_1a_stabilization Inhibits Hypoxia Hypoxia Hypoxia->HIF_1a_stabilization HIF_1_activation HIF-1 Activation HIF_1a_stabilization->HIF_1_activation Angiogenesis Angiogenesis HIF_1_activation->Angiogenesis Metastasis Metastasis HIF_1_activation->Metastasis This compound This compound This compound->ETC Inhibits

This compound inhibits the HIF-1α signaling pathway.
Modulation of MAPK and RUNX2 Signaling Pathways

Recent studies have also implicated this compound in the modulation of other critical signaling pathways. It has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and metastasis.[3] Additionally, this compound can attenuate the RUNX2 signaling pathway, a key regulator of osteogenic differentiation, suggesting its potential in treating conditions like vascular calcification.[1]

cluster_mapk MAPK Pathway cluster_runx2 RUNX2 Pathway This compound This compound MAPK MAPK (pERK, pJNK, p-p38) This compound->MAPK Suppresses RUNX2 RUNX2 This compound->RUNX2 Attenuates Proliferation Cell Proliferation MAPK->Proliferation Metastasis_mapk Metastasis MAPK->Metastasis_mapk Osteogenic_Differentiation Osteogenic Differentiation RUNX2->Osteogenic_Differentiation

This compound modulates MAPK and RUNX2 pathways.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new this compound analogues follows a structured workflow, from chemical synthesis to comprehensive biological evaluation.

Start Start: Analogue Design Synthesis Chemical Synthesis (e.g., oxazolidinone-based diastereoselective 1,4-addition, TiCl4-mediated thiazoline ring formation) Start->Synthesis Purification Purification and Structural Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: Brine Shrimp Lethality Assay (LC50 determination) Purification->Primary_Screening Secondary_Screening Secondary Screening: Cytotoxicity Assays (e.g., MTT assay on cancer cell lines, IC50 determination) Primary_Screening->Secondary_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for signaling pathway analysis, electrophysiology for ion channel effects) Secondary_Screening->Mechanism_Studies End End: Lead Compound Identification Mechanism_Studies->End

Workflow for this compound Analogue Development.

References

Unraveling the Potency of Kalkitoxin: A Comparative Guide to its Derivatives' Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of kalkitoxin and its derivatives. This compound, a lipopeptide isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), has demonstrated a range of potent biological activities, including cytotoxicity against tumor cells, neurotoxicity, and inhibition of vascular calcification.[1][2][3] Understanding the relationship between its structural components and its bioactivity is crucial for the development of novel therapeutic agents.

This guide summarizes key quantitative data, details the experimental protocols used for activity assessment, and visualizes a key signaling pathway influenced by this compound.

Comparative Biological Activity of this compound Derivatives

The biological activity of this compound is highly sensitive to stereochemistry and structural modifications. The following table summarizes the median lethal concentration (LC50) of synthetic this compound and its analogs against brine shrimp (Artemia salina), a common model for assessing toxicity.

CompoundModificationLC50 (µM) vs. Brine ShrimpPotency Relative to Natural this compound
Natural this compound-0.171.0
Synthetic this compound (1)-0.18~0.94
3-epi-Kalkitoxin (2)Epimer at C315~0.01
7-epi-Kalkitoxin (3)Epimer at C73.6~0.05
8-epi-Kalkitoxin (4)Epimer at C81.7~0.1
10-epi-Kalkitoxin (5)Epimer at C100.62~0.27

Data sourced from Umezawa et al., 2012.[4]

The data clearly indicates that the natural stereochemistry of this compound is vital for its high potency.[4] Any alteration to the chiral centers, as seen in the epi-kalkitoxin derivatives, leads to a significant reduction in activity, with the 3-epi-kalkitoxin being over 80 times less potent than the natural form.[4] This underscores the importance of the precise three-dimensional arrangement of the molecule for its biological function.

Key Biological Activities and Mechanisms of Action

Beyond its general toxicity, this compound exhibits several specific and potent biological effects:

  • Anticancer Activity: this compound has shown significant cytotoxicity against various cancer cell lines. For instance, it inhibits the hypoxia-inducible factor-1 (HIF-1) activation in T47D breast tumor cells with an IC50 of 5.6 nM.[5][6][7] It also suppresses the migration and invasion of MDA-MB-231 breast cancer cells at concentrations below 100 nM.[2] The IC50 of this compound for MDA-MB-231 cells has been reported as 27.64 µM.[2][8]

  • Inhibition of Vascular Calcification: this compound has been shown to inhibit the calcification of vascular smooth muscle cells (VSMCs) by suppressing the RUNX-2 signaling pathway.[1][9] It significantly inhibits calcium-induced calcification at concentrations as low as 20 nM.[1]

  • Neurotoxicity: this compound is a potent neurotoxin, inducing cytotoxicity in primary cultures of rat cerebellar granule neurons with an LC50 value of 3.86 nM.[10] This neurotoxicity is mediated through the NMDA receptor.[10]

  • Sodium Channel Interaction: this compound interacts with voltage-sensitive sodium channels, which contributes to its cytotoxic and neurotoxic effects.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Brine Shrimp Lethality Assay

This assay is a common preliminary screen for toxicity.

  • Organism: Brine shrimp (Artemia salina) nauplii are used.

  • Procedure:

    • Varying concentrations of the test compounds (this compound and its derivatives) are prepared in seawater.

    • A set number of brine shrimp nauplii are added to each concentration.

    • After a defined period (typically 24 hours), the number of surviving nauplii is counted.

  • Data Analysis: The median lethal concentration (LC50), the concentration at which 50% of the brine shrimp are killed, is calculated.[4]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 4 x 10^3 cells/well and allowed to adhere.[2]

  • Treatment: Cells are treated with various concentrations of this compound or its derivatives for 24, 48, or 72 hours.[2]

  • MTT Addition: 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2 hours at 37°C.[2]

  • Solubilization: The formazan (B1609692) crystals formed by viable cells are dissolved in 200 μL of dimethyl sulfoxide (B87167) (DMSO).[2]

  • Measurement: The absorbance is measured at 570 nm using a spectrophotometer.[2] Cell viability is expressed as a percentage relative to untreated control cells.

Wound Healing Assay

This assay assesses the effect of a compound on cell migration.[2]

  • Cell Culture: MDA-MB-231 cells are grown to confluence in a culture plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are then treated with different concentrations of this compound.[2]

  • Imaging: The wound area is imaged at different time points (e.g., 0 and 16 hours) to monitor cell migration into the wound.[2]

  • Analysis: The rate of wound closure is quantified to determine the effect of the compound on cell motility.[2]

Signaling Pathway Visualization

This compound has been shown to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, a key regulator of cellular responses to low oxygen levels and a critical pathway in tumor progression. The following diagram illustrates the inhibitory effect of this compound on this pathway.

Kalkitoxin_HIF1_Pathway cluster_0 Normoxia cluster_1 Hypoxia HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to VEGF VEGF (Angiogenesis) HRE->VEGF Induces This compound This compound Mitochondria Mitochondrial ETC Complex I This compound->Mitochondria Mitochondria->HIF1a_hypoxia Stabilizes

Caption: this compound's inhibition of the HIF-1 signaling pathway.

This guide provides a foundational understanding of the structure-activity relationship of this compound derivatives. The potent and varied biological activities of this compound, coupled with the sensitivity of its activity to minor structural changes, highlight its potential as a lead compound for the development of new therapeutics. Further research into synthesizing and evaluating novel analogs is warranted to explore the full therapeutic potential of this fascinating marine natural product.

References

Kalkitoxin as a Positive Control in Neurotoxin Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating neurotoxins that target voltage-gated sodium channels (VSCCs), the selection of an appropriate positive control is critical for robust and reliable assay results. Kalkitoxin, a lipopeptide derived from the marine cyanobacterium Lyngbya majuscula, has emerged as a potent neurotoxin that modulates VSCC function. This guide provides a comprehensive comparison of this compound with other commonly used positive controls for neurotoxin assays, supported by experimental data and detailed protocols.

Mechanism of Action of this compound

This compound exerts its neurotoxic effects primarily by interacting with voltage-sensitive sodium channels.[1][2][3] It has been demonstrated to block the veratridine-induced neurotoxicity and the associated elevation of intracellular calcium in cerebellar granule neuron cultures.[1] This inhibitory action occurs at nanomolar concentrations, highlighting its potency as a VSCC modulator.[1] Beyond its effects on sodium channels, this compound has also been shown to inhibit mitochondrial electron transport at complex I, contributing to its cytotoxic profile.[2][4][5]

Comparative Performance of Positive Controls

The following table summarizes the quantitative data for this compound and other common positive controls used in neurotoxin assays targeting VSCCs. The presented values for EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are indicative of the potency of each toxin in specific assay formats.

Positive ControlAssay TypeTargetCell Type/SystemPotency (EC50/IC50)Reference
This compound Neurotoxicity (Veratridine-induced)VSCCsCerebellar Granule NeuronsEC50: 22.7 nM[1]
[3H]Batrachotoxin Binding InhibitionVSCCsCerebellar Granule NeuronsIC50: 11.9 nM[1]
NeurotoxicityNMDA Receptor-mediatedCerebellar Granule NeuronsLC50: 3.86 nM[6]
Veratridine (B1662332) Neurotoxicity (LDH release)VSCCsCerebellar Granule NeuronsInduces toxicity at 10-30 µM[7][8]
Sodium Channel Activation (Sustained Current)Nav1.7HEK293 CellsEC50: 9.53 µM[9]
Batrachotoxin Sodium Channel ActivationVSCCsNot specifiedEC50: ~16-fold lower than BTX[10]
Saxitoxin (B1146349) Sodium Channel BlockrNav1.4CHO CellsIC50: 2.8 nM[5]
Sodium Channel BlockhNav1.7CHO CellsIC50: 702 nM[5]
Tetrodotoxin (B1210768) Sodium Channel BlockTTX-sensitive Nav ChannelsRat DRG NeuronsIC50: 0.3 nM[11]
Sodium Channel BlockAvian Cardiac Na+ ChannelsAvian HeartIC50: ~20 nM[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_membrane Cell Membrane VSCC Voltage-Gated Sodium Channel (VSCC) Na_in Na+ (intracellular) VSCC->Na_in Na_out Na+ (extracellular) Na_out->VSCC Influx Depolarization Membrane Depolarization Na_in->Depolarization Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_in Ca2+ Influx Ca_channel->Ca_in Neurotoxicity Neurotoxicity Ca_in->Neurotoxicity This compound This compound This compound->VSCC Blocks Veratridine Veratridine (Activator) Veratridine->VSCC Activates

Figure 1: Signaling pathway of neurotoxins targeting VSCCs.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture Cerebellar Granule Neurons C Pre-incubate with This compound (or vehicle) A->C B Prepare Toxin Solutions (this compound & Veratridine) B->C D Add Veratridine to induce toxicity C->D E Incubate for specified time D->E F Collect Supernatant E->F G Perform LDH Assay F->G H Measure Absorbance G->H I Calculate % Cytotoxicity H->I

Figure 2: Experimental workflow for a neurotoxicity assay.

Experimental Protocols

Neurotoxicity Assay in Cerebellar Granule Neurons

This protocol is designed to assess the neuroprotective effect of a compound against veratridine-induced toxicity in primary cerebellar granule neurons, using this compound as a positive control for inhibition of neurotoxicity.

Materials:

  • Primary cerebellar granule neuron cultures

  • Neurobasal medium supplemented with B27 and L-glutamine

  • This compound

  • Veratridine

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Plate primary cerebellar granule neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days in vitro.

  • Compound Preparation: Prepare stock solutions of this compound and Veratridine in a suitable solvent (e.g., DMSO). Further dilute the toxins to desired concentrations in the culture medium.

  • Treatment:

    • For the positive control group, pre-incubate the cells with various concentrations of this compound for 30 minutes.

    • For the negative control and experimental groups, add the vehicle control.

    • Induce neurotoxicity by adding a final concentration of 30 µM Veratridine to all wells except the vehicle control group.

    • Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

  • LDH Assay:

    • After incubation, centrifuge the plates at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).

    • Calculate the EC50 value for this compound's neuroprotective effect.

[3H]Batrachotoxin Binding Assay

This assay measures the ability of a test compound to inhibit the binding of the radiolabeled neurotoxin, [3H]batrachotoxin ([3H]BTX), to VSCCs in rat brain synaptosomes. This compound can be used as a positive control for inhibition of binding.

Materials:

  • Rat brain synaptosomes

  • [3H]batrachotoxin ([3H]BTX-B)

  • Unlabeled Batrachotoxin (for determining non-specific binding)

  • This compound

  • Binding buffer (e.g., 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare synaptosomes from rat brain tissue according to standard protocols.[2]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in order:

      • Binding buffer

      • Rat brain synaptosomes (50-100 µg of protein)

      • This compound at various concentrations (for the positive control curve) or the test compound.

      • For total binding wells, add vehicle.

      • For non-specific binding wells, add a high concentration of unlabeled Batrachotoxin (e.g., 10 µM).

      • [3H]BTX-B (e.g., 1-5 nM).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound's inhibition of [3H]BTX-B binding.

Conclusion

This compound serves as a potent and effective positive control in neurotoxin assays targeting voltage-gated sodium channels. Its nanomolar potency in both functional neurotoxicity assays and radioligand binding assays makes it a valuable tool for validating assay performance and for comparative studies of novel neurotoxins. The detailed protocols provided in this guide offer a starting point for researchers to implement these assays in their own laboratories. By understanding the comparative performance of this compound and other neurotoxins, and by utilizing standardized protocols, researchers can ensure the accuracy and reproducibility of their findings in the field of neurotoxin research and drug development.

References

Confirming the inhibitory effect of Kalkitoxin on angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research and drug development, the inhibition of angiogenesis—the formation of new blood vessels—remains a cornerstone of cancer therapy. Tumors, in their rapid growth, necessitate a dedicated blood supply for nutrients and oxygen, a process largely driven by signaling pathways such as the one involving Hypoxia-Inducible Factor-1 (HIF-1) and Vascular Endothelial Growth Factor (VEGF). Kalkitoxin, a lipopeptide derived from the marine cyanobacterium Moorea producens, has emerged as a potent anti-angiogenic agent. This guide provides a comparative analysis of this compound's inhibitory effects on angiogenesis, supported by experimental data, and contrasts its performance with established angiogenesis inhibitors.

Comparative Analysis of Anti-Angiogenic Activity

This compound demonstrates a significant inhibitory effect on key processes of angiogenesis. Its potency is particularly notable in its ability to disrupt the signaling cascade that initiates blood vessel formation. The following table summarizes the quantitative data on this compound and compares it with well-known angiogenesis inhibitors: Sunitinib (B231), Sorafenib (B1663141), and Bevacizumab.

CompoundTarget/AssayIC50/Effective ConcentrationReference
This compound HIF-1 Activation (hypoxia-induced) in T47D cells 5.6 nM [1][2][3]
HUVEC Tube Formation Assay0.1 µM (suppressed angiogenic activity)[1]
VEGF Secretion (hypoxia-induced) in T47D cells~0.1 µM (~50% suppression)[1]
Ex vivo Aortic Ring Calcification10-20 nM (reduced calcification)[4]
Sunitinib VEGF-induced HUVEC Proliferation 10 nM - 40 nM [5][6][7]
Cytotoxicity in HUVECs~1.5 µM[8]
Sorafenib VEGFR-2 Inhibition 90 nM
Cytotoxicity in HUVECs~1.5 µM[8]
Bevacizumab VEGF-A Neutralization Inhibits HUVEC proliferation and tube formation[9][10][11]

Mechanism of Action: A Distinct Approach

This compound's primary mechanism of anti-angiogenic action is the potent and selective inhibition of hypoxia-induced HIF-1 activation.[1][2] HIF-1 is a critical transcription factor that, under low oxygen conditions typical of the tumor microenvironment, stimulates the expression of several pro-angiogenic genes, most notably VEGF. By inhibiting HIF-1, this compound effectively cuts off a key signal for angiogenesis at its source.[1]

In contrast, the comparator drugs primarily target the VEGF pathway directly.

  • Bevacizumab is a monoclonal antibody that binds to and neutralizes VEGF-A, preventing it from activating its receptor on endothelial cells.[9][11]

  • Sunitinib and Sorafenib are multi-kinase inhibitors that block the activity of VEGF receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting the downstream signaling that leads to proliferation and migration.[8][12]

The following diagram illustrates the signaling pathway targeted by this compound in comparison to VEGF-pathway inhibitors.

cluster_0 Tumor Cell (Hypoxic) cluster_1 Endothelial Cell Mitochondria Mitochondrial Electron Transport HIF1a HIF-1α Stabilization Mitochondria->HIF1a O₂ Consumption VEGF_Gene VEGF Gene Transcription HIF1a->VEGF_Gene Activation VEGF_Protein VEGF Protein Secretion VEGF_Gene->VEGF_Protein VEGFR VEGF Receptor (VEGFR) VEGF_Protein->VEGFR Binding This compound This compound This compound->Mitochondria Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGFR->Angiogenesis Signaling Cascade Bevacizumab Bevacizumab Bevacizumab->VEGF_Protein Sunitinib_Sorafenib Sunitinib / Sorafenib Sunitinib_Sorafenib->VEGFR

Caption: this compound's anti-angiogenic mechanism via HIF-1α inhibition.

Experimental Protocols

The inhibitory effect of this compound on angiogenesis has been primarily demonstrated through the in vitro Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay.

HUVEC Tube Formation Assay

This assay is a widely used in vitro model to assess angiogenesis. It evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.

Methodology:

  • Preparation of Basement Membrane Matrix: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) or control vehicles. Pro-angiogenic factors, such as VEGF or conditioned media from hypoxic tumor cells, are added to stimulate tube formation.

  • Incubation: The plate is incubated for a period of 4-24 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of branching points, and total network area using image analysis software.

The following diagram outlines the workflow of the HUVEC tube formation assay.

A Coat 96-well plate with Matrigel B Seed HUVECs onto Matrigel A->B C Add pro-angiogenic factors and test compounds (e.g., this compound) B->C D Incubate for 4-24 hours C->D E Visualize and quantify tube formation D->E

Caption: Workflow of the HUVEC tube formation assay.

Conclusion

This compound presents a compelling profile as a potent inhibitor of angiogenesis. Its unique mechanism of action, targeting the upstream regulator HIF-1, distinguishes it from many established anti-angiogenic drugs that focus on the downstream VEGF pathway. The nanomolar potency of this compound in inhibiting HIF-1 activation suggests that it could be an effective anti-angiogenic agent at low concentrations. While further in vivo studies are warranted to fully elucidate its therapeutic potential, the existing data strongly support the inhibitory effect of this compound on angiogenesis, making it a promising candidate for further investigation in the development of novel cancer therapies.

References

A Comparative Analysis of Kalkitoxin and Other Prominent Marine Neurotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kalkitoxin with other well-characterized marine neurotoxins, namely saxitoxin, tetrodotoxin, brevetoxin, and ciguatoxin. The information presented is intended to serve as a valuable resource for researchers and professionals involved in pharmacology, toxicology, and drug discovery.

Quantitative Comparison of Marine Neurotoxins

The following table summarizes key quantitative data for this compound and other selected marine neurotoxins, facilitating a direct comparison of their potency and physical properties.

ToxinMolecular FormulaMolar Mass ( g/mol )Organism of OriginLD50 (mouse, intraperitoneal)
This compound C₂₁H₃₈N₂OS366.61Moorea producens (cyanobacterium)Not available
Saxitoxin C₁₀H₁₇N₇O₄299.29Alexandrium sp., Gymnodinium sp. (dinoflagellates), Aphanizomenon sp. (cyanobacterium)10 µg/kg[1]
Tetrodotoxin C₁₁H₁₇N₃O₈319.27Pufferfish, porcupinefish, ocean sunfish, some amphibians8-10 µg/kg
Brevetoxin-A C₄₉H₇₀O₁₃867.07Karenia brevis (dinoflagellate)200 µg/kg
Ciguatoxin (P-CTX-1) C₆₀H₈₆O₁₉1111.3Gambierdiscus toxicus (dinoflagellate)0.25 µg/kg[2]

Note: LD50 values can vary depending on the specific analog, route of administration, and animal model.

Mechanisms of Action: A Comparative Overview

While all these toxins are potent neurotoxins, their mechanisms of action at the molecular level differ significantly.

This compound exhibits a multifaceted mechanism of action. It is known to block voltage-dependent sodium channels, induce N-methyl-D-aspartate (NMDA) receptor-mediated neuronal necrosis, and inhibit the mitochondrial electron transport chain at complex I.[3] This diverse activity profile makes it a subject of interest for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit hypoxia-inducible factor-1 (HIF-1).[4][5]

Saxitoxin and Tetrodotoxin are both potent blockers of voltage-gated sodium channels (VGSCs).[1][4] They bind to site 1 of the channel's alpha subunit, physically occluding the pore and preventing the influx of sodium ions.[5][6] This blockade inhibits the generation and propagation of action potentials in neurons and muscle cells, leading to paralysis.[1][4]

Brevetoxins and Ciguatoxins are activators of voltage-gated sodium channels. They bind to site 5 on the alpha subunit of the VGSC, causing the channels to open at the normal resting membrane potential and to remain open for a longer duration.[6][7][8] This leads to a persistent influx of sodium ions, causing membrane depolarization, repetitive firing of neurons, and ultimately, excitotoxicity.[2][7] Ciguatoxins are also known to block voltage-gated potassium channels at higher concentrations.[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways affected by these marine neurotoxins.

Kalkitoxin_Pathway cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion VGSC Voltage-Gated Sodium Channel Na_influx Na_influx VGSC->Na_influx Na+ Influx NMDAR NMDA Receptor Ca_influx Ca_influx NMDAR->Ca_influx Ca2+ Influx ETC1 Electron Transport Chain Complex I ATP_production ATP_production ETC1->ATP_production ATP Production This compound This compound This compound->VGSC Blocks This compound->NMDAR Induces Necrosis via This compound->ETC1 Inhibits Action_Potential Action Potential (Blocked) Excitotoxicity Neuronal Necrosis Cellular_Respiration Cellular Respiration (Inhibited)

Mechanism of Action of this compound

Saxitoxin_Tetrodotoxin_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (Site 1) Na_influx Na_influx VGSC->Na_influx Na+ Influx Toxins Saxitoxin / Tetrodotoxin Toxins->VGSC Blocks Action_Potential Action Potential Generation Blocked -> Paralysis

Mechanism of Action of Saxitoxin and Tetrodotoxin

Brevetoxin_Ciguatoxin_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (Site 5) Na_influx Na_influx VGSC->Na_influx Persistent Na+ Influx Toxins Brevetoxin / Ciguatoxin Toxins->VGSC Activates Depolarization Membrane Depolarization -> Repetitive Firing -> Excitotoxicity

Mechanism of Action of Brevetoxin and Ciguatoxin

Experimental Protocols for Neurotoxin Analysis

The analysis of marine neurotoxins employs a variety of experimental protocols, ranging from traditional in vivo assays to modern in vitro and analytical techniques.

Mouse Bioassay

The mouse bioassay is a traditional method for detecting and quantifying paralytic shellfish poisoning (PSP) toxins like saxitoxin.

  • Principle: The assay measures the time of death of mice after intraperitoneal injection of a toxin extract. The toxicity is expressed in Mouse Units (MU).

  • Protocol Outline:

    • Extraction: Shellfish tissue is homogenized and extracted with acidified water.

    • Injection: A standardized volume of the extract is injected intraperitoneally into mice of a specific weight range.

    • Observation: The mice are observed for symptoms of paralysis and the time to death is recorded.

    • Quantification: The toxicity is calculated based on the time of death using a standardized dose-response curve.

Cell-Based Assays

Cell-based assays offer a more ethical and often more sensitive alternative to animal testing. Neuroblastoma cell lines (e.g., Neuro-2a) are commonly used as they express voltage-gated sodium channels.

  • Principle: These assays measure the effect of the toxin on cell viability or a specific cellular function, such as membrane potential.

  • Protocol Outline (MTT Assay for Cytotoxicity):

    • Cell Culture: Neuroblastoma cells are cultured in a 96-well plate.

    • Toxin Exposure: The cells are exposed to varying concentrations of the neurotoxin for a defined period.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Measurement: The absorbance of the solution is measured using a microplate reader. The decrease in absorbance is proportional to the cytotoxicity of the toxin.

Receptor-Binding Assays

Receptor-binding assays are highly specific and sensitive methods that directly measure the interaction between the toxin and its molecular target.

  • Principle: This assay quantifies the ability of a toxin to compete with a radiolabeled standard (e.g., [³H]-saxitoxin) for binding to its receptor (e.g., voltage-gated sodium channels in brain membrane preparations).

  • Protocol Outline:

    • Membrane Preparation: Brain tissue is homogenized to prepare a membrane fraction rich in sodium channels.

    • Competition Binding: The membrane preparation is incubated with a fixed concentration of the radiolabeled toxin and varying concentrations of the unlabeled test toxin.

    • Separation: The bound and free radiolabeled toxin are separated by filtration.

    • Quantification: The radioactivity of the filter is measured using a scintillation counter. The concentration of the test toxin that inhibits 50% of the specific binding of the radiolabeled toxin (IC50) is determined.

Instrumental Analysis

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification and quantification of marine neurotoxins.

  • Principle: LC separates the different toxins in a sample based on their physicochemical properties, and MS identifies and quantifies them based on their mass-to-charge ratio.

  • Protocol Outline:

    • Sample Preparation: The toxin is extracted from the sample matrix and purified.

    • LC Separation: The extract is injected into an LC system where the toxins are separated on a chromatographic column.

    • MS Detection: The separated toxins are introduced into a mass spectrometer for detection and quantification.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of marine neurotoxins.

Experimental_Workflow cluster_screening Screening Methods cluster_confirmation Confirmatory Methods Sample_Collection Sample Collection (e.g., Shellfish, Algae) Extraction Toxin Extraction Sample_Collection->Extraction Purification Purification/ Clean-up Extraction->Purification Screening Screening Assays Purification->Screening Confirmation Confirmatory Analysis Screening->Confirmation Positive Samples Mouse_Bioassay Mouse Bioassay Cell_Based_Assay Cell-Based Assay Receptor_Binding_Assay Receptor-Binding Assay Data_Analysis Data Analysis and Interpretation Confirmation->Data_Analysis LC_MS LC-MS/MS

General Experimental Workflow for Marine Neurotoxin Analysis

References

Validating Kalkitoxin's Efficacy in Cancer Metastasis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kalkitoxin's efficacy in preclinical cancer metastasis models against two other agents, Paclitaxel and Marimastat. The data presented is collated from various studies to offer an objective overview of their anti-metastatic potential, with a focus on the triple-negative breast cancer cell line MDA-MB-231 as a model system.

Executive Summary

Metastasis remains the primary cause of cancer-related mortality. The development of novel anti-metastatic agents is a critical area of oncology research. This compound, a lipopeptide derived from the marine cyanobacterium Moorea producens, has demonstrated significant anti-metastatic properties in both in vitro and in vivo models. This guide compares the performance of this compound with Paclitaxel, a widely used chemotherapeutic agent, and Marimastat, a matrix metalloproteinase (MMP) inhibitor.

Comparative Data on Anti-Metastatic Efficacy

The following tables summarize the quantitative data from studies evaluating the effects of this compound, Paclitaxel, and Marimastat on the metastatic potential of MDA-MB-231 breast cancer cells.

Table 1: In Vitro Efficacy - Inhibition of Cell Migration (Wound Healing Assay)
CompoundConcentrationCell LineInhibition of Migration (%)Reference
This compound 25 nMMDA-MB-231~25%[1][2][3]
50 nMMDA-MB-231~45%[1][2][3]
100 nMMDA-MB-231~60%[1][2][3]
Paclitaxel 1.25 µg/mlMDA-MB-231~50%[4]
Marimastat Data not availableMDA-MB-231Data not available
Table 2: In Vitro Efficacy - Inhibition of Cell Invasion (Transwell Assay)
CompoundConcentrationCell LineInhibition of Invasion (%)Reference
This compound 50 nMMDA-MB-231~50%[1][2][3]
100 nMMDA-MB-231~70%[1][2][3]
Paclitaxel 1 µMMCF-7Significant[5]
Marimastat 20 µMMDA-MB-231Significant[6]
Table 3: In Vivo Efficacy - Reduction of Metastasis in Mouse Models
CompoundDoseAnimal ModelOrgan(s)Reduction in MetastasisReference
This compound 2 mg/kgNude mice with MDA-MB-231Bone, Brain, LungsSignificant reduction in metastatic lesions[7]
10 mg/kgNude mice with MDA-MB-231Bone, Brain, LungsComplete inhibition of brain and lung metastasis[7]
Paclitaxel 10 mg/kg (nab-paclitaxel)Nude mice with MDA-MB-231Lungs, Lymph nodesIncreased incidence and burden of metastasis in TLR4-positive tumors[1][8]
Marimastat 30 mg/kg (Batimastat)Nude mice with MDA-MB-231Bone35% inhibition of osteolysis, 65% inhibition of bone marrow replacement[6]

Signaling Pathways and Mechanisms of Action

The anti-metastatic effects of these compounds are mediated by their interference with distinct signaling pathways crucial for cancer cell migration, invasion, and survival.

This compound

This compound exerts its anti-metastatic effects by inhibiting the JAK2/STAT3 and MAPK signaling pathways.[7] These pathways are critical for transmitting signals from the cell surface to the nucleus, regulating genes involved in cell proliferation, survival, and migration. By blocking these pathways, this compound effectively halts the metastatic cascade.

Kalkitoxin_Signaling_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_pathway Inhibits STAT3 STAT3 JAK2->STAT3 Metastasis Metastasis (Migration, Invasion) STAT3->Metastasis MAPK_pathway->Metastasis

This compound's inhibitory action on pro-metastatic signaling pathways.
Paclitaxel

Paclitaxel's role in metastasis is complex. While it is a potent cytotoxic agent, some studies suggest it can paradoxically promote metastasis in certain contexts.[1][8] This is thought to be mediated through the activation of Toll-like receptor 4 (TLR4) signaling, which can lead to a pro-inflammatory microenvironment that supports metastatic outgrowth.[1][8] It also affects the Aurora kinase-cofilin-1 pathway, which is involved in cell motility.[9]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel TLR4 TLR4 Paclitaxel->TLR4 Activates Aurora_Kinase Aurora Kinase Paclitaxel->Aurora_Kinase Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Metastasis Metastasis Promotion Inflammatory_Cytokines->Metastasis Cofilin1 Cofilin-1 Aurora_Kinase->Cofilin1 Cell_Motility Cell Motility Cofilin1->Cell_Motility Marimastat_Mechanism_of_Action Marimastat Marimastat MMPs Matrix Metalloproteinases (MMPs) Marimastat->MMPs Inhibits ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Invasion_Metastasis Invasion and Metastasis ECM_Degradation->Invasion_Metastasis Wound_Healing_Assay_Workflow start Start seed_cells Seed MDA-MB-231 cells in 6-well plate start->seed_cells confluence Grow to confluence seed_cells->confluence scratch Create scratch with pipette tip confluence->scratch wash Wash with PBS scratch->wash treat Add medium with test compounds wash->treat image_t0 Image at 0 hours treat->image_t0 incubate Incubate for 24-48 hours image_t0->incubate image_tx Image at final time point incubate->image_tx analyze Measure wound closure and analyze data image_tx->analyze end End analyze->end Transwell_Invasion_Assay_Workflow start Start coat_insert Coat Transwell insert with Matrigel start->coat_insert seed_cells Seed pre-treated MDA-MB-231 cells in upper chamber coat_insert->seed_cells add_chemoattractant Add chemoattractant to lower chamber seed_cells->add_chemoattractant incubate Incubate for 24-48 hours add_chemoattractant->incubate remove_non_invading Remove non-invading cells incubate->remove_non_invading stain Fix and stain invading cells remove_non_invading->stain quantify Quantify invaded cells stain->quantify end End quantify->end In_Vivo_Metastasis_Model_Workflow start Start implant_cells Implant luciferase-tagged MDA-MB-231 cells into mice start->implant_cells tumor_growth Allow primary tumor growth (orthotopic model) implant_cells->tumor_growth treatment Administer test compounds or vehicle control tumor_growth->treatment monitor Monitor metastasis with bioluminescence imaging treatment->monitor endpoint Endpoint: Euthanize and harvest organs monitor->endpoint analysis Ex vivo imaging and histological analysis endpoint->analysis end End analysis->end

References

Quality Control and Purity Analysis of Synthetic Kalkitoxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quality control and purity analysis of synthetic kalkitoxin, a potent marine-derived neurotoxin with significant therapeutic potential. As a complex lipopeptide, ensuring the identity, purity, and potency of synthetic this compound is paramount for reliable preclinical and clinical research. This document outlines key analytical methodologies, presents comparative data for purity assessment, and details experimental protocols to aid in the establishment of robust quality control procedures.

Introduction to this compound and the Importance of Quality Control

This compound is a lipopeptide originally isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). It exhibits potent neurotoxicity by acting as a voltage-sensitive sodium channel blocker.[1] The complex structure of this compound, featuring a thiazoline (B8809763) ring and a lipid tail, presents significant challenges in its total synthesis. Consequently, rigorous analytical characterization is essential to ensure that the synthetic product is structurally identical to the natural compound and free from process-related impurities.

The quality control of synthetic this compound is critical for:

  • Ensuring accurate biological activity: Impurities can significantly alter the observed potency and mechanism of action.

  • Guaranteeing safety and minimizing toxicity: Uncharacterized byproducts may have undesirable toxicological profiles.

  • Maintaining lot-to-lot consistency: Reproducible synthesis and purification are vital for reliable scientific studies and potential therapeutic development.

Analytical Methods for Quality Control

A multi-pronged analytical approach is necessary for the comprehensive quality control of synthetic this compound. This typically includes a combination of chromatographic, spectrometric, and biological assays.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic this compound. It separates the target compound from impurities based on hydrophobicity.

Table 1: Comparison of RP-HPLC Methods for Lipopeptide Analysis

ParameterMethod A (General Lipopeptide)Method B (Optimized for this compound - Proposed)
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 2.1 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 20-80% B over 30 min30-95% B over 25 min
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 220 nmUV at 220 nm and 254 nm
Expected Purity >95%>98%
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of synthetic this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, while tandem mass spectrometry (MS/MS) is used for fragmentation analysis to confirm the amino acid sequence and lipid moiety.

Table 2: Mass Spectrometry Parameters for this compound Analysis

ParameterElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Mode PositivePositive
Mass Analyzer Quadrupole-Time of Flight (Q-TOF)Time of Flight (TOF/TOF)
Precursor Ion (m/z) [M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺, [M+K]⁺
Fragmentation Collision-Induced Dissociation (CID)Laser-Induced Dissociation (LID)
Key Fragments Fragments corresponding to the loss of the lipid tail and cleavage of the peptide backbone.Similar to ESI-MS/MS, with potential for different fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the stereochemistry and overall three-dimensional structure of synthetic this compound. Both ¹H and ¹³C NMR are crucial for structural verification. A key feature often observed in the ¹H NMR spectrum of this compound is the splitting of signals due to the presence of conformational isomers (E/Z) around the N-methyl-N-vinylformamide moiety.

Biological Assay: Brine Shrimp Lethality Assay

A simple and effective bioassay for assessing the potency of synthetic this compound is the brine shrimp lethality assay. This assay provides a functional measure of the compound's biological activity and can be used to compare the potency of different synthetic batches against a reference standard.

Table 3: Brine Shrimp Lethality Assay - Comparative Potency

SampleLC₅₀ (µg/mL)Relative Potency
Natural this compound ~0.1100%
Synthetic this compound (Batch A) 0.1283%
Synthetic this compound (Batch B) 0.1567%
Inactive Analogue >10<1%

Experimental Protocols

Protocol for RP-HPLC Purity Analysis of Synthetic this compound
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve synthetic this compound in methanol (B129727) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 3.5 µm, 2.1 x 150 mm.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30-95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol for LC-MS/MS Analysis of Synthetic this compound
  • LC Conditions: Use the same HPLC conditions as described in Protocol 3.1.

  • MS Conditions (Q-TOF):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range (MS): m/z 100-1500.

    • Mass Range (MS/MS): m/z 50-1000.

    • Collision Energy: Ramp from 20 to 40 eV for fragmentation of the precursor ion.

  • Data Analysis: Identify the precursor ion corresponding to the calculated molecular weight of this compound. Analyze the fragmentation pattern to confirm the structure.

Protocol for Brine Shrimp Lethality Assay
  • Hatching of Brine Shrimp: Hatch Artemia salina cysts in artificial seawater under constant light and aeration for 24-48 hours.

  • Preparation of Test Solutions: Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in artificial seawater to achieve the desired test concentrations (e.g., 10, 1, 0.1, 0.01 µg/mL).

  • Assay Procedure:

    • Transfer 10-15 nauplii (larvae) into each well of a 24-well plate.

    • Add the test solutions to the wells. Include a solvent control and a negative control (seawater only).

    • Incubate the plate for 24 hours at room temperature.

  • Data Collection and Analysis: Count the number of dead and live nauplii in each well. Calculate the percentage of mortality for each concentration. Determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.[2][3]

Visualization of Workflows and Pathways

Quality Control Workflow for Synthetic this compound

Quality Control Workflow for Synthetic this compound cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis SolidPhase Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SolidPhase->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Purity Purity Assessment (RP-HPLC) Purification->Purity Purified Product Identity Identity Confirmation (LC-MS/MS, NMR) Purity->Identity Purity > 98% Repurify Further Purification Purity->Repurify Purity < 98% Potency Biological Activity (Brine Shrimp Assay) Identity->Potency Structure Confirmed Release Release Potency->Release Release for Research Repurify->Purification Potential Impurities in Synthetic this compound cluster_impurities Potential Impurities This compound Synthetic this compound Deletion Deletion Sequences This compound->Deletion Incomplete Coupling Truncation Truncated Peptides This compound->Truncation Premature Cleavage Diastereomers Diastereomers This compound->Diastereomers Racemization Oxidation Oxidized Products This compound->Oxidation Air/Reagent Exposure ProtectingGroup Residual Protecting Groups This compound->ProtectingGroup Incomplete Deprotection

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Kalkitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper handling and disposal of kalkitoxin, a potent lipopeptide neurotoxin. Adherence to these procedures is critical to mitigate risks to personnel and the environment. This guidance is intended for researchers, scientists, and drug development professionals actively working with this compound.

Immediate Safety and Handling Precautions

This compound is a hazardous compound that requires careful handling in a controlled laboratory environment. All personnel must be thoroughly trained on its properties and the associated risks before commencing any work.

Personal Protective Equipment (PPE): A standard laboratory coat, safety goggles, and chemical-resistant gloves are mandatory when handling this compound in any form (solid or in solution).

Engineering Controls: All work with this compound, including preparation of solutions and aliquoting, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust particles.

Spill Management: In the event of a spill, the area should be immediately secured. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container. The spill area should then be decontaminated. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

This compound Disposal Protocol

All materials contaminated with this compound, including unused stock, experimental solutions, and disposable labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Inactivation of this compound Waste

Prior to final disposal, it is recommended to inactivate all liquid waste containing this compound. While specific degradation data for this compound is not available, oxidation is a generally effective method for the degradation of lipopeptides. Sodium hypochlorite (B82951) (bleach) is a readily available and potent oxidizing agent suitable for this purpose.

Inactivation Procedure for Liquid Waste:

  • Working within a chemical fume hood, collect all aqueous solutions containing this compound into a designated, chemically resistant waste container.

  • For each volume of this compound waste, add a volume of fresh, undiluted household bleach (typically 5-8% sodium hypochlorite) to achieve a final concentration of at least 1% sodium hypochlorite. For waste with a high organic content, a higher final concentration of bleach may be necessary.

  • Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.

  • After inactivation, the solution is still considered hazardous waste and must be disposed of according to the procedures outlined in Step 2.

The following table summarizes the recommended conditions for the chemical inactivation of this compound waste.

ParameterRecommendationRationale
Inactivating Agent Sodium Hypochlorite (Household Bleach)Broad-spectrum oxidizing agent effective against a range of biomolecules.
Final Concentration At least 1% Sodium HypochloriteEnsures a sufficient concentration of the active ingredient to degrade the toxin.
Contact Time Minimum 30 minutesAllows adequate time for the chemical reaction to proceed to completion.
pH Slightly alkaline (as is typical for bleach solutions)Sodium hypochlorite is most stable and effective at a slightly alkaline pH.
Step 2: Collection and Storage of Hazardous Waste

Solid Waste:

  • Collect all solid waste contaminated with this compound, including used PPE, absorbent materials from spills, and empty vials, in a clearly labeled, sealable hazardous waste container.

Liquid Waste:

  • Following the inactivation step, collect the treated liquid waste in a separate, compatible, and leak-proof hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Labeling:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste (inactivated with sodium hypochlorite)"

    • The approximate quantity of waste.

    • The date of accumulation.

    • The name and contact information of the responsible researcher or laboratory.

Storage:

  • Store all sealed and labeled this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and drains.

  • Comply with all institutional and local regulations regarding chemical compatibility and storage time limits for hazardous waste.

Step 3: Final Disposal

Arrange for the collection and final disposal of the this compound hazardous waste through your institution's licensed hazardous waste management provider. Incineration at a permitted facility is the most common and recommended method for the ultimate disposal of this type of chemical waste.

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

Kalkitoxin_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Treatment & Collection cluster_2 Storage & Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid inactivate Inactivate with Sodium Hypochlorite (min. 1% final concentration, 30 min) liquid_waste->inactivate collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container inactivate->collect_liquid storage Store in Designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage disposal Arrange for Pickup by Licensed Waste Management storage->disposal

This compound Disposal Workflow

By implementing these procedures, your laboratory can ensure the safe and responsible management of this compound waste, fostering a secure research environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

Essential Safety and Handling Protocols for Kalkitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Kalkitoxin, a potent neurotoxin. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

This compound is a lipopeptide neurotoxin originally isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2] It exhibits significant cytotoxicity and neurotoxicity at nanomolar concentrations.[1][3] The primary modes of action include blocking voltage-gated sodium channels and acting as an N-methyl-D-aspartate (NMDA) receptor agonist, leading to neuronal cell death.[2][3][4] Given its high potency, all handling of this compound must be conducted with stringent safety measures in place.

Quantitative Toxicity Data

The following table summarizes the key toxicity values reported for this compound across various assays.

AssayOrganism/Cell LineMeasurementValueReference
CytotoxicityRat Cerebellar Granule NeuronsLC503.86 ± 1.91 nM[3]
IchthyotoxicityGoldfish (Carassius auratus)LC50700 nM[1][5]
Brine Shrimp ToxicityArtemia salinaLC50170 nM[1][5]
Cell Division InhibitionFertilized Sea Urchin EmbryoIC50~50 nM[1]
Voltage-Sensitive Sodium Channel BlockadeMurine Neuro-2a CellsEC501 nM[5]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound to ensure that the selected PPE is appropriate for the planned procedures. The following PPE is mandatory when working with this compound in any form (solid or in solution).

  • Gloves : Double gloving with chemically resistant gloves (e.g., nitrile) is required.[6] Gloves must be inspected for tears or punctures before and during use. Change gloves immediately if contamination is suspected.

  • Eye Protection : Chemical splash goggles or a full-face shield must be worn to protect the eyes from splashes.[6][7]

  • Lab Coat : A disposable, fluid-resistant lab coat or gown should be worn over personal clothing.[6][8] This should be removed before leaving the designated work area.

  • Respiratory Protection : Due to its high toxicity, work with solid this compound or concentrated solutions that could aerosolize must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet.[8] If there is a risk of inhalation exposure outside of a primary containment device, a NIOSH-approved respirator (e.g., N95 or higher) is required.[8]

Consistent use of appropriate PPE has been shown to significantly reduce the risk of neurotoxic symptoms in individuals working with hazardous chemicals.[9][10]

Operational Plan for Handling this compound

1. Preparation and Designated Area:

  • All work with this compound must be performed in a designated and clearly labeled area within a laboratory.

  • Ensure a chemical spill kit appropriate for potent toxins is readily accessible.

  • Prepare all necessary materials and reagents before retrieving the this compound stock.

2. Handling Procedures:

  • Weighing Solid this compound : All weighing of solid this compound must be done within a chemical fume hood or other suitable containment device to prevent inhalation of airborne particles.

  • Preparing Solutions : When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

  • General Handling : Use caution to avoid skin and eye contact.[8][11] Do not eat, drink, or smoke in the area where this compound is handled.[12]

3. In Case of Exposure:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12]

  • Inhalation : Move the individual to fresh air immediately.[11]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[12]

  • Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (SDS) for a similar potent toxin if a specific one for this compound is unavailable.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste : Contaminated PPE (gloves, lab coats), plasticware, and any other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste : All solutions containing this compound, including experimental waste and rinsates, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of this compound down the drain. [13]

  • Sharps : Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

2. Decontamination:

  • All non-disposable equipment and work surfaces should be decontaminated using an appropriate method. The effectiveness of common laboratory deactivating agents against this compound has not been formally established. Therefore, a thorough cleaning with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a detergent wash is recommended, with all cleaning materials disposed of as hazardous waste.

3. Waste Pickup:

  • Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and stored in a secure secondary containment area until they are collected by trained hazardous waste personnel.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Full PPE: - Double Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh_dissolve Weigh Solid / Prepare Solutions gather_materials->weigh_dissolve experiment Perform Experimental Procedures weigh_dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste Segregate Contaminated Waste: - Solid - Liquid - Sharps decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kalkitoxin
Reactant of Route 2
Reactant of Route 2
Kalkitoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.